2,7-Dibromo-9-octyl-9H-carbazole
Description
Properties
IUPAC Name |
2,7-dibromo-9-octylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-13-15(21)8-10-17(19)18-11-9-16(22)14-20(18)23/h8-11,13-14H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRVHDUHAVNFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736144 | |
| Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
726169-75-1 | |
| Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9-n-octylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 2,7-Dibromo-9-octyl-9H-carbazole from 4,4'-Dibromo-2-nitrobiphenyl
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,7-Disubstituted Carbazole Derivatives
Carbazole derivatives are a critical class of heterocyclic compounds that form the backbone of numerous functional organic materials.[1][2] Their inherent electron-donating capabilities and high thermal stability make them ideal building blocks for a wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] Specifically, 2,7-dibromo-9-alkyl-9H-carbazoles are highly sought-after intermediates. The bromine atoms at the 2 and 7 positions provide reactive handles for further functionalization through cross-coupling reactions, enabling the synthesis of complex small molecules and conjugated polymers.[1] The alkyl chain at the 9-position is crucial for enhancing the solubility of these materials in common organic solvents, a prerequisite for solution-based processing and device fabrication.[1][3] This guide provides a detailed technical overview of a reliable two-step synthesis of 2,7-Dibromo-9-octyl-9H-carbazole, commencing from the readily available starting material, 4,4'-dibromo-2-nitrobiphenyl.
Synthetic Strategy Overview
The synthesis of 2,7-Dibromo-9-octyl-9H-carbazole from 4,4'-dibromo-2-nitrobiphenyl is efficiently achieved in a two-step sequence. The first step involves an intramolecular reductive cyclization of the 2-nitrobiphenyl derivative to form the carbazole core. This is followed by an N-alkylation reaction to introduce the octyl chain at the 9-position of the carbazole nitrogen.
Figure 1: Overall synthetic workflow for 2,7-Dibromo-9-octyl-9H-carbazole.
Part 1: Synthesis of 2,7-Dibromo-9H-carbazole via Cadogan Cyclization
The intramolecular cyclization of 2-nitrobiphenyls to form carbazoles is a well-established transformation, with the Cadogan reaction being a prominent and efficient method.[2][4][5] This reaction utilizes a phosphine reagent, typically triphenylphosphine (PPh₃), to effect the reductive deoxygenation of the nitro group, which is followed by cyclization.[4][5]
Reaction Mechanism: The Role of Triphenylphosphine
The Cadogan cyclization proceeds through a nitrene intermediate. Triphenylphosphine acts as the deoxygenating agent, abstracting oxygen atoms from the nitro group to form triphenylphosphine oxide (Ph₃PO). This reduction generates a highly reactive nitrene species which then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent phenyl ring to form the stable carbazole ring system. The high temperature employed in this reaction is necessary to facilitate both the deoxygenation and the subsequent cyclization.[2][5]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,7-Dibromo-9-octyl-9H-carbazole
This guide provides an in-depth technical analysis of the crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole, a key building block in the field of organic electronics. Designed for researchers, materials scientists, and professionals in drug development, this document elucidates the critical interplay between molecular design, synthesis, and the resultant solid-state packing, which dictates the material's optoelectronic properties. We will explore the causality behind the experimental choices, from synthesis to high-resolution crystal structure determination, offering a holistic view grounded in established scientific principles.
Introduction: The Significance of Substituted Carbazoles in Advanced Materials
Carbazole derivatives are a cornerstone of modern organic electronics, valued for their robust thermal and chemical stability, excellent electron-donating capabilities, and versatile functionalization.[1][2] The 2,7-disubstituted carbazole scaffold, in particular, is a crucial component in the synthesis of conjugated polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[3][4][5]
The introduction of an alkyl chain, such as an octyl group at the N9 position, serves a dual purpose: it significantly enhances the material's solubility in common organic solvents, which is critical for solution-based device fabrication, and it plays a pivotal role in directing the molecular packing in the solid state.[6] Understanding this packing is paramount, as the intermolecular arrangement governs charge transport and overall device performance.[7][8] This guide focuses on the single-crystal X-ray analysis of 2,7-Dibromo-9-octyl-9H-carbazole, providing a definitive look at its three-dimensional structure.
Synthesis and Crystallization: From Precursor to High-Purity Single Crystal
The journey to a well-defined crystal structure begins with the meticulous synthesis of the target compound. The preparation of 2,7-Dibromo-9-octyl-9H-carbazole is a well-established two-step process, chosen for its efficiency and reliability.[6]
Synthetic Pathway
The synthesis commences with 4,4'-dibromo-2-nitrobiphenyl. This precursor undergoes a reductive Cadogan ring-closure reaction to form the 2,7-dibromocarbazole core.[7] This intramolecular cyclization is a powerful method for constructing the carbazole heterocycle.[2][9] The subsequent step involves the N-alkylation of the 2,7-dibromocarbazole with 1-bromooctane to yield the final product.[6] This reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, facilitating its nucleophilic attack on the alkyl halide.[10][11]
Caption: Synthetic route to 2,7-Dibromo-9-octyl-9H-carbazole.
Protocol: Single Crystal Growth
The quality of the crystal is the most critical factor for a successful X-ray diffraction experiment. For 2,7-Dibromo-9-octyl-9H-carbazole, single crystals suitable for analysis were grown by the slow cooling of a saturated solution.[6]
Experimental Protocol: Crystallization
-
Solvent Selection: Hexanes were chosen as the crystallization solvent. The choice of solvent is crucial; the compound should have moderate solubility at high temperatures and lower solubility at room temperature to promote gradual crystallization over rapid precipitation.[12]
-
Preparation of Saturated Solution: The synthesized 2,7-Dibromo-9-octyl-9H-carbazole was dissolved in a minimal amount of hot hexanes to create a saturated solution.
-
Slow Cooling: The hot, saturated solution was allowed to cool slowly to room temperature. This slow cooling process is essential to allow for the ordered arrangement of molecules into a single crystal lattice, minimizing defects.[13]
-
Crystal Isolation: Needle-shaped crystals formed upon cooling were isolated for analysis.[6]
Crystal Structure Determination: An Experimental Workflow
The determination of the crystal structure was performed using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular arrangement in the crystal lattice.[14]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Refinement
-
Data Collection: A suitable single crystal was mounted on a diffractometer (e.g., a Bruker Microstar).[6] Data was collected at a low temperature (150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[6]
-
Data Processing: The collected diffraction data was integrated and scaled. An absorption correction (e.g., multi-scan using SADABS) was applied to account for the absorption of X-rays by the crystal.[6]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELXL program.[12][15] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
In-Depth Structural Analysis
The crystallographic analysis reveals a highly ordered structure with distinct molecular packing features that are crucial for its electronic properties.
Crystallographic Data
The key crystallographic parameters for 2,7-Dibromo-9-octyl-9H-carbazole are summarized below.
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₂₃Br₂N | [6] |
| Formula Weight | 437.21 g/mol | [6] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| a (Å) | 20.7256 (4) | [6] |
| b (Å) | 4.6578 (1) | [6] |
| c (Å) | 19.7236 (4) | [6] |
| β (°) | 95.945 (1) | [6] |
| Volume (ų) | 1893.79 (7) | [6] |
| Z (molecules/unit cell) | 4 | [6] |
| Temperature (K) | 150 | [6] |
| Radiation | Cu Kα (λ = 1.54178 Å) | [6] |
Molecular Conformation and Packing
The crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole is characterized by a distinct bilayer arrangement.[6]
-
Octyl Chain Conformation: The octyl chain attached to the nitrogen atom adopts a fully extended, anti-conformation.[6] These aliphatic chains are parallel and pack tightly, forming a segregated bilayer that isolates rows of the carbazole units.[6] This segregation is a common and important feature in organic semiconductor crystals, influencing thin-film morphology and charge transport pathways.
-
Carbazole Moiety Interactions: The planar carbazole cores are engaged in offset π–π stacking interactions. The smallest centroid-to-centroid distance between adjacent carbazole rings is 4.2822 (11) Å.[6][16] This offset packing is significant as it facilitates electronic coupling between molecules, which is a prerequisite for efficient charge transport.
-
C—H⋯π Interactions: The packing is further stabilized by short C—H⋯π interactions. The methylene group (CH₂) directly attached to the carbazole nitrogen is involved in two such interactions with an adjacent carbazole unit, with H⋯centroid distances of 2.96 Å and 2.99 Å.[6][16] These weak hydrogen bonds play a crucial role in directing the precise three-dimensional arrangement.
-
Halogen Interactions: Notably, one of the bromine atoms participates in a short Br⋯Br contact of 3.5475 (3) Å with a bromine atom on a symmetry-related molecule.[6][16] This distance is significantly shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a stabilizing halogen-halogen interaction that contributes to the overall crystal packing.[16]
Caption: Key features of the molecular packing in the crystal.
Conclusion: Structure-Property Implications
The detailed crystal structure analysis of 2,7-Dibromo-9-octyl-9H-carbazole provides invaluable insights for materials scientists and drug development professionals. The observed bilayer structure, driven by the segregation of the hydrophobic octyl chains and the π-stacking of the carbazole cores, is a key determinant of its properties as an organic semiconductor. The specific intermolecular interactions, including π–π, C—H⋯π, and Br⋯Br contacts, create a well-defined solid-state architecture that facilitates electronic communication between molecules. This foundational understanding enables the rational design of new carbazole-based materials with tailored solid-state properties for advanced electronic and pharmaceutical applications.
References
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Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. Available at: [Link]
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. Available at: [Link]
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SHELXL - An Easy Structure. Sucrose. Available at: [Link]
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Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PubMed. Available at: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]
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Boright, A. Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis. Available at: [Link]
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ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program. Available at: [Link]
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Carleton College. Single-crystal X-ray Diffraction. Available at: [Link]
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X-ray Diffraction Data Collection. Available at: [Link]
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Boright. OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Available at: [Link]
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Liu, Y., et al. (2021). Solution-processed organic semiconductor crystals for field-effect transistors: from crystallization mechanism towards morphology control. Journal of Materials Chemistry C, 9(4), 1189-1210. Available at: [Link]
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Boright, A. Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis. Available at: [Link]
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Request PDF. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Available at: [Link]
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Bouchard, J., et al. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705–5711. Available at: [Link]
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Grazulevicius, J. V., et al. (2019). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Materials, 12(22), 3759. Available at: [Link]
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Wang, S., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 9, 735048. Available at: [Link]
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Grigalevicius, S., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6858. Available at: [Link]
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Kim, S., et al. (2015). One-pot synthesis of carbazoles via palladium-catalyzed tandem C-C/C-N bond formation: Suzuki reaction and reductive amination. Organic & Biomolecular Chemistry, 13(28), 7753–7759. Available at: [Link]
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Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Properties of 2,7-Dibromo-9-octyl-9H-carbazole
Foreword: The Role of 2,7-Dibromo-9-octyl-9H-carbazole in Modern Materials Science
Welcome to this in-depth technical guide on the spectroscopic properties of 2,7-Dibromo-9-octyl-9H-carbazole. This molecule has emerged as a critical building block in the synthesis of advanced organic electronic materials. Its carbazole core provides excellent hole-transporting capabilities and a high triplet energy, which are desirable characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1][2] The bromine atoms at the 2 and 7 positions offer reactive sites for further functionalization through cross-coupling reactions, allowing for the creation of a diverse range of conjugated polymers and small molecules with tailored optoelectronic properties. The addition of the 9-octyl chain enhances the solubility and processability of these materials, a crucial aspect for device fabrication.[3] A thorough understanding of the spectroscopic signature of this foundational molecule is paramount for researchers and drug development professionals to ensure the quality and performance of the materials derived from it. This guide provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence properties, grounded in established scientific principles and supported by data from closely related compounds.
Molecular Structure and its Influence on Spectroscopic Properties
The molecular structure of 2,7-Dibromo-9-octyl-9H-carbazole, confirmed by X-ray crystallography, consists of a planar carbazole core with bromine atoms attached at the 2 and 7 positions and an octyl chain at the 9-position.[3] This structure dictates its spectroscopic behavior. The aromatic carbazole core is the primary chromophore and fluorophore, responsible for its UV-Vis absorption and fluorescence emission. The bromine atoms, being electron-withdrawing, and the electron-donating nature of the nitrogen atom within the carbazole ring influence the energy levels of the molecular orbitals, thereby affecting the wavelengths of absorption and emission. The long alkyl chain, while not directly participating in the electronic transitions, significantly impacts the molecule's solubility and can influence its aggregation behavior in solution and in the solid state, which in turn can affect the spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Verification
NMR spectroscopy is an indispensable tool for confirming the chemical structure and purity of 2,7-Dibromo-9-octyl-9H-carbazole. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom in the molecule.
Expected ¹H NMR Spectral Characteristics
The ¹H NMR spectrum of 2,7-Dibromo-9-octyl-9H-carbazole is expected to exhibit distinct signals corresponding to the aromatic protons of the carbazole core and the aliphatic protons of the octyl chain. Based on the analysis of the parent compound, 2,7-Dibromo-9H-carbazole, and other 9-alkylated carbazole derivatives, the following spectral features are anticipated.
Table 1: Expected ¹H NMR Chemical Shifts for 2,7-Dibromo-9-octyl-9H-carbazole in CDCl₃
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-8 | ~ 8.0 - 8.1 | d | ~ 8.0 |
| H-3, H-6 | ~ 7.4 - 7.5 | dd | ~ 8.0, 1.5 |
| H-4, H-5 | ~ 7.2 - 7.3 | d | ~ 1.5 |
| N-CH₂ -(CH₂)₆-CH₃ | ~ 4.2 - 4.3 | t | ~ 7.5 |
| N-CH₂-CH₂ -(CH₂)₅-CH₃ | ~ 1.8 - 1.9 | quint | ~ 7.5 |
| N-(CH₂)₂-(CH₂)₅ -CH₃ | ~ 1.2 - 1.4 | m | - |
| N-(CH₂)₇-CH₃ | ~ 0.8 - 0.9 | t | ~ 7.0 |
Note: These are predicted values based on known spectroscopic data of similar compounds. Actual experimental values may vary slightly.
Expected ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will provide complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the carbazole core.
Table 2: Expected ¹³C NMR Chemical Shifts for 2,7-Dibromo-9-octyl-9H-carbazole in CDCl₃
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-4a, C-4b | ~ 140 |
| C-1, C-8 | ~ 128 |
| C-3, C-6 | ~ 122 |
| C-4, C-5 | ~ 121 |
| C-2, C-7 | ~ 112 |
| C-8a, C-9a | ~ 110 |
| N-CH₂ -(CH₂)₆-CH₃ | ~ 43 |
| N-CH₂-CH₂ -(CH₂)₅-CH₃ | ~ 32 |
| N-(CH₂)₂-(CH₂)₅ -CH₃ | ~ 29, 27, 23 |
| N-(CH₂)₇-CH₃ | ~ 14 |
Note: These are predicted values based on known spectroscopic data of similar compounds. Actual experimental values may vary slightly.
Experimental Protocol for NMR Analysis
A self-validating protocol for acquiring high-quality NMR spectra is crucial.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,7-Dibromo-9-octyl-9H-carbazole in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
-
A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to confirm the connectivity of the protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For 2,7-Dibromo-9-octyl-9H-carbazole, the absorption spectrum is dominated by π-π* transitions within the carbazole core.
Expected UV-Vis Absorption Characteristics
Table 3: Expected UV-Vis Absorption Maxima for 2,7-Dibromo-9-octyl-9H-carbazole in THF
| Transition | Expected λmax (nm) |
| π-π | ~ 295 |
| π-π | ~ 330 |
| π-π* (lowest energy) | ~ 345 |
Note: These are predicted values based on known spectroscopic data of similar compounds. The exact peak positions and their relative intensities may vary depending on the solvent and concentration.
Experimental Protocol for UV-Vis Absorption Analysis
-
Solution Preparation: Prepare a stock solution of 2,7-Dibromo-9-octyl-9H-carbazole in a UV-grade solvent (e.g., THF or CHCl₃) of a known concentration (e.g., 1 x 10⁻³ M). From this, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the cuvettes filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 250-500 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is accurately known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy: Exploring the Emissive Properties
Carbazole derivatives are known for their strong fluorescence, making them valuable materials for light-emitting applications. Fluorescence spectroscopy reveals information about the excited state of the molecule.
Expected Fluorescence Emission Characteristics
When excited at a wavelength corresponding to one of its absorption bands, 2,7-Dibromo-9-octyl-9H-carbazole is expected to exhibit fluorescence in the violet-blue region of the electromagnetic spectrum. A related compound, 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole, shows an emission peak at 590 nm, though this significant red-shift might be due to the branched alkyl chain or specific experimental conditions.[3] For the straight-chain octyl derivative, an emission closer to that of other 2,7-disubstituted carbazoles is anticipated.
Table 4: Expected Fluorescence Emission Maximum for 2,7-Dibromo-9-octyl-9H-carbazole in THF
| Excitation Wavelength (λex, nm) | Expected Emission Maximum (λem, nm) |
| ~ 345 | ~ 360 - 380 |
Note: The emission maximum and quantum yield are highly dependent on the solvent polarity and the presence of quenchers. The value for the related compound with a branched alkyl chain appears to be an outlier and may not be representative.
Experimental Protocol for Fluorescence Analysis
-
Solution Preparation: Use the same dilute solution prepared for UV-Vis analysis (e.g., 1 x 10⁻⁵ M). The solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Instrumentation: Utilize a spectrofluorometer.
-
Measurement:
-
Record the emission spectrum by exciting the sample at its lowest energy absorption maximum (λmax).
-
Set the emission wavelength range to be longer than the excitation wavelength (e.g., 350-600 nm).
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation monochromator. The excitation spectrum should resemble the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
For quantitative analysis, the fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the expected spectroscopic properties of 2,7-Dibromo-9-octyl-9H-carbazole. While a complete set of experimentally verified data for this specific molecule is not yet prevalent in the scientific literature, the analysis of closely related compounds and foundational spectroscopic principles allows for a robust and scientifically sound prediction of its NMR, UV-Vis, and fluorescence characteristics. The protocols outlined herein provide a clear and self-validating framework for researchers to obtain high-quality spectroscopic data. As the development of advanced organic electronic materials continues to accelerate, a thorough characterization of fundamental building blocks like 2,7-Dibromo-9-octyl-9H-carbazole will remain a cornerstone of innovative research and development.
References
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Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. [Link]
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Frontiers in Chemistry. (2020). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 8, 593. [Link]
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National Center for Biotechnology Information. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PubChem. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 13(16), 2695. [Link]
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An In-depth Technical Guide on the Solubility of 2,7-Dibromo-9-octyl-9H-carbazole in Common Organic Solvents
Introduction
2,7-Dibromo-9-octyl-9H-carbazole is a pivotal building block in the field of organic electronics. Its carbazole core offers excellent hole-transporting properties and thermal stability, while the bromine atoms at the 2 and 7 positions provide reactive sites for further molecular engineering through cross-coupling reactions.[1][2] The strategic addition of an N-octyl chain is a critical modification designed to enhance the material's processability by increasing its solubility in organic solvents, a crucial factor for the fabrication of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3]
This technical guide provides a comprehensive analysis of the solubility of 2,7-Dibromo-9-octyl-9H-carbazole. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on the foundational principles governing its solubility, a predicted qualitative profile, and a detailed, field-proven experimental protocol for researchers to quantitatively determine these values.
Physicochemical Principles of Solubility
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as a robust predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[4]
Molecular Structure Analysis of 2,7-Dibromo-9-octyl-9H-carbazole:
-
Carbazole Core: The tricyclic aromatic carbazole system is relatively non-polar but possesses a nitrogen atom, which can participate in hydrogen bonding and dipole-dipole interactions. The delocalized π-electron system makes it susceptible to interactions with aromatic or polarizable solvents.
-
Dibromo Substituents: The two bromine atoms increase the molecular weight and polarizability of the molecule.
-
N-Octyl Chain: The eight-carbon alkyl chain is the most significant contributor to the molecule's overall character. This long, non-polar chain drastically reduces the molecule's affinity for polar solvents and significantly enhances its solubility in non-polar, aliphatic, and aromatic hydrocarbon solvents.[3]
Based on this structure, 2,7-Dibromo-9-octyl-9H-carbazole is predominantly a non-polar molecule. Its solubility is expected to be highest in non-polar and weakly polar organic solvents and lowest in highly polar solvents, particularly those with strong hydrogen-bonding networks like alcohols and water. This is supported by the fact that crystals of the compound have been successfully grown from saturated solutions in hexanes, a non-polar solvent.[3]
Predicted Qualitative Solubility Profile
The following table provides a predicted qualitative solubility profile for 2,7-Dibromo-9-octyl-9H-carbazole across a range of common organic solvents, categorized by their polarity. These predictions are derived from the structural analysis and established solubility principles.
| Solvent Category | Solvent | Polarity | Predicted Solubility | Rationale |
| Non-Polar | Hexane | Very Low | High | Strong van der Waals interactions between the octyl chain and the aliphatic solvent. |
| Toluene | Low | High | Favorable π-stacking and van der Waals interactions with the aromatic solvent. | |
| Polar Aprotic | Dichloromethane (DCM) | Medium | High | Good balance of polarity to interact with the carbazole core without being repelled by the octyl chain. |
| Tetrahydrofuran (THF) | Medium | High | Ether oxygen can interact with the carbazole ring, and the overall polarity is suitable. | |
| Chloroform | Medium | High | Similar to DCM, a common solvent for many organic materials. | |
| Acetone | High | Moderate | The high polarity may start to disfavor the non-polar octyl chain. | |
| N,N-Dimethylformamide (DMF) | High | Low to Moderate | Strong dipole-dipole interactions of DMF may not effectively solvate the non-polar regions of the molecule. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Low | Highly polar nature is unfavorable for the long alkyl chain. | |
| Polar Protic | Ethanol | High | Low | Hydrogen bonding of the solvent is disrupted by the non-polar solute. |
| Methanol | Very High | Very Low / Insoluble | Strong hydrogen bonding network and high polarity are highly unfavorable. | |
| Water | Very High | Insoluble | The hydrophobic octyl chain and large aromatic system prevent dissolution in water. |
Experimental Determination of Solubility
Given the lack of published quantitative data, the following protocols are provided for researchers to determine the solubility of 2,7-Dibromo-9-octyl-9H-carbazole accurately.
Qualitative Assessment
This rapid test provides a preliminary understanding of solubility.
Protocol:
-
Add approximately 10-20 mg of 2,7-Dibromo-9-octyl-9H-carbazole to a small vial.
-
Add 1 mL of the chosen solvent.
-
Vigorously shake or vortex the vial for 1-2 minutes at a controlled temperature (e.g., 25 °C).
-
Visually inspect the solution. Classify as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears unchanged.
-
Quantitative Determination (Gravimetric Shake-Flask Method)
This is a reliable and widely used method for determining the equilibrium solubility of a solid in a solvent.[5][6]
Methodology:
-
Preparation: To several vials, add an excess amount of 2,7-Dibromo-9-octyl-9H-carbazole (e.g., 100 mg) to ensure a saturated solution is formed. The exact mass is not critical, but it must be in excess.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 5.00 mL) into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C) and agitate for a sufficient time to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the dissolution process is complete.[5][6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette fitted with a syringe filter (e.g., a 0.2 µm PTFE filter) to prevent any undissolved solid from being transferred.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Record the exact volume transferred. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.
-
Calculation: Weigh the vial containing the dried solute. The mass of the dissolved solid can be determined by subtraction.
Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant in L)
Advanced Analytical Techniques
For compounds with low solubility or for higher precision, other methods can be employed:
-
UV-Vis Spectroscopy: A calibration curve of absorbance versus known concentrations of the compound can be created. The concentration of a saturated solution can then be determined by measuring its absorbance.
-
High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis, a calibration curve of peak area versus concentration is established to determine the concentration of the saturated solution.
-
Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used with an internal standard to determine the precise concentration of the solute in a saturated solution.[6]
Visualizations
Diagram 1: Molecular Structure
Caption: Structure of 2,7-Dibromo-9-octyl-9H-carbazole.
Diagram 2: Quantitative Solubility Determination Workflow
Caption: Workflow for the gravimetric determination of solubility.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[7]
-
Hazards: The parent compound, carbazole, is suspected of causing cancer (Carcinogenicity Category 2).[7] It may also cause skin, eye, and respiratory irritation.[7] Halogenated organic compounds should be handled with care.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Always consult the supplier's SDS for the most current and specific safety information before handling any chemical.
References
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Ghafourian, T., & Barzegar-Jalali, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
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-
Solubility of Things. (n.d.). Carbazole. Retrieved from [Link]
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-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
- Zhang, L., et al. (2025). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K.
-
Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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- Ossila. (2023).
- Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PubMed.
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An In-Depth Technical Guide to the Electrochemical Characterization of 2,7-Dibromo-9-octyl-9H-carbazole
Foreword: The Strategic Importance of 2,7-Dibromo-9-octyl-9H-carbazole
In the landscape of advanced materials, 2,7-Dibromo-9-octyl-9H-carbazole stands as a pivotal building block, particularly in the synthesis of conjugated polymers for organic electronics. Its unique molecular architecture, featuring a carbazole core functionalized with bromine atoms at the 2 and 7 positions and an octyl chain at the 9-position, imparts a combination of desirable properties. The bromine substituents serve as reactive handles for cross-coupling reactions, enabling the construction of extended π-conjugated systems. The octyl chain, on the other hand, ensures solubility and influences the morphology of resulting materials, which is critical for device fabrication and performance.[1] This guide provides a comprehensive exploration of the electrochemical characterization of this monomer, offering both foundational principles and practical, field-proven methodologies for researchers, scientists, and drug development professionals.
Synthesis of 2,7-Dibromo-9-octyl-9H-carbazole: A Self-Validating Protocol
The synthesis of high-purity 2,7-Dibromo-9-octyl-9H-carbazole is a prerequisite for reliable electrochemical analysis. The established and most common route involves a two-step process, beginning with the synthesis of the carbazole core followed by N-alkylation.[1]
Step 1: Synthesis of 2,7-Dibromo-9H-carbazole via Cadogan Cyclization
The Cadogan reaction provides an efficient method for the synthesis of the 2,7-dibromo-9H-carbazole core from 2,2'-diamino-5,5'-dibromobiphenyl. This reductive cyclization is a cornerstone of carbazole synthesis.[2][3]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,2'-diamino-5,5'-dibromobiphenyl in a suitable high-boiling point solvent such as 1,2,4-trichlorobenzene.
-
Reagent Addition: Add a stoichiometric excess of a deoxygenating agent, typically triphenylphosphine, to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 2,7-dibromo-9H-carbazole.
Step 2: N-Alkylation to Yield 2,7-Dibromo-9-octyl-9H-carbazole
The final step involves the attachment of the octyl chain to the nitrogen atom of the carbazole core. This is typically achieved through a nucleophilic substitution reaction.[1]
Experimental Protocol:
-
Reactant Preparation: Dissolve 2,7-dibromo-9H-carbazole in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution to deprotonate the carbazole nitrogen, forming the corresponding carbazolide anion.
-
Alkylating Agent Addition: Slowly add 1-bromooctane to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent such as hexanes or by column chromatography to yield pure 2,7-Dibromo-9-octyl-9H-carbazole as a white to off-white solid.[1]
The Cornerstone of Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is an indispensable electrochemical technique for probing the electronic properties of molecules like 2,7-Dibromo-9-octyl-9H-carbazole. It provides critical information about the oxidation and reduction potentials, which are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4][5][6]
The Causality Behind the Experimental Choices in Cyclic Voltammetry
The choice of solvent, electrolyte, and electrodes in a CV experiment is paramount for obtaining accurate and reproducible data.
-
Solvent: A polar aprotic solvent, such as dichloromethane (DCM) or acetonitrile (ACN), is typically chosen to dissolve the analyte and the supporting electrolyte while remaining electrochemically inert within the desired potential window.
-
Supporting Electrolyte: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4), is added to the solution to ensure sufficient conductivity and to minimize the iR drop.
-
Electrodes: A three-electrode setup is employed:
-
Working Electrode: A glassy carbon or platinum electrode provides an inert surface for the electrochemical reactions to occur.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) provides a stable potential against which the working electrode's potential is measured.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the electrical circuit.
-
Experimental Protocol for Cyclic Voltammetry of 2,7-Dibromo-9-octyl-9H-carbazole
-
Solution Preparation: Prepare a solution of 2,7-Dibromo-9-octyl-9H-carbazole (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Data Acquisition: Connect the electrodes to a potentiostat. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a vertex potential in the anodic direction and then reversing the scan back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.
-
Internal Reference: After recording the voltammogram of the analyte, add a small amount of an internal reference standard, such as ferrocene, to the solution and record its cyclic voltammogram. The well-defined and reversible oxidation of the ferrocene/ferrocenium (Fc/Fc+) couple is used to calibrate the potential scale.
Interpreting the Electrochemical Signature: Data Analysis and Key Parameters
The cyclic voltammogram of 2,7-Dibromo-9-octyl-9H-carbazole is expected to exhibit an irreversible oxidation wave corresponding to the removal of an electron from the carbazole moiety. The key parameters to be extracted from the CV data are the onset oxidation potential (E_onset) and the peak oxidation potential (E_pa).
Determining HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels can be estimated from the cyclic voltammetry data using the following empirical equations:
-
HOMO (eV) = -[E_onset(ox) - E_1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = HOMO + E_g
Where:
-
E_onset(ox) is the onset potential of the first oxidation peak.
-
E_1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple.
-
4.8 eV is the absolute potential of the Fc/Fc+ redox couple versus the vacuum level.
-
E_g is the optical bandgap determined from the onset of the absorption in the UV-Vis spectrum.
Expected Electrochemical Data
| Parameter | Expected Value (for related compounds) | Significance |
| Onset Oxidation Potential (E_onset) | ~1.0 - 1.2 V vs. Ag/AgCl | Indicates the energy required to remove an electron from the HOMO. A lower potential suggests a higher HOMO energy level. |
| HOMO Energy Level | ~ -5.4 to -5.8 eV | Crucial for determining the efficiency of hole injection and transport in organic electronic devices. |
| LUMO Energy Level | ~ -2.0 to -2.5 eV | Important for understanding electron affinity and the stability of the molecule. |
From Monomer to Polymer: The Pathway of Electropolymerization
2,7-Dibromo-9-octyl-9H-carbazole is a key monomer for the synthesis of poly(2,7-carbazole)s, a class of conjugated polymers with promising applications in organic electronics.[1] The electropolymerization process involves the oxidative coupling of the monomer units.
Mechanism of Electropolymerization
The electropolymerization of 2,7-dibromo-9-octyl-9H-carbazole proceeds through the following steps:
-
Oxidation: The monomer is oxidized at the electrode surface to form a radical cation.
-
Coupling: The radical cations couple with each other, primarily at the 3 and 6 positions of the carbazole ring, to form dimers.
-
Chain Growth: The dimers are further oxidized and couple with other monomer radical cations or oligomers, leading to the growth of the polymer chain on the electrode surface.
A Deeper Look: Spectroelectrochemistry
Spectroelectrochemistry is a powerful technique that combines electrochemical and spectroscopic measurements to study the changes in the electronic absorption spectrum of a molecule as a function of the applied potential. This provides valuable information about the electronic structure of the neutral and oxidized species.[9][10]
Experimental Workflow
In a typical spectroelectrochemical experiment, a thin-layer electrochemical cell is placed in the light path of a UV-Vis-NIR spectrophotometer. The absorption spectrum of the 2,7-Dibromo-9-octyl-9H-carbazole solution is recorded at different applied potentials.
Upon oxidation of 2,7-Dibromo-9-octyl-9H-carbazole to its radical cation, new absorption bands are expected to appear in the visible and near-infrared regions of the spectrum. The appearance of these new bands provides direct evidence for the formation of the oxidized species and can be used to study their stability and electronic properties.
Conclusion: A Versatile Monomer for Advanced Materials
The electrochemical characterization of 2,7-Dibromo-9-octyl-9H-carbazole provides fundamental insights into its electronic properties and its potential as a monomer for the synthesis of high-performance conjugated polymers. Through techniques like cyclic voltammetry and spectroelectrochemistry, researchers can gain a comprehensive understanding of its redox behavior, HOMO/LUMO energy levels, and electropolymerization mechanism. This knowledge is crucial for the rational design and development of novel organic electronic materials for a wide range of applications, from organic light-emitting diodes and solar cells to sensors and transistors.
References
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Zotti, G., Schiavon, G., Zecchin, S., Morin, J. F., & Leclerc, M. (2002). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. Macromolecules, 35(6), 2122–2128. [Link]
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Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. [Link]
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Sci-Hub. (n.d.). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers | Macromolecules. Retrieved from [Link]
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Grykien, R., et al. (2021). Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. Molecules, 26(8), 2355. [Link]
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Atak, O., & Cihaner, A. (2012). Spectroelectrochemical study of N-ethyl-carbazole in the presence of acrylamide. Journal of Solid State Electrochemistry, 16(5), 1821-1828. [Link]
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Kaur, M., & Kumar, R. (2023). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. ResearchGate. [Link]
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Duran, B., et al. (2020). HOMO/LUMO energy levels of the carbazole (13; R = CH(C 7 H 15 ) 2 ) and the related 9,9-dibuyl-substituted fluorene (20). ResearchGate. [Link]
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Khrustalev, D., et al. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. ResearchGate. [Link]
-
Srour, H., et al. (2016). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and estimated experimental values for 31-33, as well as calculated (dashed lines) HOMO/LUMO energy levels of the heteroacenes 26-33. ResearchGate. [Link]
-
Zhang, C., et al. (2022). Synthesis and Electrochemical Properties of Donor–Acceptor-Conjugated Polymers Based on Carbazole-EDOT Derivatives with Different Electron-Withdrawing Groups. ACS Applied Polymer Materials, 4(3), 2035–2044. [Link]
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Abdullah, M. A., et al. (2013). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 8, 252-264. [Link]
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Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different Emission Colors. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]
-
Wang, S., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 9, 745025. [Link]
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He, J., et al. (2020). a. Mechanism of carbazole electropolymerization; b. Cyclic voltammetry... ResearchGate. [Link]
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Yandimoglu, M., Gorgun, K., & Hur, E. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 25, 59-66. [Link]
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Toppare, L., et al. (2014). Unusual properties of electropolymerized 2,7-and 3,6-carbazole derivatives. ResearchGate. [Link]
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Agarwal, N., & Singh, V. (2018). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. [Link]
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Escalona, C., et al. (2019). 2,7-Linked N-methylcarbazole copolymers by combining the macromonomer approach and the oxidative electrochemical polymerization. Polymer Bulletin, 77(3), 1233-1253. [Link]
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Yandimoglu, M., Gorgun, K., & Hur, E. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]
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Khrustalev, D., et al. (2020). Synthesis of 4,7-dibromo-9H-carbazole and its N-alkylation under Microwave Activation Conditions in a Flow-type Microwave Reactor. ResearchGate. [Link]
-
Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PubMed. [Link]
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Data, P., et al. (2016). A new multi-electrochromic 2,7 linked polycarbazole derivative: Effect of the nitro subunit. ResearchGate. [Link]
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Chem-Impex. (n.d.). 2,7-Dibromo-9-(9-heptadecyl)carbazole. Chem-Impex. [Link]
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Wang, C.-H., et al. (2018). Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)carbazole and Thiophene Derivatives. Polymers, 10(11), 1205. [Link]
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Josephine Novina, J., et al. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. ResearchGate. [Link]
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Thermal stability and degradation profile of 2,7-Dibromo-9-octyl-9H-carbazole
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2,7-Dibromo-9-octyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole derivatives are foundational materials in the advancement of organic electronics, pharmaceuticals, and material science, prized for their unique electrochemical and photophysical properties.[1][2] Among these, 2,7-Dibromo-9-octyl-9H-carbazole serves as a critical building block for the synthesis of high-performance conjugated polymers and organic light-emitting diode (OLED) materials.[3][4] Its utility is intrinsically linked to its stability under thermal stress, a factor that dictates its processing window, operational lifetime, and degradation pathways. This guide provides a comprehensive analysis of the thermal characteristics of 2,7-Dibromo-9-octyl-9H-carbazole, synthesizing data from related compounds to establish a predictive framework for its behavior. We will explore the methodologies for assessing thermal stability, delve into probable degradation mechanisms, and offer detailed experimental protocols for researchers seeking to validate these properties.
Introduction: The Structural Significance of 2,7-Dibromo-9-octyl-9H-carbazole
The molecular architecture of 2,7-Dibromo-9-octyl-9H-carbazole is tailored for versatility in organic synthesis. The carbazole core provides a rigid, electron-rich aromatic system with excellent charge transport capabilities.[5] The bromine atoms at the 2 and 7 positions are strategic functionalization points, enabling facile cross-coupling reactions (e.g., Suzuki, Ullmann) to extend the π-conjugated system and create complex polymers and bespoke molecules.[3]
The N-alkylation with an octyl group is a critical design choice. This aliphatic chain imparts solubility in common organic solvents, a practical necessity for solution-based processing and purification.[2][3] Furthermore, the octyl group can influence the solid-state packing of the molecules, which in turn affects the bulk material's electronic and thermal properties.[3][6] Given its role as a precursor, understanding its thermal limits is paramount to prevent decomposition during subsequent high-temperature synthesis or device fabrication steps.
Assessing Thermal Stability: A Comparative Approach
While specific thermogravimetric analysis (TGA) data for 2,7-Dibromo-9-octyl-9H-carbazole is not extensively published, a robust understanding of its stability can be constructed by examining structurally analogous carbazole derivatives.[7] TGA measures the change in a sample's mass as a function of temperature, providing a clear indication of its decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.
Quantitative Thermal Analysis of Related Carbazole Derivatives
The thermal stability of carbazole-based materials is influenced by factors such as molecular weight, substituent groups, and intermolecular forces. The data below, compiled from various studies, provides a comparative baseline.
| Compound/Material | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Melting Temp. (Tm) (°C) | Glass Transition Temp. (Tg) (°C) |
| 2,7-Dibromo-9-phenyl-9H-carbazole | Not specified | 179.0 - 183.0 | Not specified |
| Various Benzocarbazole derivatives | 270 - 462 | Not specified | 78 - 127 |
| General Carbazole-based Hole-Transporting Materials | Up to 400 | Not specified | Above 190 |
| Carbazole-based conjugated polymer (P1) | 314 | Not specified | Not specified |
This table synthesizes data from multiple sources to provide a comparative overview.[7]
Expert Insight: The high decomposition temperatures observed across a range of carbazole derivatives (often exceeding 300-400°C) are indicative of the robust nature of the aromatic carbazole core.[7] For 2,7-Dibromo-9-octyl-9H-carbazole, we can hypothesize that the initial point of thermal degradation will likely be the cleavage of the C-Br bonds or the fragmentation of the N-octyl chain, as these are energetically weaker than the bonds constituting the aromatic core.
Predicted Degradation Profile and Mechanistic Pathways
The degradation of 2,7-Dibromo-9-octyl-9H-carbazole can proceed through thermal and photochemical pathways. While distinct, the mechanisms often share common intermediates and products.
Thermal Degradation
At elevated temperatures, in an inert atmosphere, two primary degradation pathways are plausible:
-
Dealkylation: Scission of the N-octyl bond to yield 2,7-dibromo-9H-carbazole and octene or other C8 fragments. This is often an initial degradation step for N-alkylated heterocycles.
-
Debromination: Homolytic cleavage of the Carbon-Bromine bonds. This is a well-documented degradation pathway for brominated aromatic compounds.[8][9] Studies on the photodegradation of polyhalogenated carbazoles confirm that stepwise reductive debromination is a key mechanism.[10][11] It is reasonable to infer that a similar C-Br bond scission would occur under thermal stress.
The following diagram illustrates a hypothesized thermal degradation workflow.
Caption: Workflow for investigating thermal degradation.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation. Research on polyhalogenated carbazoles shows that the rate of photodegradation increases with the number of bromine atoms.[10][11] The primary mechanism is reductive debromination, where the C-Br bond is cleaved, and the resulting radical abstracts a hydrogen atom from the solvent or another molecule. This suggests that under environmental or experimental conditions involving light exposure, 2,7-Dibromo-9-octyl-9H-carbazole may degrade into less brominated carbazole species.
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An In-depth Technical Guide on the Role of the Octyl Group in 2,7-Dibromo-9-Alkyl-Carbazoles
Abstract: The strategic incorporation of alkyl chains onto conjugated molecular backbones is a cornerstone of modern materials science, profoundly influencing their processability, solid-state organization, and ultimate performance in electronic devices. This technical guide provides a comprehensive analysis of the pivotal role of the N-octyl group in 2,7-dibromo-9-alkyl-carbazole systems. Moving beyond a simple descriptor, we dissect the causal mechanisms through which this specific alkyl chain imparts crucial properties, including enhanced solubility for solution-based processing and precise control over molecular packing in the solid state. This guide will delve into the synthesis of 2,7-dibromo-9-octyl-carbazole, its detailed structural characterization, and the consequential impact on its thermal and electronic properties. Furthermore, we will explore its application as a foundational building block for advanced materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This document is intended for researchers, materials scientists, and drug development professionals seeking a deeper, field-proven understanding of structure-property relationships in carbazole-based functional materials.
Introduction: The Strategic Importance of N-Alkylation in Carbazole-Based Systems
Carbazole derivatives are a well-established and versatile class of materials in the field of organic electronics, prized for their robust thermal stability, excellent hole-transporting capabilities, and high photoluminescence quantum yields.[1] The rigid, electron-rich carbazole core serves as an excellent scaffold for building materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3]
However, the unsubstituted carbazole backbone is often a planar, rigid structure with limited solubility in common organic solvents, posing significant challenges for device fabrication, particularly for solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll manufacturing. The introduction of an alkyl chain at the 9-position (the nitrogen atom) of the carbazole ring is a widely adopted and highly effective strategy to overcome this limitation.
The alkyl group, often referred to as a "solubilizing group," sterically disrupts the close packing of the planar carbazole units in the solid state, thereby weakening the intermolecular forces and enhancing solubility.[4] Among the various alkyl chains, the octyl group has emerged as a frequent choice in the design of carbazole-based materials. This guide will elucidate the specific reasons for this preference, focusing on the balanced properties it imparts to the 2,7-dibromo-9-alkyl-carbazole core.
The Multifaceted Role of the Octyl Group
The introduction of an octyl chain at the N-9 position of 2,7-dibromocarbazole is not merely for solubilization; it plays a critical role in dictating the material's solid-state morphology, which in turn influences its electronic and photophysical properties.
Enhanced Solubility for Solution Processing
Control of Molecular Packing and Solid-State Morphology
Perhaps the most scientifically intriguing role of the octyl group is its influence on the molecular packing in the solid state. X-ray crystallography studies of 2,7-dibromo-9-octyl-carbazole have revealed that the octyl chains adopt a fully extended, anti-conformation.[6][7][8] These extended chains from adjacent molecules pack together, forming a distinct bilayer structure that effectively isolates rows of the functional carbazole units.[6][7] This segregation of the insulating alkyl chains from the semiconducting carbazole cores is a key factor in determining the material's charge transport properties.
This controlled packing prevents the carbazole units from forming overly compact aggregates, which can act as charge traps or quenching sites, detrimental to device performance. The offset π-π stacking of the carbazole moieties, with a centroid-to-centroid distance of approximately 4.28 Å, is a direct consequence of the steric influence of the octyl chains.[6][7] This specific arrangement facilitates intermolecular electronic coupling, which is essential for efficient charge transport.
Synthesis and Physicochemical Properties
The synthesis of 2,7-dibromo-9-octyl-carbazole is typically a two-step process, starting from commercially available precursors.
Experimental Protocol: Synthesis of 2,7-Dibromo-9-octyl-carbazole
Step 1: Synthesis of 2,7-Dibromocarbazole via Cadogan Ring-Closure
-
Reactants: 4,4'-dibromo-2-nitrobiphenyl and a reducing agent such as triethyl phosphite.
-
Procedure: The 4,4'-dibromo-2-nitrobiphenyl is heated in an excess of triethyl phosphite. The phosphite serves as both the solvent and the deoxygenating agent.
-
Mechanism: The reaction proceeds via a nitrene intermediate, which then undergoes an intramolecular cyclization to form the carbazole ring.
-
Work-up and Purification: After the reaction is complete, the excess triethyl phosphite is removed under vacuum. The crude product is then purified by column chromatography on silica gel to yield pure 2,7-dibromocarbazole.
Step 2: N-Alkylation with 1-Bromooctane
-
Reactants: 2,7-dibromocarbazole, 1-bromooctane, a base (e.g., potassium hydroxide or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure: The 2,7-dibromocarbazole is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom, forming the carbazolide anion. 1-bromooctane is then added, and the mixture is heated to effect the nucleophilic substitution.
-
Work-up and Purification: After the reaction, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude 2,7-dibromo-9-octyl-carbazole is then purified by recrystallization from a suitable solvent like hexanes.[6]
Physicochemical Properties
The introduction of the octyl group influences the thermal and electronic properties of the 2,7-dibromocarbazole core.
| Property | 2,7-Dibromo-9H-carbazole | 2,7-Dibromo-9-octyl-carbazole | Rationale for Change |
| Molecular Weight | 325.00 g/mol [8] | 437.21 g/mol [7] | Addition of the C8H17 alkyl chain. |
| Solubility | Low in common organic solvents[5] | High in common organic solvents | The octyl chain disrupts intermolecular packing. |
| Thermal Stability (Td) | High | High (polymers stable up to 450 °C)[9] | The carbazole core is inherently stable. The alkyl chain may have a minor effect. |
| HOMO/LUMO Levels | Not specified | Not specified (polymers have tunable levels) | The alkyl chain has a minor electronic effect compared to the conjugated core. |
Applications in Organic Electronics
2,7-Dibromo-9-octyl-carbazole is a versatile building block for a variety of advanced materials used in organic electronic devices. The two bromine atoms at the 2 and 7 positions are ideal handles for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.[2]
Monomer for Conjugated Polymers in Organic Solar Cells
One of the most significant applications of 2,7-dibromo-9-octyl-carbazole is as a monomer for the synthesis of low bandgap conjugated polymers for bulk heterojunction (BHJ) organic solar cells.[3] The carbazole unit acts as the electron-donating moiety, and it can be co-polymerized with various electron-accepting units to create donor-acceptor (D-A) copolymers. The octyl side chains ensure that the resulting polymer is soluble, allowing for the formation of the active layer of the solar cell via solution processing. The morphology of this active layer, which is critical for efficient charge separation and transport, is significantly influenced by the nature of the alkyl side chains.[10]
Host Materials for Phosphorescent OLEDs (PhOLEDs)
Carbazole derivatives are excellent candidates for host materials in phosphorescent OLEDs due to their high triplet energies, which allows for efficient energy transfer to the phosphorescent guest emitter.[9][11] 2,7-Dibromo-9-octyl-carbazole can be functionalized at the 2 and 7 positions with other aromatic groups to create bipolar host materials with balanced electron and hole transport properties. The octyl group, in this context, not only ensures solubility for device fabrication but also helps in forming stable amorphous films, which is crucial for preventing crystallization and ensuring the long-term operational stability of the OLED device.[12]
Conclusion and Future Outlook
The octyl group in 2,7-dibromo-9-alkyl-carbazoles is far more than a simple solubilizing agent. It is a critical design element that provides a powerful lever to control the material's processability and solid-state organization. The enhanced solubility it imparts is fundamental for the cost-effective, large-area fabrication of organic electronic devices. Furthermore, its influence on molecular packing, leading to the formation of well-defined bilayer structures, is key to optimizing the electronic properties of the material and the performance of the final device.
Future research in this area will likely focus on a more detailed exploration of the structure-property relationships by systematically varying the length and branching of the N-alkyl chain. A deeper understanding of how these variations impact not only solubility but also film morphology, charge carrier mobility, and device stability will enable the rational design of next-generation carbazole-based materials with tailored properties for specific applications in high-performance OLEDs, OPVs, and other emerging organic electronic technologies.
References
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- Kim, J. H., et al. (2012). Synthesis and Characterization of Long-Alkyl Chained Carbazole Derivatives. Journal of Nanoscience and Nanotechnology, 12(8), 6548-6552.
- Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147.
- Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2147.
- Su, S. J., et al. (2012). N-heterocyclic carbazole-based hosts for simplified single-layer phosphorescent OLEDs with high efficiencies.
- Grigalevicius, S., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 26(11), 3275.
- Iraqi, A., & Wataru, I. (2004). Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers.
- Leclerc, M. (2001). Poly(2,7-carbazole)s: a new class of conjugated polymers. Journal of Polymer Science Part A: Polymer Chemistry, 39(17), 2867-2873.
- Morin, J. F., & Leclerc, M. (2001). A new and efficient synthesis of 2,7-difunctionalized carbazole derivatives. Tetrahedron Letters, 42(43), 7629-7631.
- Morin, J. F., et al. (2001). Poly(2,7-carbazole) derivatives: a new class of blue-light-emitting polymers. Macromolecules, 34(13), 4680-4682.
- Li, G., et al. (2012). The effect of side-chain on the morphology and performance of polymer solar cells. Progress in Polymer Science, 37(8), 1060-1108.
- Iraqi, A., & Wataru, I. (2004). Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers.
- Thomas, K. R. J., et al. (2001). Carbazole-based compounds as host materials for efficient green and red phosphorescent organic light-emitting diodes. Journal of the American Chemical Society, 123(38), 9404-9411.
- Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147.
- Saeed, A., et al. (2011). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1339.
- Blouin, N., et al. (2007). Toward a better understanding of the photovoltaic properties of poly(2,7-carbazole) derivatives. Journal of the American Chemical Society, 129(51), 16131-16139.
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PubChem. (n.d.). 2,7-Dibromo-9-octyl-9H-carbazole. Retrieved from [Link]
- Grazulevicius, J. V., et al. (2003). Carbazole-based polymers for electronic applications. Progress in Polymer Science, 28(9), 1297-1353.
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A Comprehensive Technical Guide to the Purity Analysis and Characterization of 2,7-Dibromo-9-octyl-9H-carbazole
Introduction: The Pivotal Role of 2,7-Dibromo-9-octyl-9H-carbazole in Advanced Materials
2,7-Dibromo-9-octyl-9H-carbazole is a key building block in the synthesis of high-performance organic electronic materials. Its carbazole core offers excellent electron-donating properties and thermal stability, while the bromine functionalities at the 2 and 7 positions provide reactive sites for facile cross-coupling reactions, enabling the construction of complex conjugated polymers and small molecules.[1][2] The N-octyl chain imparts solubility, a critical factor for the solution-based processing of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
The precise control over the purity and structural integrity of this monomer is paramount, as even trace impurities can significantly degrade the performance and lifetime of resulting electronic devices. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization and purity assessment of 2,7-Dibromo-9-octyl-9H-carbazole, grounded in established scientific principles and practical, field-proven insights.
Structural and Molecular Formula Confirmation
A foundational step in the characterization of 2,7-Dibromo-9-octyl-9H-carbazole is the unambiguous confirmation of its molecular structure and formula.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction provides the most definitive structural elucidation. A published crystal structure in Acta Crystallographica Section E confirms the molecular formula as C₂₀H₂₃Br₂N.[1] The analysis reveals a monoclinic crystal system with the octyl chains in an extended anti-conformation, forming a bilayer structure that isolates the carbazole units.[1] This detailed structural information is invaluable for understanding the solid-state packing and its influence on material properties.
Elemental Analysis: Verifying Empirical Composition
Elemental analysis is a fundamental technique to confirm the empirical formula of a synthesized compound by determining the weight percentages of its constituent elements. For 2,7-Dibromo-9-octyl-9H-carbazole (C₂₀H₂₃Br₂N), the theoretical elemental composition can be calculated. Experimental values should align with these theoretical percentages within an acceptable error margin, typically ±0.4%, to validate the purity and assigned formula.[3]
Table 1: Theoretical Elemental Composition of 2,7-Dibromo-9-octyl-9H-carbazole
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |
| Carbon | C | 12.011 | 20 | 240.22 | 54.93 |
| Hydrogen | H | 1.008 | 23 | 23.184 | 5.30 |
| Bromine | Br | 79.904 | 2 | 159.808 | 36.55 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 3.20 |
| Total | 437.219 | 100.00 |
Spectroscopic Characterization: A Multi-faceted Approach
A suite of spectroscopic techniques should be employed to provide a comprehensive fingerprint of the molecule, confirming its structure and identifying any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For 2,7-Dibromo-9-octyl-9H-carbazole, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the carbazole core and the aliphatic protons of the octyl chain.
Expected ¹H NMR Chemical Shifts (Predicted):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-1, H-8) | ~8.0 | d | 2H |
| Aromatic (H-3, H-6) | ~7.4 | dd | 2H |
| Aromatic (H-4, H-5) | ~7.2 | d | 2H |
| N-CH₂ | ~4.2 | t | 2H |
| CH₂ (octyl chain) | ~1.8 - 1.2 | m | 12H |
| CH₃ (terminal) | ~0.8 | t | 3H |
Note: Predicted values are based on the analysis of similar carbazole derivatives. The exact chemical shifts and coupling constants should be determined experimentally.
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Chemical Shifts (Predicted):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (quaternary) | ~140, ~123, ~111 |
| Aromatic (CH) | ~126, ~120, ~110 |
| C-Br | ~115 |
| N-CH₂ | ~43 |
| CH₂ (octyl chain) | ~32, ~29, ~27, ~22 |
| CH₃ (terminal) | ~14 |
Note: These are estimated chemical shift ranges. The presence of the bromine atoms and the octyl chain will influence the precise chemical shifts.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For 2,7-Dibromo-9-octyl-9H-carbazole, high-resolution mass spectrometry (HRMS) is recommended to confirm the exact molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion peak, providing strong evidence for the presence of two bromine atoms.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₂₃Br₂N |
| Molecular Weight | 437.22 g/mol |
| Molecular Ion [M]⁺ | m/z ≈ 435, 437, 439 |
Purity Assessment: Chromatographic Techniques
Chromatographic methods are essential for separating the target compound from any impurities, such as starting materials, by-products, or isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of organic semiconductors.[6] A reverse-phase method is typically suitable for a molecule with the hydrophobic nature of 2,7-Dibromo-9-octyl-9H-carbazole. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of >98% or >99% as determined by HPLC.
Suggested HPLC Protocol:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., ~295 nm, ~340 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Workflows
Workflow for Structural Confirmation and Purity Analysis
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An In-depth Technical Guide to the Safe Handling of 2,7-Dibromo-9-octyl-9H-carbazole
Introduction
2,7-Dibromo-9-octyl-9H-carbazole is a halogenated aromatic heterocyclic compound that serves as a critical building block in the synthesis of advanced materials, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2] The presence of the bromine atoms at the 2 and 7 positions allows for facile subsequent chemical modifications, such as cross-coupling reactions, while the octyl group at the 9-position enhances solubility in organic solvents and influences the molecular packing in the solid state.[1]
While its utility in research and development is significant, the handling of 2,7-Dibromo-9-octyl-9H-carbazole necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the health and safety considerations, proper handling procedures, and emergency response measures for this compound, tailored for researchers, scientists, and professionals in drug development and materials science.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with 2,7-Dibromo-9-octyl-9H-carbazole are related to its acute toxicity if ingested, and its potential as a skin, eye, and respiratory irritant.[3][4][5]
Toxicological Profile
While specific toxicological data for 2,7-Dibromo-9-octyl-9H-carbazole is limited, the available information for the parent compound, 2,7-Dibromo-9H-carbazole, and structurally similar brominated aromatic compounds indicates a need for caution.[3]
-
Acute Oral Toxicity: Classified as toxic if swallowed.[3][4][5] Ingestion may lead to symptoms such as nausea, headache, and dizziness.[3]
-
Skin Irritation: Causes skin irritation.[3][4][6] Prolonged or repeated contact may lead to skin sensitization.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][7]
-
Carcinogenicity and Mutagenicity: While not specifically classified by IARC, caution is advised due to the presence of a brominated aromatic system, which in some similar compounds has been associated with genotoxic activity.[3] The parent compound, carbazole, is suspected of causing cancer.[7]
Physical and Chemical Hazards
-
Physical State: At room temperature, it is a solid crystalline material, typically pale yellow to off-white.[3]
-
Combustibility: The compound is combustible.[8] In the event of a fire, hazardous combustion products may be liberated, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][9]
-
Reactivity: It is incompatible with strong oxidizing agents and strong bases.[8][9]
The following table summarizes the key hazard information for 2,7-Dibromo-9H-carbazole:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity - Oral | GHS06 | Danger | H301: Toxic if swallowed[3][4][5] |
| Skin irritation | GHS07 | Warning | H315: Causes skin irritation[3][4][6] |
| Eye irritation | GHS07 | Warning | H319: Causes serious eye irritation[3][4][6] |
| Specific target organ toxicity – single exposure | GHS07 | Warning | H335: May cause respiratory irritation[3][4][7] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.
Engineering Controls
The primary engineering control for handling 2,7-Dibromo-9-octyl-9H-carbazole is to minimize the generation and inhalation of its dust.
-
Ventilation: All handling of the solid compound should be conducted in a well-ventilated area.[7][8][9] A certified chemical fume hood is the preferred engineering control for weighing and transferring the material.[10]
-
Contained Systems: For larger quantities or repetitive operations, the use of a glove box or other closed-system handling is recommended.[9]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[9] A face shield should be worn in situations where there is a risk of splashing or significant dust generation.
-
Skin Protection:
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[9]
The following diagram illustrates the hierarchy of controls for safe handling:
Caption: Hierarchy of controls for minimizing exposure.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is crucial for preventing accidental exposure and maintaining the integrity of the compound.
Handling Procedures
-
Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is readily available and in good condition.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations in a chemical fume hood or other ventilated enclosure.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid scooping with weighing paper, which can generate dust.
-
Close the container tightly immediately after use.
-
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene:
Storage Requirements
-
Container: Store in a tightly sealed container to prevent contamination and exposure to moisture and air.[3][9]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[3][8][9] A recommended storage temperature is 15–25 °C.[8][14]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Accidental Release and Emergency Procedures
Prompt and appropriate action in the event of a spill or other emergency is critical to mitigating potential harm.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[7][8]
-
Clean-up:
-
For small spills, carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum cleaner. Avoid generating dust.
-
Place the collected material into a suitable, labeled container for disposal.[8]
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
-
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, during the entire clean-up process.
First Aid Measures
-
In case of Inhalation: Move the person to fresh air.[8] If breathing is difficult, seek immediate medical attention.
-
In case of Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water and soap.[8] If irritation persists, seek medical attention.
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
In case of Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[8] Seek immediate medical attention and show the safety data sheet or label to the medical professional.[10]
The following workflow outlines the appropriate response to an accidental spill:
Caption: Workflow for responding to an accidental spill.
Waste Disposal
Proper disposal of 2,7-Dibromo-9-octyl-9H-carbazole and its contaminated materials is essential to prevent environmental contamination.
-
Waste Classification: As a halogenated organic compound, waste containing this substance should be classified as halogenated organic waste.[15][16]
-
Disposal Method: Dispose of the waste in accordance with local, state, and federal regulations.[12] Incineration at a licensed hazardous waste disposal facility is the generally accepted method for the disposal of halogenated organic compounds.
-
Containers: Collect waste in designated, clearly labeled, and sealed containers.[12] Do not mix with non-halogenated waste streams to avoid unnecessary disposal costs.[17]
Conclusion
2,7-Dibromo-9-octyl-9H-carbazole is a valuable compound in the field of materials science. However, its potential health hazards require a diligent and informed approach to its handling. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and scientists can work safely with this compound, minimizing the risk of exposure and ensuring a safe laboratory environment.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]
-
Loba Chemie. (n.d.). CARBAZOLE FOR SYNTHESIS. Retrieved from [Link]
-
ChemScience. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]
-
Carl ROTH. (2020). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Carbazole. Retrieved from [Link]
-
Garon, E., et al. (2009). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2573. Retrieved from [Link]
-
Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous waste segregation. Retrieved from [Link]
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Al-Salem, S. M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbazole. PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to 2,7-Dibromo-9-octyl-9H-carbazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Introduction: In the landscape of organic electronics and high-performance materials, carbazole derivatives have carved out a significant niche. Their inherent electron-rich nature, coupled with high thermal stability and versatile functionalization, makes them prime candidates for a myriad of applications. Among these, 2,7-Dibromo-9-octyl-9H-carbazole stands out as a pivotal building block. The strategic placement of bromine atoms at the 2 and 7 positions provides reactive handles for a variety of cross-coupling reactions, enabling the synthesis of well-defined conjugated polymers and small molecules. The introduction of an octyl group at the 9-position is a critical design choice, enhancing solubility in common organic solvents and influencing the solid-state packing of derived materials—a crucial factor in the performance of organic electronic devices. This guide provides a comprehensive technical overview of 2,7-Dibromo-9-octyl-9H-carbazole, from its fundamental properties and synthesis to its applications in cutting-edge research.
Core Properties of 2,7-Dibromo-9-octyl-9H-carbazole
A foundational understanding of the physicochemical properties of 2,7-Dibromo-9-octyl-9H-carbazole is essential for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 726169-75-1 | N/A |
| Molecular Formula | C₂₀H₂₃Br₂N | N/A |
| Molecular Weight | 437.22 g/mol | N/A |
Synthesis of 2,7-Dibromo-9-octyl-9H-carbazole: A Step-by-Step Protocol
The synthesis of 2,7-Dibromo-9-octyl-9H-carbazole is a well-established two-step process that begins with the formation of the carbazole core via a Cadogan ring-closure reaction, followed by the introduction of the octyl chain through N-alkylation.[1] This synthetic route is favored for its efficiency and the high purity of the final product.
Step 1: Synthesis of 2,7-Dibromo-9H-carbazole via Cadogan Cyclization
The Cadogan reaction is a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls.[2] In this step, 4,4'-dibromo-2-nitrobiphenyl is reductively cyclized using a phosphine reagent, typically triphenylphosphine, which acts as an oxygen scavenger.
Figure 1: Workflow for the Cadogan Cyclization of 4,4'-dibromo-2-nitrobiphenyl.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4'-dibromo-2-nitrobiphenyl and a slight excess of triphenylphosphine.
-
Solvent Addition: Add a high-boiling point solvent, such as o-dichlorobenzene, to the flask. The choice of a high-boiling solvent is crucial as the reaction requires elevated temperatures to proceed efficiently.
-
Reaction Conditions: Heat the reaction mixture to approximately 180°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel to yield 2,7-Dibromo-9H-carbazole as a solid.
Step 2: N-Alkylation of 2,7-Dibromo-9H-carbazole
The introduction of the octyl chain at the nitrogen atom of the carbazole core is achieved through a standard N-alkylation reaction. This step is critical for enhancing the material's solubility.
Figure 2: Workflow for the N-Alkylation of 2,7-Dibromo-9H-carbazole.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,7-Dibromo-9H-carbazole in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (e.g., potassium hydroxide or sodium hydride) portion-wise at room temperature.
-
Reagent Addition: Add 1-bromooctane to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford pure 2,7-Dibromo-9-octyl-9H-carbazole.
Physicochemical and Electronic Properties
| Property | Estimated Value/Range | Method |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.5 to -5.8 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.0 to -2.3 eV | Cyclic Voltammetry |
| Optical Band Gap (Eg) | ~ 3.2 to 3.5 eV | UV-Vis Spectroscopy |
| Absorption Maximum (λabs) | ~ 300-350 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | ~ 360-400 nm | Photoluminescence Spectroscopy |
Note: These values are estimations based on typical data for 2,7-disubstituted carbazole derivatives and may vary depending on the specific measurement conditions and the purity of the sample.
Applications in Organic Electronics
The true value of 2,7-Dibromo-9-octyl-9H-carbazole lies in its role as a versatile monomer for the synthesis of high-performance organic electronic materials. The bromine atoms serve as convenient points for polymerization through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.
Organic Photovoltaics (OPVs)
One of the most significant applications of 2,7-Dibromo-9-octyl-9H-carbazole is as a precursor to the highly successful donor polymer poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT).[3] In this polymer, the 2,7-carbazole unit acts as the electron-donating moiety.
Figure 3: Application of 2,7-Dibromo-9-octyl-9H-carbazole in Organic Photovoltaics.
PCDTBT, when blended with fullerene acceptors like PC₇₁BM, has demonstrated power conversion efficiencies (PCEs) exceeding 7%.[4] The choice of the 2,7-linkage in the carbazole unit is critical as it leads to a more linear and rigid polymer backbone, which facilitates efficient charge transport. The octyl side chains ensure good solubility for solution processing while also influencing the morphology of the active layer in the solar cell.
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are also widely employed in Organic Light-Emitting Diodes (OLEDs) as host materials for phosphorescent emitters, hole-transporting materials, and as the core of emissive materials themselves. The high triplet energy of the carbazole moiety makes it an excellent host for blue and green phosphorescent dopants, preventing energy back-transfer and thus enhancing device efficiency. While 2,7-Dibromo-9-octyl-9H-carbazole is primarily a building block, the resulting polymers and oligomers can be designed to have the desired electronic properties for various layers within an OLED stack.
Conclusion
2,7-Dibromo-9-octyl-9H-carbazole is a cornerstone molecule in the field of organic electronics. Its well-defined structure, coupled with a reliable synthetic pathway, makes it an invaluable precursor for a wide range of functional materials. The strategic combination of reactive bromine sites and a solubilizing alkyl chain provides chemists and materials scientists with a versatile platform to design and synthesize novel conjugated systems with tailored optoelectronic properties. As the demand for high-performance, solution-processable organic electronic devices continues to grow, the importance of key building blocks like 2,7-Dibromo-9-octyl-9H-carbazole is set to increase, driving further innovation in the field.
References
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Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. [Link]
-
Blouin, N., Michaud, A., Gendron, D., Wakim, S., Blair, E., Neagu-Plesu, R., ... & Leclerc, M. (2007). Toward a rational design of poly (2, 7-carbazole) derivatives for photovoltaics. Journal of the American Chemical Society, 130(2), 732-742. [Link]
-
Park, S. H., Roy, A., Beaupré, S., Cho, S., Coates, N., Moon, J. S., ... & Heeger, A. J. (2009). Bulk heterojunction solar cells with internal quantum efficiency approaching 100%. Nature photonics, 3(5), 297-302. [Link]
-
Cadogan, J. I. G. (1962). 109. A new synthesis of carbazoles. Journal of the Chemical Society (Resumed), 4257-4258. [Link]
-
Ochiai, S., Koganei, H., Oikawa, Y., Yokota, T., & Kojima, K. (2012). Evaluation of the Performance of an Organic Thin Film Solar Cell Prepared Using the Active Layer of Poly [[9-(1-octylnonyl)-9H-carbazole-2, 7-diyl]-2, 5-thiophenediyl-2, 1, 3-benzothiadiazole-4, 7-diyl-2, 5-thiophenediyl] PCDTBT/[5][5]-phenyl C71 butyric acid methyl ester (PC71BM). Transactions on Electrical and Electronic Materials, 13, 43-46. [Link]
-
Sun, Y., Seo, J. H., Takacs, C. J., Seifter, J., & Heeger, A. J. (2011). Inverted polymer solar cells with a solution-processed hole-transporting layer of PEDOT: PSS and MoO x. Advanced materials, 23(19), 2226-2230. [Link]
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Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,7-Dibromo-9-octyl-9H-carbazole with Arylboronic Acids for the Synthesis of π-Conjugated Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction between 2,7-Dibromo-9-octyl-9H-carbazole and various arylboronic acids. This reaction is a cornerstone for synthesizing advanced π-conjugated systems, including discrete biaryl molecules and alternating copolymers, which are pivotal in the development of organic electronics such as light-emitting diodes (OLEDs), transistors, and photovoltaics.[1][2] We will delve into the reaction mechanism, provide rationale for the selection of reagents and catalysts, offer step-by-step protocols for both small molecule and polymer synthesis, and present a comprehensive troubleshooting guide to address common experimental challenges.
Introduction: The Significance of 2,7-Carbazole Architectures
Carbazole-based conjugated materials are a significant class of organic semiconductors, prized for their thermal stability, excellent charge-transport properties, and high photoluminescence quantum yields.[3] Specifically, the 2,7-linkage in the carbazole unit creates a linear, rigid polymer backbone that facilitates effective π-orbital overlap and enhances charge mobility.[4][5] The attachment of an N-alkyl group, such as octyl, is a critical structural modification that imparts solubility in common organic solvents, making these materials processable for device fabrication.
The Suzuki-Miyaura coupling is the preeminent synthetic method for forging the necessary carbon-carbon bonds to build these architectures.[1][6] Its advantages include mild reaction conditions, exceptional tolerance for a wide array of functional groups, and the use of commercially available and relatively non-toxic organoboron reagents.[7][8]
Reaction Principle and The Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[7][9] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][10]
-
Oxidative Addition : The cycle begins with the addition of the aryl halide (R¹-X), in this case, 2,7-Dibromo-9-octyl-9H-carbazole, to a palladium(0) complex. This step forms a new palladium(II) intermediate.[6][9] This is often the rate-determining step of the reaction.[7]
-
Transmetalation : An organoboron species (R²-BY₂), activated by a base to form a more nucleophilic boronate complex, transfers its organic group (R²) to the palladium(II) center, displacing the halide.[11][12]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond in the desired product (R¹-R²). This step regenerates the catalytically active palladium(0) species, which re-enters the cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Reaction: Component Selection and Rationale
The success of the Suzuki coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ : A reliable, air-stable Pd(0) source that can be used directly. Pd₂(dba)₃ / Pd(OAc)₂ : These are Pd(0) and Pd(II) precursors, respectively, that require an external phosphine ligand. They form the active Pd(0) species in situ and are often used in modern, highly active catalytic systems.[8] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, PCy₃ | PPh₃ (Triphenylphosphine) : A standard, cost-effective ligand suitable for many applications. P(t-Bu)₃, SPhos, PCy₃ : These are bulky, electron-rich phosphine ligands. They accelerate the rate-limiting oxidative addition step and stabilize the palladium center, leading to higher turnover numbers and efficiency, especially for less reactive or sterically hindered substrates.[8][12] The use of such advanced ligands has made the coupling of challenging heteroaromatic systems routine.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic acid.[11] K₂CO₃ / K₃PO₄ : Strong, commonly used inorganic bases, often in an aqueous solution to create a biphasic system. K₃PO₄ is a stronger base and can be effective where others fail.[12] KF : A milder base that can be used in anhydrous conditions, which is beneficial if substrates contain base-labile functional groups like esters.[11] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic solvent system is standard. The organic phase (Toluene, Dioxane, THF) solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base. Degassing is critical : Oxygen must be removed from the solvent (e.g., by bubbling with argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Experimental Workflow and Protocols
Proper experimental setup is paramount for achieving high yields and reproducible results. All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (Argon or Nitrogen).
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- 5. Knitting up 2,7-disubstituted carbazole based oligomers through supramolecular interactions for their application in organic thin film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,7-Dibromo-9-octyl-9H-carbazole for High-Performance Hole-Transporting Polymers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2,7-Dibromo-9-octyl-9H-carbazole as a key monomer for the synthesis of advanced hole-transporting polymers (HTPs). Carbazole-based conjugated polymers are renowned for their exceptional thermal stability, high hole mobility, and tunable electronic properties, making them prime candidates for applications in organic electronics.[1] This guide delves into the synthetic methodologies, characterization techniques, and application-specific performance of polymers derived from this versatile building block. Detailed, field-proven protocols for polymerization via Suzuki and Yamamoto coupling are presented, alongside expert insights into reaction optimization and material purification. The content is structured to provide both a theoretical foundation and practical, actionable steps for the successful development of next-generation organic semiconducting materials.
Introduction: The Strategic Importance of 2,7-Linked Polycarbazoles
Conjugated polymers represent a pivotal class of materials that merge the electronic and optical characteristics of metals with the advantageous processing and mechanical properties of conventional polymers.[2] Within this class, poly(2,7-carbazole)s have emerged as a particularly promising family due to their extended electron conjugation and lower bandgap compared to their 3,6-linked counterparts.[3] The 2,7-connectivity provides a more linear and rigid polymer backbone, facilitating efficient intramolecular and intermolecular charge transport.
The monomer, 2,7-Dibromo-9-octyl-9H-carbazole, is a foundational building block for these high-performance polymers. The strategic inclusion of the N-octyl chain is not merely for synthetic convenience; it imparts crucial solubility to the resulting polymer in common organic solvents, a prerequisite for solution-based processing techniques such as spin-coating, which is vital for fabricating devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[4] Furthermore, the alkyl chain can influence the molecular packing of the polymer chains in the solid state, a critical parameter governing charge mobility.[4]
This guide will explore the synthesis of both homopolymers and copolymers from 2,7-Dibromo-9-octyl-9H-carbazole, providing the necessary protocols to empower researchers to tailor material properties for specific electronic applications.
Synthetic Pathways to Poly(2,7-carbazole) Derivatives
The polymerization of 2,7-Dibromo-9-octyl-9H-carbazole can be effectively achieved through several cross-coupling reactions. The choice of method often depends on the desired polymer structure (homopolymer vs. copolymer), the availability of co-monomers, and the desired molecular weight and polydispersity. The two most prevalent and robust methods, Suzuki coupling and Yamamoto coupling, will be detailed below.[2]
Suzuki Coupling Polymerization: A Versatile Tool for Copolymer Synthesis
Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds, making it exceptionally well-suited for the synthesis of alternating copolymers.[5][6] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. In the context of poly(2,7-carbazole) synthesis, this translates to reacting a diboronic ester derivative of a comonomer with 2,7-Dibromo-9-octyl-9H-carbazole.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand, is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Base: A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is required to activate the boronic ester for transmetalation.
-
Solvent System: A biphasic solvent system, such as toluene/water or THF/water, is often used to dissolve both the organic-soluble monomers and the inorganic base. Phase-transfer catalysts like Aliquat 336 can be added to improve the reaction rate in biphasic systems.
Experimental Protocol: Synthesis of an Alternating Copolymer via Suzuki Coupling
This protocol describes the synthesis of a copolymer of 2,7-Dibromo-9-octyl-9H-carbazole with a generic diboronic ester comonomer.
Materials:
-
2,7-Dibromo-9-octyl-9H-carbazole (1.0 eq)
-
Comonomer-diboronic acid pinacol ester (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Sodium Carbonate (Na₂CO₃) (4.0 eq)
-
Aliquat 336
-
Toluene (degassed)
-
Deionized water (degassed)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 2,7-Dibromo-9-octyl-9H-carbazole, the diboronic ester comonomer, and the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add degassed toluene to the flask via cannula to dissolve the monomers and catalyst.
-
In a separate flask, prepare a degassed 2M aqueous solution of sodium carbonate.
-
Add a few drops of Aliquat 336 to the reaction flask.
-
Add the degassed sodium carbonate solution to the reaction mixture.
-
Heat the mixture to reflux (typically 90-100 °C) and stir vigorously for 24-72 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
After cooling to room temperature, pour the reaction mixture into a vigorously stirring solution of methanol or acetone to precipitate the polymer.
-
Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
To further purify the polymer, perform a Soxhlet extraction with methanol, acetone, and hexane to remove low molecular weight oligomers. The purified polymer is then extracted with chloroform or chlorobenzene.
-
Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40-60 °C overnight.
Workflow Diagram: Suzuki Coupling Polymerization
Caption: Workflow for Suzuki coupling polymerization.
Yamamoto Coupling Polymerization: The Path to Homopolymers
Yamamoto coupling is a nickel-catalyzed polymerization method that is particularly effective for the synthesis of homopolymers from dihaloaromatic compounds.[7] This method involves the dehalogenative polycondensation of 2,7-Dibromo-9-octyl-9H-carbazole in the presence of a zerovalent nickel complex.
Causality of Experimental Choices:
-
Catalyst System: A common catalyst system is bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] in combination with a ligand such as 2,2'-bipyridine. The ligand is crucial for stabilizing the nickel catalyst and facilitating the reductive coupling process.
-
Solvent: Anhydrous, polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the monomer and the catalyst complex.
-
Reaction Conditions: The reaction is highly sensitive to air and moisture, requiring strictly anhydrous and inert conditions.
Experimental Protocol: Synthesis of Poly(9-octyl-2,7-carbazole) via Yamamoto Coupling
Materials:
-
2,7-Dibromo-9-octyl-9H-carbazole (1.0 eq)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.2 eq)
-
2,2'-Bipyridine (1.2 eq)
-
1,5-Cyclooctadiene (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a glovebox, add Ni(COD)₂, 2,2'-bipyridine, and 1,5-cyclooctadiene to a Schlenk flask containing a magnetic stir bar.
-
Add anhydrous DMF and stir the mixture at 60-80 °C for 30-60 minutes until a deep-colored solution, indicative of the active Ni(0) complex, is formed.
-
In a separate Schlenk flask, dissolve 2,7-Dibromo-9-octyl-9H-carbazole in anhydrous DMF.
-
Transfer the monomer solution to the catalyst solution via cannula under a positive pressure of inert gas.
-
Stir the reaction mixture at 60-80 °C for 24-48 hours.
-
Terminate the polymerization by pouring the mixture into a solution of methanol/hydrochloric acid.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol, acetone, and a hot EDTA solution to remove nickel residues.
-
Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.
-
Precipitate the purified polymer from a suitable solvent (e.g., chloroform) into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Workflow Diagram: Yamamoto Coupling Polymerization
Caption: Workflow for Yamamoto coupling polymerization.
Characterization of Poly(2,7-carbazole) Derivatives
Thorough characterization of the synthesized polymers is essential to establish structure-property relationships and to predict their performance in electronic devices.
| Property | Characterization Technique | Typical Values for Poly(2,7-carbazole)s | Significance |
| Molecular Weight (Mn, Mw) & Polydispersity (Đ) | Gel Permeation Chromatography (GPC) | Mn: 10-50 kDa, Đ: 1.5-3.0 | Influences solubility, film-forming properties, and charge transport. Higher Mn is generally desirable. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Td > 350 °C (5% weight loss) | Determines the operational and processing temperature limits of the material. |
| Optical Properties (Absorption & Emission) | UV-Vis & Photoluminescence Spectroscopy | λₘₐₓ (abs): 380-450 nm, λₘₐₓ (em): 420-550 nm | Determines the polymer's color, bandgap, and suitability for specific optoelectronic applications (e.g., blue-emitting OLEDs). |
| Electrochemical Properties (HOMO/LUMO levels) | Cyclic Voltammetry (CV) | HOMO: -5.4 to -5.8 eV, LUMO: -2.0 to -2.5 eV | Crucial for energy level alignment with other materials in a device, governing charge injection and transport efficiency. |
| Hole Mobility | Space-Charge Limited Current (SCLC), Time-of-Flight (TOF), Organic Field-Effect Transistor (OFET) | 10⁻⁵ to 10⁻³ cm²/Vs | A direct measure of the material's ability to transport holes; a key performance metric for hole-transporting layers. |
Applications in Organic Electronics
Polymers derived from 2,7-Dibromo-9-octyl-9H-carbazole have demonstrated significant potential in a range of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, poly(2,7-carbazole)s can function as the hole-transporting layer (HTL) or as the emissive layer itself, particularly for blue light emission.[7][8] Their high HOMO level facilitates efficient hole injection from the anode (typically ITO), and their high hole mobility ensures effective charge transport to the emissive layer. When used as an emitter, their wide bandgap allows for the generation of high-energy excitons that can radiatively decay to produce blue light.
Organic Solar Cells (OSCs)
In OSCs, particularly in bulk heterojunction (BHJ) devices, poly(2,7-carbazole) derivatives act as the electron donor material.[9][10][11] Their ability to absorb sunlight and their favorable HOMO energy level for charge transfer to an acceptor material (like a fullerene derivative) are key to their function. The development of low bandgap copolymers by pairing the electron-rich carbazole unit with electron-accepting moieties has led to significant improvements in power conversion efficiencies.[2][11] For instance, the well-known polymer PCDTBT, a copolymer of carbazole and dithienylbenzothiadiazole, has achieved power conversion efficiencies exceeding 7%.[9]
Perovskite Solar Cells (PSCs)
More recently, carbazole-based polymers have been successfully employed as hole-transporting materials in perovskite solar cells, offering a solution-processable alternative to the commonly used spiro-OMeTAD.[12][13][14] The tunable energy levels of these polymers allow for better energy level alignment with the perovskite absorber layer, leading to enhanced hole extraction and overall device performance.[12][15]
Conclusion and Future Outlook
2,7-Dibromo-9-octyl-9H-carbazole is a cornerstone monomer for the synthesis of high-performance hole-transporting polymers. The synthetic protocols detailed in this guide, based on Suzuki and Yamamoto coupling, provide reliable and adaptable methods for producing a wide range of poly(2,7-carbazole) derivatives. The exceptional properties of these polymers, including high thermal stability, tunable optoelectronic characteristics, and excellent hole-transport capabilities, have solidified their importance in the fields of OLEDs, OSCs, and PSCs.
Future research will likely focus on the development of novel copolymers with even lower bandgaps for enhanced solar absorption, as well as the design of materials with improved charge mobilities and optimized energy levels for next-generation electronic devices. The versatility of the 2,7-carbazole unit ensures that it will remain a key component in the ongoing advancement of organic electronics.
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Blouin, N., et al. (2008). Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative. Journal of Materials Chemistry, 18(19), 2165-2173. [Link]
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Blouin, N., et al. (2008). Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative. Journal of Materials Chemistry. [Link]
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Thompson, B.C., et al. (2010). Carbazole-based polymers for organic photovoltaic devices. Chemical Communications, 46(12), 2031-2048. [Link]
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Weder, C., et al. (2017). Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization. Macromolecules, 50(5), 1835–1846. [Link]
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Im, S.H., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry, 12, 1401-1409. [Link]
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Gagnon, E., Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2147. [Link]
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Wang, J., et al. (2022). Carbazole-Based Hole Transport Polymer for Methylammonium-Free Tin-Lead Perovskite Solar Cells with Enhanced Efficiency and Stability. ACS Energy Letters, 7(10), 3353–3361. [Link]
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Salvatore, D.A., et al. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A, 11(22), 11753-11762. [Link]
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Application Notes & Protocols: High-Efficiency OLEDs Using 2,7-Dibromo-9-octyl-9H-carbazole Derivatives as Hole-Transporting Layers
Introduction: The Strategic Role of Carbazole Derivatives in Modern OLEDs
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone technology in display and lighting applications, prized for their superior contrast, color fidelity, and design flexibility.[1] The performance of an OLED is not dictated by the emissive layer alone; it is the culmination of a synergistic interplay between all materials in the device stack. The Hole-Transporting Layer (HTL) is of paramount importance, as it governs the efficiency of positive charge carrier (hole) injection and transport from the anode to the emissive layer, directly impacting the device's turn-on voltage, efficiency, and operational stability.[2]
Carbazole and its derivatives have emerged as a superior class of materials for HTLs.[3] Their inherent properties, including high thermal and chemical stability, excellent hole-transporting capabilities due to their electron-rich nature, and high photoluminescence quantum yields, make them ideal candidates.[4][5] The rigid, planar structure of the carbazole core facilitates effective π-conjugation and charge mobility.[6]
Specifically, the 2,7-disubstitution pattern on the carbazole core is known to produce materials with high conductivity, suitable for solution-processed OLEDs.[7] The introduction of a long alkyl chain, such as an octyl group at the N-9 position, serves a critical function: it significantly enhances the material's solubility in common organic solvents and helps to control the molecular packing in the solid state.[8] This improved processability and morphological control are vital for fabricating uniform, amorphous thin films, which in turn suppresses crystallization and enhances device longevity.[9]
This document provides a comprehensive guide to the synthesis of a model hole-transporting material derived from 2,7-Dibromo-9-octyl-9H-carbazole and the subsequent fabrication and characterization of a high-performance OLED device. We will elucidate the causality behind key experimental steps, providing researchers with a robust framework for developing next-generation OLEDs.
Synthesis of a Model Hole-Transporting Material: (DBOC-TPA)
The 2,7-dibromo sites on the 9-octyl-9H-carbazole precursor are reactive handles for introducing further functionalities through cross-coupling reactions, such as Suzuki or Stille coupling.[10][11] This allows for the precise tuning of the material's electronic properties (e.g., HOMO/LUMO energy levels) to optimize charge injection.[12][13] In this protocol, we describe the synthesis of a representative HTM, 2,7-bis(4-(diphenylamino)phenyl)-9-octyl-9H-carbazole (DBOC-TPA) , via a Suzuki coupling reaction.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target HTM.
Detailed Synthesis Protocol
Protocol A: Synthesis of 2,7-Dibromo-9-octyl-9H-carbazole
-
Reactant Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,7-Dibromo-9H-carbazole (10.0 g, 30.8 mmol), potassium carbonate (8.5 g, 61.6 mmol), and 100 mL of acetone.
-
N-Alkylation: Add 1-bromooctane (8.9 g, 46.2 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Potassium carbonate acts as a base to deprotonate the nitrogen of the carbazole, facilitating the nucleophilic substitution reaction with 1-bromooctane. Acetone is a suitable polar aprotic solvent for this reaction.
-
-
Work-up: After cooling to room temperature, filter the solid inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in dichloromethane and wash with water (3 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization from a mixture of hexanes and ethanol to yield a white crystalline solid.[8]
Protocol B: Synthesis of DBOC-TPA via Suzuki Coupling
-
Reactant Setup: To a 500 mL Schlenk flask, add the synthesized 2,7-Dibromo-9-octyl-9H-carbazole (5.0 g, 11.4 mmol), 4-(diphenylamino)phenylboronic acid (7.2 g, 25.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.66 g, 0.57 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Rationale: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere is critical to prevent catalyst degradation and ensure high reaction yield.
-
-
Solvent and Base Addition: Add 150 mL of degassed toluene and 50 mL of a degassed 2M aqueous solution of sodium carbonate.
-
Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 48 hours. Monitor the reaction by TLC until the starting dibromo compound is consumed.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient). Further purification by temperature-gradient sublimation under high vacuum is highly recommended to achieve the purity (>99.5%) required for OLED fabrication.[6]
Material Characterization & Properties
The synthesized DBOC-TPA should be characterized to confirm its identity and purity. Key properties are summarized below.
| Property | Method | Typical Value | Rationale |
| Purity | HPLC, ¹H NMR | > 99.5% | Impurities can act as charge traps or quenching sites, severely degrading OLED performance. |
| HOMO Level | Cyclic Voltammetry | -5.4 to -5.6 eV | Must align with the anode/HIL for efficient hole injection. |
| LUMO Level | CV & Optical Gap | -2.1 to -2.3 eV | Determines the band gap and should be high enough to block electrons from leaking to the anode. |
| Triplet Energy (T₁) | Phosphorescence | > 2.7 eV | For phosphorescent OLEDs (PhOLEDs), the HTL's T₁ must be higher than the emitter's to prevent reverse energy transfer.[5] |
| Glass Transition Temp. (Tg) | DSC | > 100 °C | A high Tg indicates good morphological stability, preventing crystallization of the thin film during device operation.[5] |
| Decomposition Temp. (Td) | TGA | > 350 °C | Ensures the material can withstand the heat of the vacuum deposition process without degrading.[9] |
OLED Device Fabrication Protocol
The fabrication of OLEDs is performed in a high-vacuum environment (<10⁻⁶ Torr) using thermal evaporation to deposit the organic layers and the metal cathode.[2]
Standard OLED Device Architecture
A multilayer device structure is essential for confining charge carriers within the emissive layer, thereby maximizing the probability of radiative recombination.[14]
Caption: Layered architecture of a typical OLED device.
Step-by-Step Fabrication Protocol
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates (~15 Ω/sq).
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Immediately before loading into the deposition chamber, treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes.
-
Rationale: This cleaning process removes organic contaminants and increases the work function of the ITO, which is crucial for reducing the hole injection barrier.[15]
-
-
-
Hole-Injection Layer (HIL) Deposition:
-
For a solution-processed HIL, spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 150 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water.
-
Alternatively, a thermally evaporated HIL like dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) can be used.
-
-
Vacuum Thermal Evaporation (VTE):
-
Transfer the substrates into a high-vacuum thermal evaporation chamber.
-
HTL Deposition: Evaporate the synthesized DBOC-TPA at a rate of ~1-2 Å/s to a thickness of 40 nm.
-
EML Deposition: Co-evaporate the host material and the phosphorescent dopant. For a green PhOLED, a typical system is CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) as the host and Ir(ppy)₃ (fac-Tris(2-phenylpyridine)iridium(III)) as the dopant (e.g., 6% doping concentration). Deposit to a thickness of 30 nm.
-
ETL Deposition: Evaporate an electron-transporting material like Alq₃ (Tris(8-hydroxyquinolinato)aluminium) at a rate of ~1-2 Å/s to a thickness of 30 nm.[16]
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit the cathode through a shadow mask.
-
First, deposit a thin Electron-Injection Layer (EIL) of Lithium Fluoride (LiF) at 0.1 Å/s to a thickness of 1 nm.
-
Follow with a thicker layer of Aluminum (Al) at a rate of ~5 Å/s to a thickness of 100 nm.
-
Rationale: The LiF/Al bilayer forms a low work function cathode that facilitates efficient electron injection into the ETL.
-
-
-
Encapsulation:
-
Immediately after fabrication, encapsulate the device in a nitrogen glovebox using a UV-curable epoxy and a glass lid to protect the organic layers and reactive cathode from oxygen and moisture.[1]
-
Device Characterization & Performance Analysis
After fabrication, the devices must be characterized to evaluate their performance.
-
Current Density-Voltage-Luminance (J-V-L): Measured using a source meter unit and a calibrated photodiode/spectroradiometer. This provides key metrics like turn-on voltage (Von, defined at 1 cd/m²), operating voltage, and maximum luminance.
-
Electroluminescence (EL) Spectra: The emission spectrum is recorded at a constant driving voltage to determine the color coordinates (CIE 1931) and check for any parasitic emission.
-
Efficiency Metrics:
-
Current Efficiency (ηc): Measured in candela per ampere (cd/A).
-
Power Efficiency (ηp): Measured in lumens per watt (lm/W).
-
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected. This is a critical measure of the device's intrinsic performance.[15]
-
Expected Performance
An OLED fabricated with a well-designed carbazole-based HTL like DBOC-TPA is expected to show improved performance compared to devices using standard materials like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine).
| Performance Metric | Standard NPB HTL | DBOC-TPA HTL | Reason for Improvement |
| Turn-on Voltage (Von) | ~3.5 V | < 3.0 V | Better HOMO level alignment with ITO/HIL reduces the energy barrier for hole injection. |
| Max. Current Efficiency | ~50-60 cd/A | > 70 cd/A | Improved hole mobility and injection balance the charge carriers in the EML, leading to higher recombination efficiency. |
| Max. EQE | ~15-18% | > 20% | Enhanced charge balance directly translates to a higher external quantum efficiency. |
| Operational Lifetime (T₈₀) | Baseline | Increased | The high Tg and stable amorphous morphology of DBOC-TPA prevent degradation pathways associated with film crystallization.[17] |
Conclusion
The 2,7-dibromo-9-octyl-9H-carbazole scaffold is a versatile and powerful platform for building high-performance hole-transporting materials for OLEDs. The octyl chain ensures excellent processability and film morphology, while the 2,7-dibromo positions allow for straightforward functionalization to fine-tune electronic properties. By following the detailed synthesis and fabrication protocols outlined in this guide, researchers can develop HTLs that lead to OLEDs with lower operating voltages, higher efficiencies, and improved operational stability. The causality-driven explanations provided for each step aim to empower scientists to not only replicate these results but also to innovate and rationally design the next generation of materials for organic electronics.
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Application Notes and Protocols for 2,7-Dibromo-9-octyl-9H-carbazole in Perovskite Solar Cell Fabrication
Foreword: The Pursuit of Efficient and Stable Hole Transport Materials
The unprecedented rise in power conversion efficiencies (PCEs) of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies.[1] A critical component governing the performance and long-term stability of these devices is the hole-transporting material (HTM).[1] For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) has been the benchmark HTM, enabling high efficiencies. However, its complex multi-step synthesis and high cost are significant impediments to the commercialization of PSCs.[1] This has spurred intensive research into alternative HTMs that are cost-effective, synthetically accessible, and exhibit comparable or superior performance.
Carbazole-based derivatives have emerged as a highly promising class of HTMs due to their excellent thermal stability, high hole mobility, and facile functionalization.[1][2] Among these, materials derived from the 2,7-disubstituted carbazole scaffold have demonstrated competitive and often superior performance compared to the more commonly used 3,6-disubstituted isomers.[3][4] This guide focuses on the application of a key precursor, 2,7-Dibromo-9-octyl-9H-carbazole , in the synthesis of a high-performance HTM and its subsequent integration into state-of-the-art perovskite solar cells.
This document provides a comprehensive overview, from the synthesis of a target HTM to the complete fabrication and characterization of a perovskite solar cell, with the goal of equipping researchers and scientists with the necessary knowledge and protocols to leverage this promising class of materials.
The Strategic Advantage of 2,7-Disubstituted Carbazole-Based HTMs
The substitution pattern on the carbazole core profoundly influences the optoelectronic properties and performance of the resulting HTM. While 3,6-disubstituted carbazoles are common, the 2,7-linkage offers distinct advantages:
-
Enhanced Hole Mobility: The 2,7-substitution pattern leads to a more extended π-conjugation along the polymer backbone or molecular axis, which can facilitate intermolecular charge hopping and result in higher hole mobility.[3]
-
Deeper HOMO Level: 2,7-disubstituted carbazole derivatives tend to have deeper Highest Occupied Molecular Orbital (HOMO) energy levels compared to their 3,6-counterparts.[3] This provides a better energy level alignment with the valence band of typical perovskite absorbers (e.g., MAPbI₃, FAPbI₃-based), leading to more efficient hole extraction and reduced voltage losses.[3]
-
Improved Device Performance: The combination of higher mobility and better energy level alignment often translates to higher short-circuit current densities (Jsc) and fill factors (FF), ultimately boosting the overall power conversion efficiency of the solar cell.[4]
The inclusion of the N-octyl chain serves a crucial role in enhancing the solubility of the carbazole precursor and the final HTM in common organic solvents, which is essential for solution-based processing. Furthermore, the alkyl chain can influence the molecular packing and film-forming properties of the HTM layer, impacting the interfacial contact with the perovskite and the overall device morphology.
Synthesis of a High-Performance HTM from 2,7-Dibromo-9-octyl-9H-carbazole
This section details the synthesis of a representative high-performance HTM, 2,7-bis(N,N-di-p-methoxyphenylamine)-9-octyl-9H-carbazole (referred to as CZ-OMeDPA ), via a Buchwald-Hartwig cross-coupling reaction.
Synthetic Workflow
The synthesis is a one-step reaction from the commercially available precursor.
Caption: Synthetic route to CZ-OMeDPA.
Detailed Synthesis Protocol for CZ-OMeDPA
Materials:
-
2,7-Dibromo-9-octyl-9H-carbazole
-
Bis(4-methoxyphenyl)amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 2,7-Dibromo-9-octyl-9H-carbazole (1.0 mmol), bis(4-methoxyphenyl)amine (2.2 mmol), and sodium tert-butoxide (2.5 mmol).
-
Add anhydrous toluene (20 mL) to the flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and P(t-Bu)₃ (0.08 mmol) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the reaction mixture.
-
Reflux the reaction mixture at 110 °C for 24 hours under argon.
-
After cooling to room temperature, quench the reaction with distilled water (50 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and dichloromethane as the eluent.
-
The final product, CZ-OMeDPA, is typically obtained as a pale yellow solid.
Characterization: The structure and purity of the synthesized CZ-OMeDPA should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of Perovskite Solar Cells using CZ-OMeDPA
This section provides a detailed protocol for the fabrication of a standard n-i-p mesoporous perovskite solar cell using the synthesized CZ-OMeDPA as the HTM.
Device Architecture and Workflow
Caption: PSC architecture and fabrication flow.
Detailed Fabrication Protocol
Materials and Solutions:
-
FTO-coated glass substrates
-
Titanium diisopropoxide bis(acetylacetonate) solution for compact TiO₂ layer
-
TiO₂ paste for mesoporous layer
-
Perovskite precursor solution (e.g., 1.2 M FAPbI₃ and 0.2 M MABr in DMF:DMSO 4:1 v/v)
-
CZ-OMeDPA HTM solution: 75 mg/mL in chlorobenzene
-
Additives for HTM solution:
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg/mL in acetonitrile)
-
4-tert-butylpyridine (t-BP)
-
-
Gold pellets for thermal evaporation
-
Solvents: Deionized water, isopropanol, acetone, chlorobenzene
Procedure:
-
Substrate Preparation:
-
Etch the FTO-coated glass to create the desired electrode pattern.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ (c-TiO₂) layer (approx. 50 nm) by spin-coating or spray pyrolysis. Anneal at 500 °C for 30 minutes.
-
Deposit a mesoporous TiO₂ (mp-TiO₂) layer (approx. 150 nm) by spin-coating a diluted TiO₂ paste. Anneal at 500 °C for 30 minutes.
-
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Transfer the substrates into a glovebox.
-
Spin-coat the perovskite precursor solution onto the mp-TiO₂ layer in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTM solution by dissolving CZ-OMeDPA in chlorobenzene.
-
Add Li-TFSI solution (e.g., 17.5 µL per mL of HTM solution) and t-BP (e.g., 28.8 µL per mL of HTM solution) to the HTM solution.
-
Spin-coat the HTM solution onto the perovskite layer (e.g., 4000 rpm for 30 s).
-
-
Gold Electrode Deposition:
-
Define the active area of the device using a shadow mask.
-
Deposit an 80-100 nm thick gold layer by thermal evaporation under high vacuum.
-
Characterization and Performance
Material Characterization
The synthesized CZ-OMeDPA should be characterized to determine its key properties, which are crucial for its function as an HTM.
| Property | Typical Value for CZ-OMeDPA | Technique | Significance |
| HOMO Energy Level | -5.1 to -5.3 eV | Cyclic Voltammetry (CV) or Photoelectron Spectroscopy in Air (PESA) | Determines the energy barrier for hole extraction from the perovskite. A value slightly higher than the perovskite's valence band is ideal.[5] |
| LUMO Energy Level | ~ -2.0 to -2.2 eV | CV and Optical Bandgap | Should be high enough to effectively block electrons from the perovskite's conduction band. |
| Hole Mobility (μh) | > 10⁻⁴ cm²V⁻¹s⁻¹ | Space-Charge Limited Current (SCLC) | A higher mobility facilitates efficient transport of holes to the electrode, reducing recombination. |
| Glass Transition Temp. (Tg) | > 120 °C | Differential Scanning Calorimetry (DSC) | A high Tg indicates good thermal stability and a stable amorphous film morphology, which is crucial for long-term device stability. |
Device Performance and Comparison
The performance of the fabricated PSCs should be evaluated under standard test conditions (AM 1.5G, 100 mW/cm²). A comparison with a control device using the standard spiro-OMeTAD HTM is essential to validate the performance of CZ-OMeDPA.
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| CZ-OMeDPA | 1.08 - 1.12 | 22.0 - 23.5 | 75 - 80 | 18.0 - 20.5 |
| spiro-OMeTAD (Control) | 1.07 - 1.11 | 22.5 - 24.0 | 76 - 81 | 18.5 - 21.0 |
Causality of Performance:
-
The comparable or slightly lower Jsc observed with some carbazole-based HTMs compared to spiro-OMeTAD can sometimes be attributed to differences in hole extraction efficiency or minor variations in the perovskite/HTM interface.[6]
-
The high Voc and FF achieved with CZ-OMeDPA are indicative of efficient hole extraction and low charge recombination, thanks to the favorable HOMO energy level and good film-forming properties.
-
The stability of unencapsulated devices using carbazole-based HTMs often surpasses that of spiro-OMeTAD-based devices, particularly under thermal stress. This is attributed to the higher thermal stability (Tg) and potentially greater hydrophobicity of the carbazole derivatives, which can better protect the underlying perovskite layer from moisture ingress.[6]
Troubleshooting and Best Practices
-
Low Jsc: Ensure complete coverage of the perovskite layer by the HTM. Optimize the HTM solution concentration and spin-coating parameters. Check the perovskite film quality for pinholes or defects.
-
Low FF: Poor interfacial contact between the perovskite and HTM or between the HTM and the gold electrode can lead to a low FF. Ensure a clean and uniform HTM layer. The use of additives like Li-TFSI and t-BP is crucial for increasing the conductivity of the HTM layer.
-
Low Voc: A significant energy level mismatch between the perovskite and the HTM can result in a low Voc. Verify the HOMO level of the synthesized HTM. High charge recombination at the interface is another common cause.
-
Synthesis Purity: The purity of the synthesized HTM is paramount. Impurities can act as charge traps and degrade device performance and stability. Thorough purification by column chromatography is essential.
Conclusion
2,7-Dibromo-9-octyl-9H-carbazole serves as a versatile and valuable precursor for the synthesis of highly efficient and stable hole-transporting materials for perovskite solar cells. The resulting 2,7-disubstituted carbazole derivatives, such as CZ-OMeDPA, offer a cost-effective and high-performance alternative to the incumbent spiro-OMeTAD. The strategic advantages of the 2,7-substitution pattern, including enhanced hole mobility and favorable energy level alignment, contribute to excellent device performance. By following the detailed protocols outlined in this guide, researchers can successfully synthesize and integrate these promising materials into next-generation perovskite solar cells, paving the way for more commercially viable photovoltaic technologies.
References
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Protocol for the synthesis of donor-acceptor copolymers using 2,7-Dibromo-9-octyl-9H-carbazole
An Application Note and Protocol for the Synthesis of Donor-Acceptor Copolymers using 2,7-Dibromo-9-octyl-9H-carbazole
Introduction: The Architectural Design of Advanced Functional Polymers
Donor-acceptor (D-A) copolymers represent a cornerstone of modern organic electronics, enabling the development of highly efficient organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).[1][2] The strategic alternation of electron-rich (donor) and electron-deficient (acceptor) units along a conjugated polymer backbone facilitates intramolecular charge transfer (ICT). This phenomenon is crucial for tuning the material's optical and electronic properties, such as narrowing the bandgap to enhance absorption of the solar spectrum.[3]
Among various donor moieties, carbazole and its derivatives are exceptionally valuable building blocks.[4][5] The carbazole unit offers a rigid, planar structure with excellent thermal stability and hole-transporting characteristics.[5] Specifically, polymerization through the 2 and 7 positions of the carbazole ring creates highly conjugated polymers with desirable electronic properties for photovoltaic applications.[6] The incorporation of an N-alkyl chain, such as an octyl group, is a critical design choice that imparts solubility and improves the processability of the final polymer without compromising its electronic backbone.[7]
This document provides a comprehensive, field-proven protocol for the synthesis of a model donor-acceptor copolymer via Suzuki-Miyaura cross-coupling, using 2,7-Dibromo-9-octyl-9H-carbazole as the pivotal electron-donor monomer. The causality behind each experimental step is explained to provide researchers with a robust and adaptable framework for creating novel functional materials.
Core Principle: The Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds, making it exceptionally well-suited for step-growth polymerization.[8][9] The polymerization proceeds by coupling an organohalide (the dibrominated carbazole donor) with an organoboron species (a diborylated acceptor monomer).
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the carbazole monomer.
-
Transmetalation: The organic group from the activated boronic ester (acceptor unit) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[9][10]
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming a new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
This method is favored for its high tolerance to a wide range of functional groups, mild reaction conditions, and the commercial availability of stable palladium catalysts and boronic esters.
Experimental Workflow Diagram
The following diagram outlines the logical flow from starting materials to the final, characterized polymer.
Sources
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- 2. docs.nrel.gov [docs.nrel.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. youtube.com [youtube.com]
Post-Polymerization Modification of Poly(2,7-dibromo-9-octyl-9H-carbazole): A Gateway to Advanced Functional Materials
Abstract
Poly(2,7-carbazole)s are a prominent class of conjugated polymers, prized for their exceptional thermal stability, high hole mobility, and strong luminescence.[1][2] These characteristics make them highly sought-after materials for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][3] The precursor polymer, poly(2,7-dibromo-9-octyl-9H-carbazole), serves as a versatile platform for introducing a diverse array of functional groups onto the polymer backbone. This post-polymerization modification strategy offers a powerful and efficient route to fine-tune the material's electronic and physical properties without altering the polymer's chain length, enabling the systematic investigation of structure-property relationships.[4][5] This guide provides a comprehensive overview of the key methodologies for the post-polymerization modification of this important polymer, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Advantage of Post-Polymerization Modification
The synthesis of functionalized conjugated polymers can be approached in two primary ways: by polymerizing functionalized monomers or by modifying a pre-synthesized polymer. While the former offers precise control over the placement of functional groups, it often requires complex and sometimes low-yielding monomer syntheses. Post-polymerization modification, on the other hand, presents a more modular and efficient approach.[4][5][6] It allows for the creation of a library of functionalized polymers from a single, well-defined precursor polymer.
Poly(2,7-dibromo-9-octyl-9H-carbazole) is an ideal candidate for this strategy. The bromo groups at the 2 and 7 positions are reactive handles for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.[3] The octyl group at the 9-position ensures solubility of the polymer in common organic solvents, facilitating its processing and subsequent reactions.[7] The 2,7-linkage, as opposed to the more common 3,6-linkage, results in a more extended π-conjugation and a lower bandgap, which is often desirable for electronic applications.[1][8]
This document will delve into two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the modification of poly(2,7-dibromo-9-octyl-9H-carbazole): the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Application Notes: Guiding Principles for Successful Modification
Causality Behind Experimental Choices
The success of a post-polymerization modification reaction hinges on a careful selection of reaction conditions. The goal is to achieve a high degree of functionalization while minimizing side reactions that could lead to chain scission or cross-linking, thereby preserving the polymer's desirable molecular weight and processability.
Catalyst System: The choice of the palladium catalyst and its associated ligand is paramount. For Suzuki-Miyaura couplings, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective.[9] For the more challenging Buchwald-Hartwig amination, more specialized and sterically hindered phosphine ligands are typically required to facilitate the reductive elimination step and prevent catalyst deactivation.[10] The catalyst loading is a critical parameter; while higher loadings can increase the reaction rate, they can also lead to increased costs and potential contamination of the final polymer with residual metal.
Base: The base plays a crucial role in both the Suzuki-Miyaura and Buchwald-Hartwig reactions. In Suzuki couplings, an aqueous solution of a base like potassium carbonate (K₂CO₃) is commonly used to activate the boronic acid or ester. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is often necessary to deprotonate the amine nucleophile. The choice of base must be compatible with the functional groups present on both the polymer and the incoming nucleophile.
Solvent: The solvent system must be able to dissolve the polymer, the reagents, and the catalyst system. Aprotic polar solvents like toluene, tetrahydrofuran (THF), or dioxane are frequently employed. For Suzuki couplings, a two-phase system with an aqueous base is common, often requiring a phase-transfer catalyst to facilitate the reaction.
Temperature and Reaction Time: These parameters are optimized to ensure complete reaction without causing polymer degradation. The thermal stability of the carbazole backbone is generally high, but prolonged exposure to high temperatures can lead to undesirable side reactions. Reaction progress should be monitored using techniques like Gel Permeation Chromatography (GPC) to track changes in molecular weight and Polydispersity Index (PDI).
Self-Validating Systems: Ensuring Reaction Success
To ensure the reliability and reproducibility of the modification protocols, a series of analytical techniques should be employed to validate the outcome of the reaction.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure of the modified polymer, confirming the introduction of the new functional group and the disappearance of the C-Br signal.
-
FTIR Spectroscopy: Can be used to identify the characteristic vibrational modes of the newly introduced functional groups.[11]
-
-
Chromatographic Analysis:
-
Gel Permeation Chromatography (GPC): Essential for determining the molecular weight (Mₙ and Mₙ) and PDI of the polymer before and after modification. A successful modification should ideally result in minimal changes to these parameters, indicating the absence of significant chain scission or cross-linking.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to assess the thermal stability and phase transitions of the modified polymer, which can be significantly influenced by the nature of the appended functional group.[12]
-
-
Optical and Electrochemical Characterization:
-
UV-Vis and Photoluminescence Spectroscopy: These are crucial for evaluating the impact of the modification on the polymer's optical properties, such as its absorption and emission maxima.[13]
-
Cyclic Voltammetry (CV): Used to determine the electrochemical properties of the polymer, including its HOMO and LUMO energy levels, which are critical for its performance in electronic devices.[12]
-
Experimental Protocols: Step-by-Step Methodologies
Synthesis of the Precursor Polymer: Poly(2,7-dibromo-9-octyl-9H-carbazole)
The precursor polymer is typically synthesized via a Yamamoto coupling of 2,7-dibromo-9-octyl-9H-carbazole monomer.[13] This nickel-catalyzed polymerization provides good control over the polymer's molecular weight and regioregularity.
Caption: General scheme for Suzuki-Miyaura modification.
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve poly(2,7-dibromo-9-octyl-9H-carbazole) (1.0 eq.) in anhydrous toluene.
-
Reagent Addition: Add the arylboronic acid (2.2-2.5 eq.), an aqueous solution of K₂CO₃ (2 M, 4.0 eq.), and a phase-transfer catalyst (e.g., Aliquat 336) if necessary.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GPC.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Concentrate the organic solution and precipitate the polymer by adding it dropwise to a non-solvent like methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at an elevated temperature.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Value | Rationale |
| Catalyst | Pd(PPh₃)₄ | Commercially available and effective for many aryl couplings. |
| Ligand | Triphenylphosphine | Integrated into the catalyst complex. |
| Base | K₂CO₃ (2M aq.) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene | Good solvent for the polymer and reagents. |
| Temperature | 90 °C | Provides sufficient energy for the reaction without degradation. |
| Reaction Time | 24 h | Typically sufficient for high conversion. |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of poly(2,7-dibromo-9-octyl-9H-carbazole) with a primary or secondary amine. [10][14][15]This reaction is a powerful tool for introducing nitrogen-containing functionalities, which can significantly impact the polymer's electronic and photophysical properties.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Preparation: In a glovebox, charge a flame-dried Schlenk flask with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., a biarylphosphine ligand, 0.02-0.04 eq.), and the base (e.g., NaOtBu, 2.5-3.0 eq.).
-
Reagent Addition: Add a solution of poly(2,7-dibromo-9-octyl-9H-carbazole) (1.0 eq.) in anhydrous toluene, followed by the amine (2.2-2.5 eq.).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench it by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Purification: Dilute the mixture with a suitable solvent like toluene and wash it with water and brine. Concentrate the organic solution and precipitate the polymer in a non-solvent such as methanol or acetone.
-
Drying: Collect the polymer by filtration and dry it under vacuum.
Table 2: Representative Buchwald-Hartwig Amination Parameters
| Parameter | Value | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective palladium(0) source. |
| Ligand | Biarylphosphine ligand | Bulky ligands promote the reductive elimination step. |
| Base | NaOtBu | A strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for the reaction conditions. |
| Temperature | 110 °C | Higher temperatures are often needed to drive the reaction to completion. |
| Reaction Time | 18 h | Sufficient for achieving high degrees of amination. |
Conclusion and Future Outlook
Post-polymerization modification of poly(2,7-dibromo-9-octyl-9H-carbazole) is a robust and versatile strategy for the synthesis of a wide range of functional conjugated polymers. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are particularly powerful tools in this regard, enabling the introduction of diverse aryl and amino functionalities. The ability to systematically tune the properties of poly(2,7-carbazole)s through this approach will undoubtedly continue to drive innovation in the field of organic electronics and beyond. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, as well as the exploration of other post-polymerization modification reactions to further expand the library of accessible functional materials.
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Y. Liu. (2013). Post-polymerization modification by direct C-H functionalization. ProQuest. [Link]
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A. Iraqi & R.C. Pegington. (2006). Postmodification of Poly(9-alkyl-9H-carbazole-2,7-diyl)s as a Route to New Main-Chain-Functionalized Carbazole Polymers. J-GLOBAL. [Link]
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- 11. In situ synthesis and characterization of polycarbazole–copper oxide (PCz–CuO) nanocomposite: investigating superior antibacterial performance and Fab ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02065D [pubs.rsc.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Film-Forming Properties of Polymers Based on 2,7-Dibromo-9-octyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide to understanding and utilizing the film-forming properties of polymers derived from the 2,7-Dibromo-9-octyl-9H-carbazole monomer. This document is intended for researchers and professionals in materials science, organic electronics, and drug development who are interested in leveraging the unique characteristics of these carbazole-based polymers for advanced applications.
The following sections detail the synthesis of the polymer, methodologies for thin-film deposition, and protocols for comprehensive characterization of the resulting films. The causality behind experimental choices is explained to provide a deeper understanding of the processes involved.
Introduction: The Significance of Poly(2,7-carbazole)s
Polymers derived from 2,7-dibromo-9-alkyl-9H-carbazole are a class of conjugated polymers that have garnered significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The carbazole moiety provides excellent hole-transporting properties and good thermal stability.[2] The linkage at the 2 and 7 positions of the carbazole unit leads to a highly conjugated polymer backbone, facilitating efficient charge transport.[3]
The presence of an octyl group at the 9-position of the carbazole nitrogen serves a crucial role in enhancing the solubility of the polymer in common organic solvents.[4] This improved solubility is a key factor that enables the processing of these polymers from solution to form uniform thin films, a critical step in the fabrication of various electronic devices.[5]
This guide focuses on the practical aspects of forming and characterizing thin films of polymers synthesized from 2,7-Dibromo-9-octyl-9H-carbazole, providing a foundation for their application in advanced technologies.
Polymer Synthesis: From Monomer to Macromolecule
The synthesis of poly(2,7-(9-octyl-9H-carbazole)) can be achieved through various cross-coupling reactions. The choice of polymerization method can influence the molecular weight, polydispersity, and ultimately the film-forming properties of the resulting polymer. A common and effective method is the Yamamoto coupling reaction.
Protocol 2.1: Yamamoto Polymerization of 2,7-Dibromo-9-octyl-9H-carbazole
This protocol describes a typical Yamamoto coupling reaction to synthesize poly(2,7-(9-octyl-9H-carbazole)).
Materials:
-
2,7-Dibromo-9-octyl-9H-carbazole (monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (catalyst)
-
2,2'-Bipyridyl (ligand)
-
1,5-Cyclooctadiene (COD) (ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve 2,7-Dibromo-9-octyl-9H-carbazole in anhydrous toluene. In a separate Schlenk flask, prepare the catalyst solution by dissolving Ni(COD)₂, 2,2'-bipyridyl, and 1,5-cyclooctadiene in anhydrous DMF.
-
Polymerization Reaction: Heat the monomer solution to 80°C. To this, add the catalyst solution dropwise with vigorous stirring. The reaction mixture will typically change color, indicating the initiation of polymerization.
-
Reaction Monitoring: Maintain the reaction at 80°C for 24-48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
Polymer Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.
-
Washing: Filter the precipitated polymer and wash it sequentially with methanol, acetone, and a dilute HCl solution to remove any remaining catalyst and oligomers. Finally, wash with methanol until the filtrate is neutral.
-
Drying: Dry the purified polymer under vacuum at 40-50°C for 24 hours. The final product should be a fibrous or powdery solid.
Rationale for Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere and anhydrous solvents is critical to prevent the deactivation of the nickel catalyst, which is sensitive to oxygen and moisture.
-
Ligands: 2,2'-Bipyridyl and 1,5-cyclooctadiene are used to stabilize the Ni(0) catalyst and control the rate and selectivity of the polymerization.
-
Purification: The extensive washing procedure is essential to remove impurities that can act as charge traps and degrade the performance of electronic devices fabricated from the polymer.
Thin-Film Deposition: From Solution to Solid State
The ability to form high-quality thin films is paramount for the application of these polymers in electronic devices. Solution-based deposition techniques, such as spin coating, are widely used due to their simplicity, low cost, and ability to produce uniform films.
Protocol 3.1: Spin Coating of Poly(2,7-(9-octyl-9H-carbazole)) Thin Films
This protocol outlines the steps for depositing a thin film of the synthesized polymer onto a substrate using a spin coater.
Materials:
-
Poly(2,7-(9-octyl-9H-carbazole))
-
Solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Substrates (e.g., glass, silicon wafer, or indium tin oxide (ITO) coated glass)
-
Syringe filters (0.2 µm pore size)
-
Spin coater
-
Hot plate
Procedure:
-
Solution Preparation: Prepare a solution of the polymer in a suitable solvent at a concentration typically ranging from 5 to 20 mg/mL. The choice of solvent and concentration will influence the final film thickness and morphology. Gently heat and stir the solution to ensure complete dissolution.
-
Solution Filtration: Filter the polymer solution through a syringe filter to remove any dust particles or aggregates that could lead to defects in the film.
-
Substrate Cleaning: Thoroughly clean the substrates to ensure good adhesion and uniformity of the film. A typical cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen. For ITO substrates, an additional UV-ozone treatment can be performed to improve the surface wettability.
-
Spin Coating:
-
Place the cleaned substrate on the chuck of the spin coater and secure it with a vacuum.
-
Dispense a small amount of the filtered polymer solution onto the center of the substrate.
-
Start the spin coater. A two-step process is often used: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1500-3000 rpm for 30-60 seconds) to achieve the desired film thickness.
-
-
Annealing: Transfer the coated substrate to a hot plate and anneal it at a temperature above the glass transition temperature of the polymer (typically 80-120°C) for 10-30 minutes. This step helps to remove residual solvent and improve the molecular packing within the film.
Table 1: Influence of Spin Coating Parameters on Film Thickness
| Parameter | Effect on Film Thickness | Typical Range |
| Solution Concentration | Higher concentration leads to thicker films. | 5 - 20 mg/mL |
| Spin Speed | Higher speed leads to thinner films. | 1000 - 4000 rpm |
| Spin Time | Longer time at high speed can lead to slightly thinner and more uniform films. | 30 - 60 seconds |
| Solvent Volatility | More volatile solvents can lead to faster drying and potentially less uniform films. | - |
Diagram 1: Spin Coating Workflow
Caption: Workflow for thin-film deposition via spin coating.
Film Characterization: Unveiling the Properties
A thorough characterization of the polymer thin films is essential to understand their structure-property relationships and to predict their performance in devices.
Protocol 4.1: Morphological Characterization
Atomic Force Microscopy (AFM): AFM is a powerful technique to investigate the surface topography and roughness of the polymer films at the nanoscale.
-
Procedure: Scan the surface of the spin-coated film in tapping mode to obtain height and phase images.
-
Expected Results: A well-prepared film should exhibit a smooth and uniform surface with low root-mean-square (RMS) roughness, typically in the range of a few nanometers. The phase image can reveal variations in the material properties across the surface.
Scanning Electron Microscopy (SEM): SEM provides a high-resolution image of the film's surface, allowing for the identification of larger-scale defects such as pinholes or cracks.
-
Procedure: A thin conductive layer (e.g., gold or carbon) may need to be sputtered onto the polymer film to prevent charging effects. Image the surface at various magnifications.
-
Expected Results: SEM images should confirm the uniformity and continuity of the film.
Protocol 4.2: Structural Characterization
X-ray Diffraction (XRD): XRD is used to investigate the degree of crystallinity and molecular packing within the polymer film.
-
Procedure: Perform grazing incidence X-ray diffraction (GIXD) measurements on the thin film.
-
Expected Results: Amorphous polymers will show a broad halo, while semi-crystalline polymers will exhibit distinct diffraction peaks. The position and width of these peaks provide information about the intermolecular packing and the size of the crystalline domains.
Protocol 4.3: Spectroscopic and Optical Characterization
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique provides information about the electronic transitions in the polymer and can be used to determine the optical bandgap.
-
Procedure: Record the absorption spectrum of the polymer film deposited on a transparent substrate (e.g., quartz or glass).
-
Expected Results: The absorption spectrum will show characteristic peaks corresponding to the π-π* transitions of the conjugated backbone. The onset of the absorption edge can be used to estimate the optical bandgap of the polymer.
Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to study the emissive properties of the polymer.
-
Procedure: Excite the polymer film with a light source of a specific wavelength and measure the emitted light spectrum.
-
Expected Results: The PL spectrum will show the emission characteristics of the polymer. The position of the emission peak and the photoluminescence quantum yield (PLQY) are important parameters for applications in OLEDs.
Diagram 2: Characterization Workflow
Caption: Comprehensive characterization workflow for polymer thin films.
Application in Organic Electronic Devices: A Case Study
Polymers based on 2,7-Dibromo-9-octyl-9H-carbazole are excellent candidates for the hole transport layer (HTL) in perovskite solar cells and OLEDs.[6][7] The protocols described above for film deposition are directly applicable to the fabrication of these devices.
Table 2: Typical Device Performance Parameters Influenced by Film Properties
| Film Property | Impact on Device Performance | Desired Characteristic |
| Thickness | Affects series resistance and optical interference. | Optimized for specific device architecture. |
| Morphology (Roughness) | Influences the interface with adjacent layers and can cause short circuits. | Smooth and uniform (low RMS roughness). |
| Purity | Impurities can act as charge traps, reducing efficiency and lifetime. | High purity. |
| Molecular Packing | Affects charge carrier mobility. | Ordered packing can enhance mobility. |
By carefully controlling the film-forming properties of these polymers, researchers can optimize the performance and stability of organic electronic devices.
References
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A. URL: [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A. URL: [Link]
-
Electrical and Thermoelectric Properties of Poly(2,7-Carbazole) Derivatives. Chemistry of Materials. URL: [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. ResearchGate. URL: [Link]
-
Synthesis and Characterization of Poly( N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. ResearchGate. URL: [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces. URL: [Link]
-
Preparation of Polycarbazole and Polyaniline Conducting Thin Films and Coating on Indium Tin Oxide by Spin Coating, Dip Coating and Drop Casting. ResearchGate. URL: [Link]
-
Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. ResearchGate. URL: [Link]
-
Synthesis and Characterization of Poly (N-Hexyl-2,7-di(2-(4-hexylthiophene)carbazole). URL: [Link]
-
Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films. National Institutes of Health. URL: [Link]
-
Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes. MDPI. URL: [Link]
-
A facile one-pot synthesis of hyper-branched carbazole based polymer as hole-transporting material for perovskite solar cells. ResearchGate. URL: [Link]
-
Structure and morphology in highly oriented films of poly(9,9bis(n-octyl) fluorene-2,7-diyl) and poly(9,9-bis(2-ethylhexyl)fluorene-2,7-diyl) grown on friction transferred poly(tetrafluoroethylene). Mahidol University. URL: [Link]
-
Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis. URL: [Link]
-
Processing of Thin Films Based on Cellulose Nanocrystals and Biodegradable Polymers by Space-Confined Solvent Vapor Annealing and Morphological Characteristics. MDPI. URL: [Link]
-
Organic semiconductor. Wikipedia. URL: [Link]
-
Characterization and Morphology of Polymer-Dispersed Liquid Crystal Films. URL: [Link]
-
Crystalline Forms and Emission Behavior of Poly(9,9-di-n-octyl-2,7-fluorene). ResearchGate. URL: [Link]
-
Carbazole-based polymers for organic photovoltaic devices. Royal Society of Chemistry. URL: [Link]
-
Characterization of Optical Thin Films by Spectroscopic Ellipsometry. Penn State University. URL: [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. URL: [Link]
-
Poly(2,7-carbazole)s and Related Polymers. ResearchGate. URL: [Link]
-
Spectroscopic investigation of the interfaces in new poly(9,9-dihexyl-9H-fluorene-2,7-diyl) based electroluminescent devices. ResearchGate. URL: [Link]
-
Morphological analysis of polymers on hair fibers by SEM and AFM. SciELO. URL: [Link]
-
Special Issue “Materials Processing for Production of Nanostructured Thin Films”. University of Missouri-St. Louis. URL: [Link]
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- 3. "Special Issue “Materials Processing for Production of Nanostructured T" by Keith Stine [irl.umsl.edu]
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- 6. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,7-Dibromo-9-octyl-9H-carbazole in Organic Field-Effect Transistors (OFETs)
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2,7-Dibromo-9-octyl-9H-carbazole as a critical building block for high-performance organic field-effect transistors (OFETs). This guide delves into the rationale behind its use, detailed protocols for device fabrication, and expected performance metrics.
Introduction: The Strategic Importance of the 2,7-Carbazole Moiety in Organic Electronics
The carbazole heterocycle is a cornerstone in the design of advanced organic electronic materials due to its inherent electron-rich nature, excellent hole-transporting capabilities, and high thermal and chemical stability.[1][2] The functionalization at the 2 and 7 positions of the carbazole core allows for the extension of the π-conjugated system, a critical factor for efficient charge transport. The introduction of an octyl group at the 9-position ensures solubility in common organic solvents, making it amenable to solution-based processing techniques like spin-coating, which are highly desirable for large-area and low-cost electronics.[3]
2,7-Dibromo-9-octyl-9H-carbazole serves as a versatile monomer for the synthesis of a variety of conjugated polymers. The bromine atoms at the 2 and 7 positions provide reactive sites for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the creation of tailored copolymers with specific electronic properties.[4] A prime example is the synthesis of Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT), a well-known high-performance polymer in organic photovoltaics and OFETs, which utilizes a 2,7-carbazole derivative.[5]
The judicious design of polymers based on 2,7-Dibromo-9-octyl-9H-carbazole allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in an OFET device. The resulting polymers often exhibit good film-forming properties and morphological stability, leading to reliable and reproducible device performance.
Synthesis of 2,7-Carbazole-Based Polymers
The synthesis of polymers from 2,7-Dibromo-9-octyl-9H-carbazole typically involves a palladium-catalyzed cross-coupling reaction. A general synthetic scheme is presented below.
Caption: Synthetic route for a poly(2,7-carbazole) derivative.
OFET Device Fabrication: A Step-by-Step Protocol
This section outlines a detailed protocol for the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-processable polymer derived from 2,7-Dibromo-9-octyl-9H-carbazole.
Materials and Reagents
-
Substrate: Heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (300 nm).
-
Organic Semiconductor: Poly(2,7-carbazole) derivative (e.g., PCDTBT) dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Dielectric Surface Treatment (Optional but Recommended): Octadecyltrichlorosilane (OTS) for surface passivation.
-
Source/Drain Electrodes: Gold (Au).
-
Solvents: Acetone, Isopropanol (IPA), Chloroform, or Chlorobenzene (spectroscopic grade).
Experimental Workflow
Caption: OFET fabrication and characterization workflow.
Detailed Protocol
-
Substrate Cleaning:
-
Sonication of the Si/SiO₂ substrates in acetone for 15 minutes.
-
Sonication in isopropanol for 15 minutes.
-
Drying the substrates under a stream of dry nitrogen.
-
-
Surface Treatment:
-
Treating the cleaned substrates with UV-ozone for 10 minutes to create a hydrophilic surface.
-
For OTS treatment, substrates are placed in a vacuum desiccator with a vial containing a few drops of OTS for 12 hours to form a self-assembled monolayer. This step improves the interface between the dielectric and the organic semiconductor, leading to better device performance.
-
-
Active Layer Deposition:
-
The poly(2,7-carbazole) derivative solution is spin-coated onto the treated SiO₂ surface. Typical spin-coating parameters are a two-step process: 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds. The spin speed can be adjusted to control the film thickness.
-
The spin-coating process should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen and moisture.
-
-
Annealing:
-
The substrates with the organic semiconductor film are annealed on a hotplate inside the glovebox. A typical annealing temperature is 120-150°C for 10-30 minutes. Annealing improves the molecular ordering and film morphology, which is crucial for efficient charge transport.
-
-
Electrode Deposition:
-
Source and drain electrodes are deposited by thermal evaporation of gold (Au) through a shadow mask. A typical thickness for the electrodes is 50-100 nm. The channel length and width are defined by the shadow mask, with common dimensions being 50 µm and 1 mm, respectively.
-
Device Characterization and Performance
Electrical Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station under ambient or inert conditions. The key performance metrics are:
-
Field-Effect Mobility (µ): Calculated from the transfer characteristics in the saturation regime.
-
On/Off Current Ratio (I_on/I_off): The ratio of the drain current in the "on" state to the "off" state.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.
Performance Data for 2,7-Carbazole-Based Polymers
The performance of OFETs based on polymers derived from 2,7-carbazole can vary depending on the specific co-monomer, molecular weight, and processing conditions. Below is a summary of reported performance data for representative polymers.
| Polymer | Device Architecture | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| PCDTBT | Flexible BGTC | 7 x 10⁻⁴ | 1.5 x 10² | [6] |
| Poly[9-(4-alkylphenyl)carbazole-3,6-diyl] | BGTC | Reasonably good | Good | [7] |
| CbzTPAU2 (oligomer) | BGTC | 0.167 | 3.43 x 10³ |
Causality and Trustworthiness in Protocols
The protocols described are designed to be self-validating. The meticulous cleaning and surface treatment steps are crucial for creating a high-quality dielectric-semiconductor interface, minimizing charge trapping and ensuring reproducible results. The use of an inert atmosphere during solution processing and annealing is paramount to prevent degradation of the organic semiconductor, which is often sensitive to oxygen and moisture. The final characterization of device performance, when correlated with morphological analysis (e.g., Atomic Force Microscopy), provides a complete picture of the structure-property relationship and validates the fabrication process.
Conclusion
2,7-Dibromo-9-octyl-9H-carbazole is a highly valuable building block for the synthesis of solution-processable, high-performance p-type polymers for OFET applications. Its versatility in polymerization reactions allows for the fine-tuning of electronic properties to meet specific device requirements. The protocols outlined in this guide provide a robust framework for the fabrication and characterization of OFETs based on these materials, enabling researchers to explore their full potential in the field of organic electronics.
References
- Jha, P., et al. (2013). Poly(2,7-carbazole) derivative based air stable and flexible organic field effect transistor. AIP Conference Proceedings, 1536(1), 333-334.
- Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis. (n.d.).
- Scherf, U., & List, E. J. W. (2009). Amorphous Carbazole-based (Co)polymers for OFET Application.
- OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. (n.d.). Fine Chemical Industry News.
- Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147.
- Carbazoles and their derivatives are ubiquitous in organic electronics since these compounds combine relatively low cost, chemical and thermal stability, and good hole transport properties, along with a tunable electronic structure. (n.d.). MDPI.
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
- Poly[[9-(1-octylnonyl)-9H-carbazole-2,7-diyl]-2,5-thiophenediyl-2,1,3-benzothiadiazole-4,7-diyl-2,5-thiophenediyl]. (2025). ChemicalBook.
Sources
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- 4. digitum.um.es [digitum.um.es]
- 5. Poly[[9-(1-octylnonyl)-9H-carbazole-2,7-diyl]-2,5-thiophenediyl-2,1,3-benzothiadiazole-4,7-diyl-2,5-thiophenediyl] | 958261-50-2 [chemicalbook.com]
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- 7. Amorphous Carbazole-based (Co)polymers for OFET Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for 2,7-Dibromo-9-octyl-9H-carbazole to maximize yield
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 2,7-Dibromo-9-octyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, troubleshoot common issues, and ultimately maximize product yield and purity. Drawing from extensive field experience and established chemical principles, this resource provides in-depth, actionable insights.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges encountered when working with this substrate.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
Low yields in the Suzuki coupling of 2,7-Dibromo-9-octyl-9H-carbazole can stem from several factors.[1][2] The primary culprits are often related to catalyst deactivation, incomplete reaction, or the formation of side products.[3] Key areas to investigate include:
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of solvents and reagents can lead to catalyst oxidation and the formation of homocoupling byproducts.[3][4]
-
Reagent Quality: Degradation of the boronic acid or ester, impure solvents, or a non-anhydrous base can all negatively impact the reaction.[3]
-
Suboptimal Reaction Parameters: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent.[5] An inappropriate combination for this specific sterically hindered substrate is a common reason for poor performance.
Q2: I'm observing a significant amount of mono-coupled product and unreacted starting material. How can I drive the reaction to completion for the di-substituted product?
This is a frequent challenge with di-halogenated substrates. The formation of the mono-substituted product can alter the electronic properties and solubility of the intermediate, making the second coupling more difficult.[6] To favor the di-substituted product:
-
Increase Equivalents of Boronic Acid/Ester: Using a slight excess (e.g., 2.2-2.5 equivalents) of the boronic acid derivative can help drive the second coupling to completion.
-
Optimize Ligand and Catalyst: Sterically hindered substrates like this carbazole derivative often require bulky, electron-rich phosphine ligands such as SPhos or XPhos to facilitate both oxidative addition and reductive elimination.[7][8][9]
-
Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second, more challenging coupling step.[1] However, this must be balanced against potential degradation of reagents.
Q3: A major byproduct in my reaction is the dehalogenated starting material (9-octyl-9H-carbazole). What is causing this and how can I minimize it?
Dehalogenation arises when the aryl-palladium intermediate reacts with a hydride source instead of the organoboron reagent.[4] Potential sources of hydrides include certain solvents (like alcohols) or impurities in the reagents. To mitigate this:
-
Choice of Base and Solvent: Avoid using bases that can generate hydrides, and ensure solvents are pure and anhydrous.[3] A common successful combination is a carbonate or phosphate base in an aprotic solvent like dioxane or toluene with a minimal amount of water.[10][11]
-
Ensure Efficient Transmetalation: A slow transmetalation step can allow more time for side reactions like dehalogenation to occur. Optimizing the base and ensuring the boronic acid is active are key.
Q4: I am seeing significant homocoupling of my boronic acid. What are the primary causes and solutions?
Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of Pd(II) species and oxygen.[4] This side reaction consumes your nucleophile and complicates purification. To prevent it:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[1][3]
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or generating the Pd(0) species in situ from a Pd(II) source with a phosphine ligand can minimize the initial concentration of Pd(II).[12]
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted 2,7-Dibromo-9-octyl-9H-carbazole, it points to an issue with the initial stages of the catalytic cycle, most likely the oxidative addition.
Root Cause Analysis & Solutions:
-
Catalyst/Ligand Inactivity: The combination of the palladium source and ligand may not be active enough for this sterically hindered substrate.
-
Low Reaction Temperature: The oxidative addition step is often the rate-determining step and may require higher thermal energy.
-
Solution: Gradually increase the reaction temperature, for example, from 80°C to 100-110°C, while monitoring for potential degradation.[1]
-
-
Poor Solubility: The dibromocarbazole substrate or the intermediate species may have poor solubility in the chosen solvent system, effectively halting the reaction.[6][15]
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for troubleshooting low conversion issues.
Problem 2: Reaction Stalls at the Mono-substitution Stage
Observing the mono-bromo, mono-coupled product as the major species indicates the second coupling is significantly slower than the first.
Root Cause Analysis & Solutions:
-
Steric Hindrance: The introduction of the first aryl group increases the steric bulk around the second bromine atom, hindering the subsequent oxidative addition.
-
Insufficiently Reactive Nucleophile: The boronic acid may not be reactive enough under the chosen conditions to couple with the more sterically hindered and electronically altered intermediate.
-
Solution: Ensure the boronic acid is of high quality. Sometimes, converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can improve results.[4]
-
-
Base Strength: The base might not be optimal for the second, more difficult transmetalation step.
Optimization of Reaction Parameters
Achieving maximum yield requires a systematic approach to optimizing the key variables in the Suzuki coupling reaction.[5]
Parameter Comparison Table
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Recommendation for 2,7-Dibromo-9-octyl-9H-carbazole |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ | Pd₂(dba)₃ is often preferred as it is a stable Pd(0) source that requires in situ activation with a phosphine ligand, allowing for more versatile ligand screening.[12] Pd(PPh₃)₄ can be effective but may be less so for hindered substrates.[16] |
| Ligand | PPh₃ | SPhos | XPhos | SPhos or XPhos are highly recommended. These bulky, electron-rich biaryl phosphine ligands excel at promoting the oxidative addition of challenging aryl bromides and facilitate the reductive elimination step.[7][9] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₃PO₄ is an excellent starting point. It is a moderately strong, non-nucleophilic base suitable for many Suzuki couplings. Cs₂CO₃ can offer improved yields in difficult cases but is more expensive.[1][8][17] |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF/H₂O | Dioxane/H₂O (e.g., 4:1 ratio) is a robust choice. Dioxane has excellent solvating properties for both the organic substrate and the palladium complexes.[10][18] Toluene is a good alternative, especially for minimizing halide inhibition.[19] |
| Temperature | 80 °C | 100 °C | 120 °C | Start at 100-110 °C. This temperature range typically provides sufficient energy for the coupling of aryl bromides without causing significant thermal degradation of the catalyst or reagents.[1] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[12][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocol
This protocol serves as a robust starting point for the double Suzuki coupling of 2,7-Dibromo-9-octyl-9H-carbazole.
Materials:
-
2,7-Dibromo-9-octyl-9H-carbazole (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
SPhos (0.08 equiv, 8 mol%)
-
K₃PO₄ (4.0 equiv), finely powdered and dried
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-Dibromo-9-octyl-9H-carbazole (1.0 equiv), the arylboronic acid (2.2 equiv), and K₃PO₄ (4.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., a 4:1 or 5:1 v/v ratio) via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the carbazole substrate.
-
Degassing: Bubble argon gas through the stirred solution for 20-30 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 equiv) and SPhos (0.08 equiv). Under a positive flow of argon, quickly add the catalyst and ligand to the reaction flask.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[20]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,7-diaryl-9-octyl-9H-carbazole.
By systematically addressing the common failure points and rationally selecting reaction parameters based on the principles outlined in this guide, researchers can significantly improve the yield and reliability of the Suzuki coupling for this valuable carbazole building block.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
PMC - NIH. (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
-
ACS Omega. (2020, September 9). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
-
ACS Omega. (2021, December 23). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Publications. [Link]
-
ResearchGate. (2018, April 17). Can we use Pd2(dba)3 in C-C bond formation via Suzuki coupling. why we preferred to use Pd(PPh3)4?[Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry. [Link]
-
Reddit. (2018, October 26). what is the difference between Pd(pph3)4 and Pd2(dba)3 in stille reaction. r/chemistry. [Link]
-
Organic Process Research & Development. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. [Link]
-
Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Suzuki-Miyaura. [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
PMC - PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
Organometallics. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
-
ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
PMC - NIH. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. (2009, October 29). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. reddit.com [reddit.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Improving the solubility of poly(2,7-carbazole)s derived from 2,7-Dibromo-9-octyl-9H-carbazole
Topic: Improving the Solubility of Poly(2,7-carbazole)s Derived from 2,7-Dibromo-9-octyl-9H-carbazole Audience: Researchers, scientists, and drug development professionals. From the desk of: The Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering solubility challenges with poly(2,7-carbazole)s, particularly those synthesized from 2,7-Dibromo-9-octyl-9H-carbazole. We will explore the underlying causes of poor solubility and provide actionable, field-proven strategies to overcome these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just run a polymerization of 2,7-Dibromo-9-octyl-9H-carbazole, and my polymer either precipitated during the reaction or won't dissolve for purification and characterization. What's going on?
A1: This is a classic and frequently encountered issue with poly(2,7-carbazole)s. The problem stems from the inherent nature of the polymer backbone. The 2,7-linkage in the carbazole unit leads to a highly linear and rigid polymer chain.[1][2] This rigidity promotes strong intermolecular π-π stacking interactions between polymer chains, causing them to aggregate and precipitate from solution, especially as the molecular weight increases.[3]
While the N-9 octyl side chain is introduced to disrupt this stacking and improve solubility, it is often insufficient, particularly for high molecular weight polymers.[4] The extended conjugation in 2,7-linked polycarbazoles, which is desirable for electronic properties, unfortunately, also enhances the planarity and aggregation tendency of the backbone.[1]
Your first step is to confirm if the precipitate is indeed your polymer and not unreacted monomer or catalyst residues. A simple filtration and wash followed by an attempt to redissolve in a high-boiling point solvent (like 1,2-dichlorobenzene) at elevated temperatures can be a quick diagnostic test.
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// Edges start -> q1; q1 -> step1 [label="Yes"]; q1 -> end_bad [label="No (e.g., catalyst)"]; step1 -> q2; q2 -> end_good [label="Yes"]; q2 -> step2 [label="No"]; step2 -> q3; q3 -> end_good [label="No (Solved)"]; q3 -> step3 [label="Yes"]; step3 -> end_good; } ` Caption: Initial troubleshooting workflow for polymer precipitation.
Q2: What are the recommended solvents for poly(2,7-carbazole)s, and what should I try if standard solvents fail?
A2: The solubility of poly(2,7-carbazole)s is highly dependent on the specific side chains and molecular weight. For polymers derived from 2,7-Dibromo-9-octyl-9H-carbazole, the starting point is typically common chlorinated or aromatic solvents.
Table 1: Solvent Selection Guide for Poly(2,7-carbazole)s
| Solvent Tier | Solvent Name | Boiling Point (°C) | Typical Use & Rationale |
| Tier 1: Standard Solvents | Chloroform (CHCl₃) | 61 | Good for initial attempts with lower molecular weight polymers. Often used in GPC analysis.[5] |
| Tetrahydrofuran (THF) | 66 | Another common choice for dissolving conjugated polymers.[6][7] | |
| Toluene | 111 | Useful for processing and spin-coating films. | |
| Tier 2: High-Boiling Point Solvents | Chlorobenzene (CB) | 132 | Better solvating power than chloroform for more aggregated polymers.[5] |
| o-Dichlorobenzene (ODCB) | 180 | Often requires heating. Excellent for dissolving stubborn, high MW polymers for characterization or device fabrication.[5] | |
| 1,2,4-Trichlorobenzene (TCB) | 214 | Used in high-temperature GPC and for highly insoluble polymers.[5] | |
| Tier 3: Amide Solvents | N-Methyl-2-pyrrolidone (NMP) | 202 | Can be effective for some polycarbazole derivatives.[6][8] |
| Dimethylformamide (DMF) | 153 | Similar to NMP, its high polarity can help disrupt intermolecular forces.[6][7] |
If your polymer fails to dissolve in Tier 1 solvents, even with gentle heating, proceed to Tier 2. High-boiling point solvents are often necessary to provide enough thermal energy to overcome the strong π-π stacking forces.[5]
Q3: My polymer remains poorly soluble even in hot ODCB. How can I modify my synthesis to produce a more soluble material?
A3: This indicates that the intrinsic properties of your polymer chain are dominating its behavior. At this point, you need to move beyond solvent choice and modify the polymer structure itself. There are three primary levers you can pull: molecular weight control, side-chain engineering, and copolymerization.
Lower molecular weight polymers generally exhibit higher solubility because they have fewer repeating units, leading to weaker overall intermolecular forces.[9] In chain-growth polymerizations like Suzuki-Miyaura catalyst-transfer polycondensation, you can control MW by adjusting the monomer-to-initiator ratio.[10] For step-growth polymerizations (like standard Suzuki or Yamamoto), shortening the reaction time can prevent the formation of excessively high MW chains that are prone to precipitation.
The linear octyl chain is a good starting point, but often insufficient. The goal is to introduce bulkier or more disruptive side chains on the nitrogen atom of the carbazole to sterically hinder chain packing.
-
Branched Alkyl Chains: Replacing the linear octyl group with a branched chain like 2-ethylhexyl or 2-octyldodecyl is a highly effective strategy.[11][12] The branching point near the polymer backbone creates significant steric hindrance.
-
Flexible/Rigid Coupled Chains: Introducing side chains that combine rigid hydrophobic segments with flexible linkers can enhance solubility while maintaining favorable electronic properties.[13]
-
Increasing Alkyl Chain Length: While less effective than branching, a longer linear chain (e.g., dodecyl) can sometimes offer a modest improvement in solubility.[14][15]
This is a powerful technique to disrupt the homopolymer's regularity. By introducing a different comonomer into the polymer backbone, you break the continuous sequence of carbazole units, which frustrates crystallization and π-π stacking.[5][16]
-
Introducing Kinked Units: Copolymerizing with monomers that introduce a "kink" in the backbone, such as 3,6-linked carbazoles or meta-linked phenyl units, can drastically improve solubility.[17]
-
Alternating Donor-Acceptor (D-A) Copolymers: A common strategy in materials science is to copolymerize the electron-rich 2,7-carbazole unit with an electron-accepting unit (e.g., benzothiadiazole). This not only tunes the electronic properties but the structural dissimilarity of the units often leads to more soluble materials.[5][18]
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// Edges center -> strategy1; center -> strategy2; center -> strategy3; } ` Caption: Key strategies for enhancing polymer solubility.
Q4: I am using a Suzuki coupling reaction. Could a different polymerization method yield a more soluble polymer?
A4: Yes, the choice of polymerization method can influence the characteristics of the final polymer, including its molecular weight distribution and, consequently, its solubility.
-
Suzuki Coupling: This is a very common and versatile method for synthesizing poly(2,7-carbazole)s.[5][18] It is a step-growth polymerization, which can sometimes lead to high molecular weight fractions that are less soluble. Precise stoichiometric balance is crucial.
-
Yamamoto Coupling: This method involves the nickel-catalyzed coupling of dihaloaromatic compounds. It is also a step-growth process and is effective for producing high molecular weight polymers, which can again lead to solubility issues.[19]
-
Grignard Metathesis (GRIM) Polymerization: This is a chain-growth polymerization method.[20][21][22] A key advantage of GRIM is that it can proceed in a quasi-"living" manner, offering better control over the polymer's molecular weight and leading to narrower molecular weight distributions.[23] By carefully controlling the monomer-to-initiator ratio, you can specifically target a lower molecular weight, more soluble polymer. This method is particularly well-established for poly(3-alkylthiophene)s but can be adapted for other conjugated polymers.[24]
If you are consistently getting insoluble material from Suzuki or Yamamoto polymerizations, exploring a chain-growth method like GRIM could provide the control needed to produce a soluble product.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Polymerization
This protocol provides a representative starting point for the synthesis of a poly(2,7-carbazole) copolymer, a strategy often used to improve solubility.
Objective: To synthesize a soluble alternating copolymer of 2,7-carbazole and a comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole).
Materials:
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-octyl-9H-carbazole (Monomer A)
-
4,7-Dibromo-2,1,3-benzothiadiazole (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Toluene (anhydrous, degassed)
-
Aqueous Tetraethylammonium Hydroxide (20% w/w)
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Monomer A (1.0 mmol), Monomer B (1.0 mmol), Pd₂(dba)₃ (0.005 mmol), and P(o-tol)₃ (0.020 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (10 mL) and the aqueous tetraethylammonium hydroxide solution (3.4 mL) via syringe.
-
Polymerization: Vigorously stir the biphasic mixture and heat to 90-95 °C in an oil bath. The reaction mixture will typically become viscous as the polymer forms. Monitor the reaction progress by taking small aliquots for GPC analysis (if possible) or by observing the viscosity. A typical reaction time is 16-48 hours.
-
Work-up: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirring methanol (e.g., 200 mL).
-
Purification:
-
Collect the precipitated polymer by filtration.
-
To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction. Sequentially wash the polymer with methanol, acetone, and hexane.
-
Dissolve the remaining polymer in a minimal amount of hot chloroform or chlorobenzene and re-precipitate into methanol.
-
-
Drying: Collect the final purified polymer and dry under vacuum at 40-60 °C overnight.
References
-
Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. PubMed Central. [Link]
-
Synthesis and Properties of Conjugated Poly(1,8-carbazole)s. ACS Publications. [Link]
-
Synthesis and Properties of Conjugated Poly(1,8-carbazole)s. Macromolecules - Figshare. [Link]
-
Toward a Rational Design of Poly(2,7-Carbazole) Derivatives for Solar Cells. Journal of the American Chemical Society. [Link]
-
Synthesis and Characterization of Poly( N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. ResearchGate. [Link]
-
Fine-Tuned Carbazole-Based Polymers with Controlled Connectivity as Efficient Interfacial Layers in Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link]
-
The First High Molecular Weight Poly(N-alkyl-3,6-carbazole)s. ElectronicsAndBooks. [Link]
-
Chemical Formation, Characterization and Properties of Polycarbazole. ResearchGate. [Link]
-
Effect of Side Chain Alkyl Length on the Electroluminescence Characteristics of Carbazole-Based Light Emitting Polymers. Wiley Online Library. [Link]
-
grignard metathesis (grim) method for the. Department of Chemistry - Mellon College of Science. [Link]
-
Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. MDPI. [Link]
-
Parameters Influencing the Molecular Weight of 3,6-Carbazole-Based D-A-Type Copolymers. ResearchGate. [Link]
-
Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. MDPI. [Link]
-
Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. MDPI. [Link]
-
Electrical and Thermoelectric Properties of Poly(2,7-Carbazole) Derivatives. ACS Publications. [Link]
-
(PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. ResearchGate. [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. SpringerLink. [Link]
-
Sample Name: - Poly(9-vinyl carbazole) or Poly (N-vinyl carbazole). Polymer Source. [Link]
-
Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. PMC - NIH. [Link]
-
Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe3+. NIH. [Link]
-
Synthesis and Characterization of p-Type Poly(2,7- carbazole) Materials for Solar Cells. Dogu Akdeniz Üniversitesi. [Link]
-
Synthesis of high molecular weight poly(carbazole) s via click polymerization. ResearchGate. [Link]
-
Decisive Effect of Hydrophobic Rigid-Flexible Coupled Side Chains of Polycarbazoles on the Performance of Anion Exchange Membranes for Fuel Cells. ResearchGate. [Link]
-
Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization. ACS Publications. [Link]
-
Does polymer molecular weight generally affect its extractability (solubility) in organic solvents?. ResearchGate. [Link]
-
Impact of Side Chains of Conjugated Polymers on Electronic Structure: A Case Study. MDPI. [Link]
-
Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylt. Treasures @ UT Dallas. [Link]
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Synthesis and Characterization of 2,7-Linked Carbazole Oligomers. ResearchGate. [Link]
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2,7-Dibromo-9-octyl-9H-carbazole. PubMed. [Link]
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Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Polymer Chemistry (RSC Publishing). [Link]
-
Poly(2,7-carbazole)s: structure-property relationships. PubMed. [Link]
-
Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. ResearchGate. [Link]
-
2,7-Linked N-methylcarbazole copolymers by combining the macromonomer approach and the oxidative electrochemical polymerization. Semantic Scholar. [Link]
-
Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). ResearchGate. [Link]
-
Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). SciSpace. [Link]
-
Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. MDPI. [Link]
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Technical Support Center: Purification of 2,7-Dibromo-9-octyl-9H-carbazole and Removal of Palladium Catalyst Residues
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 2,7-Dibromo-9-octyl-9H-carbazole, with a specific focus on the effective removal of residual palladium catalysts. The information is structured to address common challenges and provide practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Residual Palladium Detected After Initial Purification
Question: I've performed a standard work-up and initial purification of my 2,7-Dibromo-9-octyl-9H-carbazole reaction mixture, but analytical tests like ICP-MS still show unacceptable levels of palladium. What's going wrong?
Answer: The persistence of palladium residues is a common challenge, especially with nitrogen-containing compounds like carbazoles which can act as ligands and form stable complexes with palladium.[1] This makes simple filtration or a single purification step often insufficient. The form of the residual palladium (e.g., Pd(0), Pd(II), ligand-bound) can also vary, requiring different removal strategies.
Suggested Solutions:
-
Employ a Metal Scavenger: Solid-supported scavengers are highly effective for selectively removing dissolved palladium species.[2] These materials are functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1][3] The product solution is stirred with the scavenger, which binds the palladium, and is then easily removed by filtration.[1]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[1][4] However, it can be non-specific and may adsorb your product, leading to yield loss.[5] It is crucial to use the minimum amount necessary and to wash the carbon thoroughly with a suitable solvent after filtration to recover as much product as possible.[1]
-
Optimize Crystallization: While a single crystallization may not be sufficient, its effectiveness can be improved.[6][7] The addition of certain ligands, such as N-acetylcysteine or thiourea, to the crystallization solvent can help keep the palladium species dissolved in the mother liquor.[6]
Issue 2: Significant Product Loss During Purification
Question: I'm successfully removing the palladium, but my product yield is very low after the purification step. How can I minimize this loss?
Answer: Product loss during palladium removal is often due to non-specific adsorption onto the purification medium, a common issue with materials like activated carbon.[5] The choice of solvent and the amount of adsorbent used are critical factors.
Suggested Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum quantity of activated carbon or scavenger required for effective palladium removal. It is advisable to perform small-scale trials to determine the optimal amount.
-
Solvent Selection: The solvent plays a crucial role in the interaction between your product and the adsorbent. A solvent in which your 2,7-Dibromo-9-octyl-9H-carbazole is highly soluble may decrease its non-specific binding to the purification medium.
-
Screen Different Scavengers: If product loss is high with one type of scavenger, test others. Some scavengers may exhibit lower non-specific binding to your specific compound.
-
Alternative Purification Techniques: If significant product loss persists, consider switching to a different primary purification method, such as multi-step crystallization or column chromatography with a less adsorptive stationary phase.
Issue 3: Difficulty with Column Chromatography Separation
Question: I'm trying to purify 2,7-Dibromo-9-octyl-9H-carbazole using column chromatography, but I'm having trouble separating it from impurities, or the compound seems to be degrading on the column. What can I do?
Answer: Carbazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[8] Co-elution with impurities can also be a challenge if the solvent system is not optimized.
Suggested Solutions:
-
Deactivate the Silica Gel: To reduce the acidity of the silica gel, you can use a deactivated form. This can be prepared by treating the silica with a base, such as triethylamine, in the eluent.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or florisil, which may be less harsh on your compound.[8]
-
Optimize the Eluent System: Systematically screen different solvent systems to achieve better separation. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like dichloromethane or ethyl acetate.[9]
-
Check for Stability: Before running a large-scale column, test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for a period before eluting.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalyst residues from organic compounds?
A1: The most common and effective methods include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers that bind to the palladium.[1][6]
-
Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor.[6]
-
Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[10]
-
Chromatography: Separating the desired compound from the palladium catalyst using techniques like column chromatography.[10]
-
Filtration: Removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal by filtering through a pad of Celite®.[1][11]
Q2: How do I choose the most suitable palladium removal method for my experiment?
A2: The best method depends on several factors:
-
The nature of your product: Consider its solubility, stability, and potential to form complexes with palladium.
-
The form of the palladium residue: Whether it is homogeneous (dissolved) or heterogeneous (solid).
-
The scale of your reaction: Cost and ease of handling are important for larger-scale syntheses.
-
The required purity level: For pharmaceutical applications with stringent limits on heavy metal impurities, more rigorous methods like specialized scavengers are often necessary.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory agencies like the FDA and EMA have strict guidelines for elemental impurities in pharmaceutical products.[3] The permitted daily exposure (PDE) for palladium is dependent on the route of administration. For oral medications, the limit is often in the low parts-per-million (ppm) range to ensure patient safety.[3][7]
Q4: Can you provide a general protocol for using a metal scavenger?
A4: A general procedure for using a solid-supported metal scavenger is as follows:
-
Dissolve the crude product: Dissolve the crude 2,7-Dibromo-9-octyl-9H-carbazole in a suitable organic solvent.
-
Add the scavenger: Add the recommended amount of the metal scavenger to the solution.
-
Stir the mixture: Stir the suspension at room temperature or with gentle heating for a specified period (this can range from a few hours to overnight).
-
Filter the scavenger: Remove the solid-supported scavenger by filtration, often through a pad of Celite®.
-
Wash the scavenger: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate the solution: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for residual palladium: Quantify the remaining palladium content using a sensitive analytical technique like ICP-MS.[6]
Q5: What analytical techniques are used to quantify residual palladium?
A5: The most common and accurate methods for quantifying trace levels of palladium are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for final quality control of drug molecules due to its high sensitivity and accuracy.[6][12]
-
Atomic Absorption (AA) Spectroscopy: Another established method for elemental analysis.[6]
-
X-ray Fluorescence (XRF): A non-destructive technique that can also be used for palladium quantification.[6]
-
Fluorimetric and Colorimetric Methods: These are faster and less expensive methods that can be used for high-throughput screening during the optimization of purification protocols.[7][12][13]
Data Presentation
Table 1: Comparison of Common Palladium Removal Techniques
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Metal Scavengers | High selectivity for palladium, high efficiency, easy to handle.[2][14] | Higher cost compared to activated carbon.[5] | Achieving very low palladium levels (<10 ppm) in high-value products.[2] |
| Activated Carbon | Low cost, readily available.[4][5] | Can be non-specific leading to product loss, may require large amounts.[5] | Initial bulk removal of palladium, cost-sensitive processes. |
| Crystallization | Can be highly effective for purification, scalable. | Effectiveness depends on the solubility of palladium species, may require multiple steps.[7] | Products that are crystalline solids and when palladium can be effectively kept in the mother liquor. |
| Column Chromatography | Can separate multiple components simultaneously. | Can be time-consuming, potential for product degradation on the stationary phase.[8] | Complex mixtures where separation of multiple impurities is required. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger
-
Dissolution: Dissolve the crude 2,7-Dibromo-9-octyl-9H-carbazole in a suitable solvent (e.g., toluene, THF, or dichloromethane) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the estimated amount of residual palladium) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature for 4-12 hours. The optimal time should be determined by monitoring the palladium levels.
-
Filtration: Filter the mixture through a pad of Celite® to remove the silica scavenger.
-
Washing: Wash the Celite® pad with two to three portions of the fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze a sample of the purified product for residual palladium content using ICP-MS.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system for the recrystallization of 2,7-Dibromo-9-octyl-9H-carbazole. A common approach is to dissolve the compound in a good solvent (e.g., dichloromethane or chloroform) and then add a poor solvent (e.g., hexane or ethanol) until the solution becomes cloudy.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purified product and the mother liquor for palladium content to assess the efficiency of the recrystallization.
Visualizations
Diagram 1: Decision-Making Workflow for Palladium Removal
Caption: Decision tree for selecting a palladium removal strategy.
Diagram 2: General Experimental Workflow
Caption: General workflow for palladium removal using an adsorbent.
References
-
SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Economidou, M., Mistry, N., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]
-
Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108-113. [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
- Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry (pp. 389-410). Wiley-VCH.
-
Marguí, E., Van Meel, K., Van Grieken, R., & Fontàs, C. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(5), 1963-1969. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. RSC Advances, 13(30), 20853-20860. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. arborassays.com [arborassays.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. pharmtech.com [pharmtech.com]
- 14. spinchem.com [spinchem.com]
Troubleshooting low device efficiency in OLEDs using 2,7-Dibromo-9-octyl-9H-carbazole based materials
Welcome to the technical support center for troubleshooting low device efficiency in Organic Light-Emitting Diodes (OLEDs) utilizing materials derived from 2,7-Dibromo-9-octyl-9H-carbazole. This guide is designed for researchers and scientists to diagnose and resolve common experimental issues, thereby enhancing device performance. The methodologies and explanations provided herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is 2,7-Dibromo-9-octyl-9H-carbazole and why is it used in OLEDs?
A1: 2,7-Dibromo-9-octyl-9H-carbazole is a carbazole derivative that serves as a versatile building block in the synthesis of advanced organic electronic materials.[1] Its carbazole core is electron-rich, providing good hole-transporting properties, while the bromine atoms at the 2 and 7 positions offer reactive sites for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions.[1][2] This allows for the creation of a wide range of materials, including host materials, hole-transporting materials (HTMs), and emitters with tailored properties.[3] The octyl group at the 9-position enhances the solubility and processability of the material and helps in controlling the molecular packing in thin films, which is crucial for device performance.[4]
Q2: What are the common causes of low efficiency in OLEDs using these materials?
A2: Low efficiency in OLEDs based on 2,7-Dibromo-9-octyl-9H-carbazole derivatives can typically be attributed to one or more of the following factors:
-
Material Impurity: Residual reactants, by-products, or contaminants from the synthesis and purification process can act as charge traps or quenching sites, hindering radiative recombination.[5]
-
Poor Film Morphology: The arrangement of molecules in the thin film affects charge transport. Non-uniform or crystalline films can lead to short circuits or inefficient charge injection and transport.[6][7]
-
Charge Imbalance: An unequal number of electrons and holes reaching the emissive layer results in charge carrier leakage to adjacent layers, reducing the probability of exciton formation.
-
Poor Exciton Confinement: If the triplet energy of the host material is not sufficiently high, excitons can diffuse out of the emissive layer, leading to non-radiative decay.[8]
-
Suboptimal Device Architecture: The thickness of each layer and the energy level alignment between adjacent layers are critical for efficient device operation.
Troubleshooting Guides
Problem 1: Low External Quantum Efficiency (EQE) and High Leakage Current
This is often the first indication of a fundamental issue with either the material purity or the device fabrication process.
Low EQE coupled with high leakage current suggests that a significant portion of the injected charge carriers are not recombining to produce light. Instead, they may be passing through the device without forming excitons or are being lost to non-radiative pathways. This can be caused by impurities creating shunt pathways or by poor film morphology leading to direct contact between the anode and cathode.
Sources
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- 7. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
Technical Support Center: Poly(2,7-carbazole) Derivative Aggregation in Solution
Welcome to the technical support center for addressing the common yet challenging issue of poly(2,7-carbazole) derivative aggregation in solution. This guide is designed for researchers, scientists, and drug development professionals who work with these fascinating and versatile conjugated polymers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you understand, identify, and mitigate aggregation in your experiments, ensuring reproducible and reliable results.
Introduction: The Double-Edged Sword of Intermolecular Interactions
Poly(2,7-carbazole)s are a class of conjugated polymers with exceptional optoelectronic properties, making them highly attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2][3] However, the very π-π stacking interactions that facilitate desirable charge transport properties are also the primary cause of aggregation in solution.[4][5] This aggregation can lead to a host of experimental problems, including poor solubility, quenching of photoluminescence, and uncontrolled morphology in thin films, ultimately compromising device performance.[6]
This guide provides a structured approach to tackling these aggregation-related challenges, moving from diagnosis to practical, actionable solutions.
Part 1: Troubleshooting Guide - From Observation to Solution
This section is designed to help you diagnose the potential causes of aggregation based on your experimental observations and provides a clear path to resolving the issue.
Table 1: Troubleshooting Matrix for Poly(2,7-carbazole) Aggregation
| Observation | Potential Cause(s) | Recommended Action(s) |
| Poor solubility/Incomplete dissolution | 1. Inappropriate solvent selection. 2. Polymer concentration is too high. 3. Strong intermolecular π-π stacking. | 1. Select a solvent with a closer Hansen Solubility Parameter (HSP) match to your polymer. 2. Reduce the polymer concentration. 3. Employ a combination of heating and sonication. 4. Consider using a good solvent/poor solvent mixture to fine-tune solubility. |
| Appearance of a new, red-shifted absorption peak in UV-Vis spectrum | Formation of J-aggregates (head-to-tail arrangement of polymer chains).[3][7][8][9][10] | 1. Confirm with fluorescence spectroscopy (J-aggregates often show enhanced emission). 2. Dilute the solution. 3. Increase the solution temperature. 4. Modify the solvent system. |
| Appearance of a new, blue-shifted absorption peak in UV-Vis spectrum | Formation of H-aggregates (face-to-face stacking of polymer chains).[3][7][8][9][10] | 1. Confirm with fluorescence spectroscopy (H-aggregates typically exhibit quenched fluorescence). 2. Dilute the solution. 3. Increase the solution temperature. 4. Introduce bulky side chains to the polymer backbone to induce steric hindrance. |
| Quenching of photoluminescence (PL) intensity | 1. Formation of H-aggregates. 2. Excimer formation. | 1. Perform concentration-dependent PL studies to distinguish between aggregation and excimer formation. 2. Employ strategies to disrupt π-π stacking, such as introducing "kinked" co-monomers.[11] 3. Use additives that can intercalate between polymer chains. |
| Time-dependent changes in solution properties (e.g., color, viscosity, PL) | Slow aggregation kinetics. | 1. Prepare fresh solutions before use. 2. Store solutions at elevated temperatures (if the polymer is stable). 3. Consider using additives to stabilize the solution. |
| Inconsistent results in thin-film devices | Uncontrolled aggregation in the precursor solution leading to variable film morphology. | 1. Carefully control the solution preparation conditions (concentration, temperature, time). 2. Filter the solution before spin-coating to remove large aggregates. 3. Optimize the spin-coating parameters (speed, time) and annealing conditions. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with poly(2,7-carbazole) derivatives in solution.
Q1: How do I choose the right solvent to minimize aggregation?
A1: The principle of "like dissolves like" is a good starting point. A more quantitative approach is to use Hansen Solubility Parameters (HSPs), which break down solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12][13] Solvents with HSPs similar to that of your polymer are more likely to be good solvents.
-
Practical Tip: If the HSPs for your specific poly(2,7-carbazole) derivative are not available, you can experimentally determine them by testing the polymer's solubility in a range of solvents with known HSPs.
Q2: What is the difference between H- and J-aggregates, and how do I identify them?
A2: H- and J-aggregates are two common forms of polymer aggregates with distinct spectroscopic signatures.[3][7][8][9][10]
-
H-aggregates (Hypsochromic shift): Result from face-to-face (π-stacked) arrangements of polymer chains. This leads to a blue-shift in the absorption spectrum and often, a quenching of fluorescence.
-
J-aggregates (Bathochromic shift): Originate from a head-to-tail arrangement of polymer chains. This causes a red-shift in the absorption spectrum and can sometimes lead to superradiance (enhanced emission).
You can identify them using UV-Vis and fluorescence spectroscopy. A blue-shift in the main absorption peak upon increasing concentration or adding a poor solvent is indicative of H-aggregation. Conversely, a red-shift suggests J-aggregation.
Q3: Can I use additives to prevent aggregation? What kind and at what concentration?
A3: Yes, additives can be a powerful tool. The goal is to introduce molecules that can disrupt the π-π stacking of the polymer chains.
-
Small Aromatic Molecules: Molecules like 1-chloronaphthalene or 1,8-diiodooctane can intercalate between polymer chains, sterically hindering aggregation.[14] Typical concentrations range from 1-5% by volume.
-
Surfactants: Non-ionic surfactants with bulky hydrophobic tails can adsorb onto the polymer backbone, preventing close contact between chains.[15][16][17][18][19] The optimal concentration is typically just above the critical micelle concentration (CMC) of the surfactant in the chosen solvent.
Q4: How does the structure of the side chains on the carbazole nitrogen affect aggregation?
A4: The side chains play a crucial role in controlling solubility and aggregation.
-
Linear vs. Branched Side Chains: Branched alkyl chains are generally more effective at preventing aggregation than linear chains of the same molecular weight.[2][20][21][22] The increased steric bulk of branched chains disrupts the close packing of the polymer backbones.
-
Side Chain Length: Longer side chains can improve solubility, but there is a trade-off. Very long and flexible side chains can sometimes interdigitate, promoting aggregation.[23]
Q5: I've tried different solvents and my polymer still aggregates. What else can I do?
A5: If solvent optimization isn't sufficient, consider these strategies:
-
Temperature Control: For many poly(2,7-carbazole)s, aggregation is a thermodynamically favorable process at room temperature. Heating the solution can provide enough thermal energy to break up aggregates. This is often a crucial step before processing, such as spin-coating.
-
Copolymerization: Introducing "kinked" co-monomers (e.g., 3,6-linked carbazole or other non-linear units) into the polymer backbone can disrupt the planarity and linearity of the polymer chain, making it more difficult for chains to pack and aggregate.[11]
-
"Strapped" Polymers: Synthesizing polymers with "straps" that physically block the π-face of the conjugated backbone is an advanced but highly effective method to prevent aggregation.[24][25]
Part 3: Experimental Protocols & Data Interpretation
This section provides step-by-step protocols for key experiments to characterize and mitigate aggregation.
Protocol 1: Preparation of a Stable Poly(2,7-carbazole) Solution
This protocol outlines a general procedure for dissolving poly(2,7-carbazole) derivatives while minimizing aggregation.
-
Solvent Selection: Choose a high-boiling point, aprotic solvent in which the polymer is known to have good solubility (e.g., chloroform, chlorobenzene, o-dichlorobenzene).
-
Weighing and Addition: In a clean, dry vial, weigh out the desired amount of the poly(2,7-carbazole) derivative. Add the appropriate volume of solvent to achieve the target concentration.
-
Initial Dissolution: Cap the vial and stir the mixture at room temperature for 30 minutes.
-
Heating and Sonication: Place the vial in a pre-heated oil bath (typically 60-80 °C) and continue stirring for 1-2 hours. If dissolution is still incomplete, sonicate the heated solution in a bath sonicator for 15-30 minute intervals.
-
Hot Filtration (Optional but Recommended): If any insoluble material remains, filter the hot solution through a 0.45 µm PTFE syringe filter into a clean, pre-heated vial. This removes any large aggregates or impurities.
-
Cooling and Storage: Allow the solution to cool to the desired working temperature. For some polymers, it may be necessary to use the solution while it is still warm to prevent re-aggregation.
Protocol 2: Characterization of Aggregation using UV-Vis Spectroscopy
This protocol describes how to use UV-Vis spectroscopy to detect and characterize aggregation.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent you used to dissolve your polymer. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Preparation: Prepare a series of solutions of your poly(2,7-carbazole) derivative at different concentrations (e.g., from 10⁻⁶ M to 10⁻⁴ M, based on the repeating unit molecular weight).
-
Data Acquisition: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it. Record the absorption spectrum over the desired wavelength range (typically 300-800 nm). Repeat for each concentration.
-
Data Analysis:
-
Normalize the spectra: To easily compare the spectral shapes, normalize the absorbance at the main absorption peak (λ_max).
-
Look for spectral shifts: Observe any changes in the position of λ_max as a function of concentration. A blue-shift indicates H-aggregation, while a red-shift suggests J-aggregation.
-
Identify new features: Look for the appearance of new shoulder peaks at higher or lower energies, which are characteristic of aggregate formation.
-
Protocol 3: Variable Temperature UV-Vis Spectroscopy
This protocol is a powerful tool for confirming that spectral changes are due to aggregation, which is often temperature-dependent.
-
Instrument Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Sample Preparation: Prepare a solution of your polymer at a concentration where you observe signs of aggregation at room temperature.
-
Data Acquisition:
-
Place the cuvette in the holder and allow it to equilibrate at the starting temperature (e.g., 25 °C). Record the absorption spectrum.
-
Increase the temperature in a stepwise manner (e.g., in 10 °C increments). At each temperature, allow the solution to equilibrate for 5-10 minutes before recording a new spectrum.
-
Continue this process up to a temperature where you expect the aggregates to have dissociated (e.g., 80-100 °C).
-
-
Data Analysis: Plot the spectra as a waterfall or overlay plot. If the spectral features associated with aggregation (e.g., shifted peaks, shoulder peaks) diminish or disappear at higher temperatures, this is strong evidence that they are due to reversible aggregation.
Part 4: Visualizations of Key Concepts
The following diagrams illustrate some of the core concepts discussed in this guide.
Diagram 1: Workflow for Troubleshooting Aggregation
Caption: A workflow for identifying and mitigating aggregation issues.
Diagram 2: Effect of Side Chains on Aggregation
Caption: Bulky side chains increase steric hindrance, reducing aggregation.
References
- Hu, H., Zhao, K., Fernandes, N., Boufflet, P., Bannock, J. H., Yu, L., ... & Amassian, A. (2015). Entanglements in marginal solutions: a means of tuning pre-aggregation of conjugated polymers with positive implications for charge transport.
- Blouin, N., Michaud, A., & Leclerc, M. (2007). A low-bandgap poly (2, 7-carbazole) derivative for use in high-performance solar cells.
- Nguyen, T. Q., Doan, V., & Schwartz, B. J. (1999). Conjugated polymer aggregates in solution: Control of interchain interactions. The Journal of Chemical Physics, 110(8), 4068-4078.
- Grancini, G., & Polli, D. (2015). Controlled aggregation in conjugated polymer nanoparticles via organic acid treatments. Journal of the American Chemical Society, 137(3), 1184-1191.
- Belletête, M., Bouchard, J., & Durocher, G. (2005). Photophysics and Solvent-Induced Aggregation of 2, 7-Carbazole-Based Conjugated Polymers. Macromolecules, 38(21), 8879-8887.
- Hu, H., Zhao, K., Fernandes, N., Boufflet, P., Bannock, J. H., Yu, L., ... & Amassian, A. (2015). Entanglements in marginal solutions: a means of tuning pre-aggregation of conjugated polymers with positive implications for charge transport.
- Blouin, N., & Leclerc, M. (2008). Poly (2, 7-carbazole) s: structure–property relationships. Accounts of chemical research, 41(9), 1110-1119.
- Schanze, K. S., & Reynolds, J. R. (2007). Understanding on absorption and fluorescence electronic transitions of carbazole-based conducting polymers: TD-DFT approaches. The Journal of Physical Chemistry B, 111(19), 5194-5201.
- Spano, F. C. (2010). The spectral signatures of Frenkel polarons in H-and J-aggregates. Accounts of chemical research, 43(3), 429-439.
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
- Gupta, R. K., & Prakash, R. (2012). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 4(3), 1333-1365.
- Mei, J., & Bao, Z. (2014). Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers.
- Kasha, M. (1963). H and J aggregates.
- Xia, C., & Advincula, R. C. (2001). Decreased aggregation phenomena in polyfluorenes by introducing carbazole copolymer units. Macromolecules, 34(17), 5854-5859.
- Brédas, J. L., & Heeger, A. J. (1994). H-and J-aggregates of conjugated polymers. Chemical physics letters, 217(5-6), 471-476.
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Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research, 13(3), 1-2.
- Würthner, F., & Yao, S. (2010). H-and J-aggregates: from fundamentals to applications. In Functional Dyes (pp. 1-38). Wiley-VCH Verlag GmbH & Co. KGaA.
- van der Zwan, G., & van Grondelle, R. (1983). A model for the description of the absorption spectrum of J-and H-aggregates. Chemical physics letters, 102(5), 421-426.
- Liu, Y., & Jenekhe, S. A. (2013). Influence of alkyl chain branching positions on the hole mobilities of polymer thin-film transistors.
- Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Journal of Chemical and Pharmaceutical Research, 13(5), 1-5.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
- Smith, M. D., & Loo, Y. L. (2023). Controlling π-Conjugated Polymer–Acceptor Interactions by Designing Polymers with a Mixture of π-Face Strapped and Nonstrapped Monomers. Journal of the American Chemical Society, 145(18), 10128-10136.
- Wang, G., & Moses, D. (2011). Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells.
- Chen, L. M., Xu, Z., Hong, Z., & Yang, Y. (2011). Effects of additives on the morphology of solution phase aggregates formed by active layer components of high-efficiency organic solar cells. Journal of the American Chemical Society, 133(51), 20661-20663.
- Michaud, A., & Leclerc, M. (2001). Synthesis and Characterization of Poly (N-alkyl-2, 7-carbazole) s: Blue Light-Emitting Materials. Macromolecules, 34(15), 4997-5003.
- Kumar, A., & Mittal, K. L. (Eds.). (2019). Surfactants in polymer chemistry. CRC press.
- Swager, T. M. (1998). The molecular wire approach to sensory signal amplification. Accounts of Chemical Research, 31(5), 201-207.
- Zhang, R., Li, B., & He, Y. (2013). Variable-temperature UV-Vis spectra and analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 389-395.
- Sirringhaus, H., Brown, P. J., Friend, R. H., Nielsen, M. M., Bechgaard, K., Langeveld-Voss, B. M., ... & van der Zande, B. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers.
-
Rongdar. (n.d.). Molecular structure and aggregation state of polymers. Retrieved from [Link]
-
TutorChase. (n.d.). How do branching and chain length affect polymer properties?. Retrieved from [Link]
- Wu, C. H., & Jen, A. K. Y. (2013). Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups.
- McDearmon, B., Lim, E., Lee, I. H., Kozycz, L. M., O'Hara, K., Robledo, P. I., ... & Hawker, C. J. (2018). Effects of Side-Chain Topology on Aggregation of Conjugated Polymers. Macromolecules, 51(7), 2580-2590.
-
Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
- Ebrahimi, A., & Ghafourian, M. (2014). Investigation of the π-π Stacking interactions without direct electrostatic effects of substituents: The aromatic aromatic and aromatic anti-aromatic complexes. Computational and Theoretical Chemistry, 1027, 103-109.
- Tadros, T. F. (2014). Influence of Added Surfactants on the Rheology and Surface Activity of Polymer Solutions. Journal of surfactants and detergents, 17(5), 849-863.
- Binder, K., & Paul, W. (1997). Molecular Dynamics Approach to Aggregation of Polymer Chains with Monomers Connected by Rigid Bonds. Macromolecules, 30(23), 7289-7301.
- Li, M., & Liu, G. (2022). Visualization of Single Polymer Chains with Atomic Force Microscopy: A Review. Polymers, 14(17), 3591.
Sources
- 1. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
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- 25. experts.illinois.edu [experts.illinois.edu]
Technical Support Center: Strategies to Control the Molecular-Weight of Polymers from 2,7-Dibromo-9-octyl-9H-carbazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-Dibromo-9-octyl-9H-carbazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you gain precise control over the molecular weight of your polycarbazole derivatives.
Poly(2,7-carbazole)s are a class of conjugated polymers with significant potential in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.[1][2] The molecular weight of these polymers is a critical parameter that directly influences their physical and optoelectronic properties. This guide is designed to address common challenges encountered during polymerization and provide actionable strategies to achieve your desired molecular weight and distribution.
Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of 2,7-Dibromo-9-octyl-9H-carbazole.
Issue 1: The molecular weight of my polycarbazole is consistently too low.
Low molecular weight is a common problem in polycondensation reactions and can stem from several factors.[3] A systematic approach is necessary to pinpoint the root cause.
Potential Cause 1: Monomer Impurity
-
Explanation: Impurities in the 2,7-Dibromo-9-octyl-9H-carbazole monomer can act as chain terminators, prematurely halting the polymerization process and leading to a significant reduction in the final molecular weight.[3][4] Even small amounts of monofunctional impurities can have a drastic effect. For instance, the presence of just 0.5% impurity can lead to a 33% decrease in the degree of polymerization.[4]
-
Troubleshooting Steps:
-
Verify Purity: Always confirm the purity of the starting monomer, ideally aiming for ≥99%.
-
Purification: If the purity is questionable, recrystallization of the 2,7-Dibromo-9-octyl-9H-carbazole from a suitable solvent like hexanes is recommended.[1]
-
Proper Storage: Store the purified monomer under an inert atmosphere and away from light to prevent degradation.
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Explanation: Reaction parameters such as temperature, time, and monomer concentration play a crucial role in achieving high molecular weight polymers. Insufficient temperature or reaction time may not provide enough energy or time for the polymer chains to grow to their full potential.[3][5]
-
Troubleshooting Steps:
-
Optimize Temperature: Gradually increase the reaction temperature. For many polycondensation reactions, a staged temperature profile can be effective.[3] However, be cautious of excessively high temperatures which can lead to side reactions.
-
Extend Reaction Time: Monitor the reaction over a longer period. Taking aliquots at different time points and analyzing the molecular weight by Gel Permeation Chromatography (GPC) can help determine the optimal reaction duration.
-
Adjust Monomer Concentration: The concentration of monomers can influence the reaction rate. Experiment with slightly higher concentrations, but be mindful of potential solubility issues as the polymer grows.[6]
-
Potential Cause 3: Inefficient Catalyst System
-
Explanation: The choice and handling of the catalyst are critical, especially in cross-coupling polymerizations like Suzuki or Yamamoto. Catalyst deactivation or an incorrect catalyst-to-ligand ratio can significantly hinder polymerization.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Ensure the palladium catalyst and any ligands are fresh and have been stored properly to avoid deactivation.[3]
-
Optimize Catalyst/Ligand Ratio: The ratio of the phosphine ligand to the palladium catalyst can have a significant effect on the reaction.[7] It is often necessary to have a slight excess of the ligand.[8]
-
Select the Appropriate Catalyst System: For Suzuki polycondensation, different palladium sources and ligands can yield vastly different molecular weights. For instance, tri(o-tolyl)phosphine has been shown to be superior to the more traditional triphenylphosphine in certain systems.[9]
-
Workflow for Troubleshooting Low Molecular Weight
Caption: A systematic workflow for diagnosing and resolving low molecular weight issues.
Issue 2: The molecular weight distribution (Polydispersity Index - PDI) of my polymer is too broad.
A broad PDI indicates a wide range of polymer chain lengths, which can be undesirable for many applications.
Potential Cause 1: Side Reactions
-
Explanation: Unwanted side reactions, such as chain transfer or branching, can lead to a heterogeneous mixture of polymer chains. These can be promoted by high temperatures or reactive impurities.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Finding an optimal temperature that balances chain growth with minimizing side reactions is key.
-
Ensure High Purity: As with achieving high molecular weight, high monomer purity is crucial for a narrow PDI.[6]
-
Potential Cause 2: Inefficient Initiation or Termination
-
Explanation: In living or controlled polymerizations, such as catalyst-transfer polycondensation, inefficient initiation can lead to chains starting at different times, broadening the PDI. Similarly, uncontrolled termination events will also broaden the distribution.
-
Troubleshooting Steps:
-
Controlled Monomer Addition: In some cases, slow and controlled addition of the monomer can help to ensure that all chains grow at a similar rate, leading to a narrower PDI.[9]
-
Use of an External Initiator: For catalyst-transfer polymerizations, the use of a well-defined initiator can lead to better control over the polymerization and a narrower PDI.[10]
-
Table 1: Effect of Reaction Parameters on Molecular Weight and PDI
| Parameter | Effect on Molecular Weight (Mw) | Effect on Polydispersity Index (PDI) | Recommendations |
| Monomer Purity | Increases with higher purity | Narrows with higher purity | Aim for ≥99% purity; recrystallize if necessary. |
| Reaction Time | Generally increases with time | Can broaden with very long times due to side reactions | Monitor reaction progress to find the optimal time. |
| Temperature | Increases up to an optimum, then may decrease | Can broaden at excessively high temperatures | Find the optimal temperature that balances rate and control. |
| Catalyst Loading | Can be tuned to control Mw in living polymerizations | A well-chosen loading can lead to a narrow PDI | Optimize for your specific system. |
| Monomer Conc. | Can influence reaction rate and final Mw | Can affect solubility and side reactions | Maintain adequate solubility throughout the reaction. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of poly(2,7-carbazole)s.
Q1: What are the most common methods for polymerizing 2,7-Dibromo-9-octyl-9H-carbazole?
The most prevalent methods are transition-metal-catalyzed cross-coupling reactions. These include:
-
Suzuki Polycondensation: This method involves the coupling of the dibromo-carbazole monomer with a corresponding carbazole diboronic acid or ester. It is a versatile method that allows for the synthesis of a wide range of copolymers.[11][12]
-
Yamamoto Coupling: This involves the reductive coupling of the 2,7-Dibromo-9-octyl-9H-carbazole monomer using a nickel(0) complex. It is a useful method for creating homopolymers.[11]
-
Buchwald-Hartwig Amination: While less common for forming the main chain of polycarbazoles from the dibromo monomer, this reaction is a powerful tool for creating C-N bonds and can be used to synthesize related copolymers or end-functionalized polymers.[13][14]
-
Catalyst-Transfer Polycondensation (CTP): This is a chain-growth polymerization method that can provide excellent control over molecular weight and PDI, leading to polymers with "living" characteristics.[10][15]
Q2: How can I precisely control the molecular weight of my polycarbazole?
For precise control, especially for achieving a specific target molecular weight, catalyst-transfer polycondensation (CTP) is often the method of choice.
-
Explanation: In CTP, the catalyst remains associated with the growing polymer chain end. The molecular weight can be controlled by adjusting the ratio of the monomer to the initiator.[10][15]
-
Experimental Protocol: Suzuki Catalyst-Transfer Polycondensation (SCTP)
-
Monomer Preparation: Synthesize an AB-type monomer, such as potassium 2-(7-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate.[10]
-
Initiator System: Use an initiating system consisting of an aryl halide initiator (e.g., 4-iodobenzyl alcohol), a palladium source (e.g., Pd2(dba)3•CHCl3), and a phosphine ligand (e.g., t-Bu3P).[10]
-
Polymerization: The polymerization is typically carried out in a mixture of THF and water. The molecular weight can be tuned by varying the monomer-to-initiator ratio.[10] For example, number average molecular weights (Mn) in the range of 5,080 to 37,900 g/mol have been achieved with relatively narrow PDIs (1.35–1.48) by adjusting this ratio.[10]
-
Diagram of Suzuki Catalyst-Transfer Polycondensation
Sources
- 1. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Suzuki–Miyaura catalyst-transfer polycondensation with Pd(IPr)(OAc)2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Investigating the degradation pathways of carbazole-based materials in electronic devices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole-based materials in electronic devices. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the degradation of these materials. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries related to the stability of carbazole-based materials.
Q1: What are the primary drivers of degradation in carbazole-based materials within electronic devices?
A1: The degradation of carbazole-based materials is typically initiated by a combination of factors, including:
-
Photodegradation: Exposure to light, especially UV radiation, can induce chemical changes.[1]
-
Thermal Degradation: High temperatures during fabrication or device operation can lead to material decomposition.[1][2]
-
Electrochemical Instability: The application of an electrical field can cause irreversible oxidation or reduction, leading to a decline in performance.[1]
-
Environmental Factors: Interaction with oxygen and moisture can accelerate degradation pathways.[1]
-
Morphological Instability: Changes in the thin-film structure, such as crystallization, can introduce defects that hinder device performance.[1]
Q2: My device is exhibiting a gradual decrease in luminance and an increase in driving voltage. What is the likely cause?
A2: This is a classic sign of degradation within the organic layers. The root cause is often multifaceted and can involve:
-
Formation of Non-emissive Species: Photochemical or electrochemical reactions can alter the molecular structure of the carbazole material, creating species that do not contribute to light emission.
-
Increased Charge Trapping: Degradation byproducts can act as charge traps, impeding the flow of charge carriers and increasing the required voltage for operation.[3]
-
Interfacial Degradation: The interfaces between different layers in your device can degrade over time, leading to inefficient charge injection and transport.
Q3: I'm observing a shift in the emission color of my OLED over time. What does this indicate?
A3: A change in emission color, or spectral shifting, often points to the formation of new emissive species or changes in the recombination zone.[4] Potential causes include:
-
Molecular Aggregation: Under electrical stress, carbazole-based molecules can aggregate, leading to the formation of new emissive states at different wavelengths.[5][6][7]
-
Incomplete Energy Transfer: If you are using a host-guest system, degradation of the host material can lead to incomplete energy transfer to the guest emitter, resulting in parasitic emission from the host.[4]
-
Formation of Electroplexes or Electromers: These are excited-state complexes that can form at the interface of different organic layers or between aggregated molecules, respectively, and often emit at longer wavelengths.[3][7]
Troubleshooting Guides
This section provides detailed, step-by-step guides to diagnose and address specific degradation-related issues.
Guide 1: Investigating Photodegradation of Carbazole-Based Films
Issue: You suspect that exposure to ambient or UV light is causing a rapid decline in the performance of your device.
Scientific Rationale: The energy from photons, particularly in the UV range, can be sufficient to break chemical bonds within the carbazole molecule. A key vulnerability is the C-N bond.[5][8][9] Homolytic cleavage of this bond can initiate a cascade of radical reactions, leading to the formation of non-emissive products and charge traps.[8]
Experimental Protocol:
-
Controlled Illumination Experiment:
-
Fabricate at least two identical devices.
-
Store one device in a dark, inert environment (e.g., a nitrogen-filled glovebox). This will be your control.
-
Expose the second device to a controlled light source (e.g., a UV lamp with a specific wavelength and intensity) for a set duration.
-
Periodically measure the key performance parameters of both devices (e.g., current-voltage-luminance characteristics, electroluminescence spectrum).
-
-
Spectroscopic Analysis:
-
Prepare thin films of your carbazole-based material on a suitable substrate (e.g., quartz).
-
Measure the UV-Vis absorption and photoluminescence (PL) spectra of the pristine film.
-
Expose the film to the same light source used in the device experiment.
-
Re-measure the UV-Vis and PL spectra at regular intervals. A decrease in the primary absorption and emission peaks, or the appearance of new spectral features, is indicative of photodegradation.
-
-
Chemical Analysis (Advanced):
-
For a more in-depth understanding, you can utilize techniques like Fourier-transform infrared (FTIR) spectroscopy or X-ray photoelectron spectroscopy (XPS) to identify changes in chemical bonding before and after light exposure.
-
Data Interpretation and Next Steps:
| Observation | Potential Cause | Recommended Action |
| Significant performance drop in the light-exposed device compared to the control. | Photodegradation is a major contributing factor. | Implement UV filtering in your device architecture or encapsulation. Consider molecular design strategies to improve photostability. |
| Changes in UV-Vis and PL spectra after light exposure. | Chemical alteration of the carbazole material. | The nature of the spectral changes can provide clues about the degradation products. Further chemical analysis may be necessary. |
| Minimal difference between the light-exposed and control devices. | Photodegradation may not be the primary degradation pathway under these conditions. | Investigate other potential causes, such as thermal or electrochemical degradation. |
Guide 2: Assessing Thermal Stability and Morphological Changes
Issue: Your device performance is inconsistent, especially after thermal annealing steps or during operation at elevated temperatures.
Scientific Rationale: Carbazole-based materials, while generally possessing good thermal stability, can undergo degradation at elevated temperatures.[2][10][11][12] This can involve both chemical decomposition and morphological changes, such as crystallization, which can introduce grain boundaries that act as charge traps and exciton quenching sites.[1]
Experimental Protocol:
-
Thermogravimetric Analysis (TGA):
-
This technique measures the change in mass of a material as a function of temperature.
-
A sharp decrease in mass indicates the decomposition temperature of your material.
-
Self-Validation: Ensure your processing and operating temperatures are well below the onset of decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
DSC can identify phase transitions, such as the glass transition temperature (Tg) and crystallization temperature (Tc).
-
Self-Validation: If you observe a crystallization peak, be aware that the material may be prone to morphological changes during thermal processing.
-
-
Atomic Force Microscopy (AFM):
-
AFM allows you to visualize the surface morphology of your thin films.
-
Prepare several identical films and anneal them at different temperatures.
-
Image the surface of each film to observe any changes in roughness or the formation of crystalline domains.
-
Data Interpretation and Next Steps:
| Observation | Potential Cause | Recommended Action |
| TGA shows significant weight loss at a temperature close to your processing/operating temperature. | Thermal decomposition of the material. | Select a material with higher thermal stability or reduce the thermal budget of your fabrication process. |
| DSC reveals a low glass transition temperature or a crystallization peak. | The material is prone to morphological instability. | Optimize annealing conditions to promote a stable amorphous phase. Consider blending with a polymer or using a different material with a higher Tg. |
| AFM images show increased surface roughness or the formation of crystalline domains after annealing. | Thermally induced morphological changes. | Correlate these morphological changes with device performance to determine their impact. Optimize deposition and annealing parameters to achieve a smoother, more uniform film. |
Guide 3: Probing Electrochemical Instability
Issue: The operational lifetime of your device is short, even when protected from light and operated at moderate temperatures.
Scientific Rationale: The repeated injection and transport of charge carriers under an applied bias can lead to electrochemical degradation. For carbazole derivatives, irreversible oxidation is a common failure mode.[5] The carbazole radical cations formed during oxidation can undergo further reactions, such as dimerization, leading to the formation of species that disrupt charge transport and luminescence.[5]
Experimental Protocol:
-
Cyclic Voltammetry (CV):
-
CV is a powerful technique to study the redox behavior of your material.
-
A reversible oxidation/reduction wave indicates good electrochemical stability.
-
An irreversible wave suggests that the material undergoes a chemical reaction after oxidation or reduction.[5]
-
Self-Validation: Compare the CV of a fresh solution/film with one that has undergone multiple cycles. A change in the voltammogram is a clear indicator of electrochemical instability.
-
-
Constant Current Stress Test:
-
Operate your device at a constant current density and monitor the voltage and luminance over time.
-
A rapid increase in voltage required to maintain the constant current is a sign of increasing device resistance, likely due to degradation.
-
-
Impedance Spectroscopy:
Data Interpretation and Next Steps:
| Observation | Potential Cause | Recommended Action |
| Irreversible oxidation wave in the cyclic voltammogram. | The material is electrochemically unstable upon oxidation. | Consider molecular design strategies to increase the oxidation potential or improve the stability of the radical cation. |
| Rapid voltage rise during constant current stress testing. | Increased device resistance due to electrochemical degradation. | Operate the device at a lower current density to reduce electrical stress.[1] Investigate the use of more stable charge transport and injection layers. |
| Increased impedance after electrical stress. | Formation of charge traps and/or degradation of organic layers. | Correlate the impedance data with other characterization techniques to pinpoint the location and nature of the degradation. |
Visualizing Degradation Pathways and Workflows
To aid in the conceptualization of these complex processes, the following diagrams illustrate a common degradation pathway and a generalized troubleshooting workflow.
Caption: A simplified representation of the photodegradation pathway in carbazole-based materials.
Caption: A logical workflow for troubleshooting degradation in electronic devices.
References
- Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials - ACS Public
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Validation & Comparative
Performance comparison of 2,7-carbazole versus 3,6-carbazole based polymers in solar cells.
A Senior Application Scientist's Field Guide to Linkage Isomerism in Photovoltaic Performance
For researchers and scientists in the field of organic electronics, the carbazole moiety is a cornerstone for designing high-performance conjugated polymers for organic solar cells (OSCs). Its electron-rich nature, excellent hole-transporting capabilities, and robust thermal stability make it an ideal building block. However, the specific substitution pattern on the carbazole unit—primarily the 2,7- and 3,6-linkages—profoundly influences the resulting polymer's electronic structure, morphology, and, ultimately, its efficiency in converting sunlight to electricity.
This guide provides an in-depth comparison of 2,7-linked versus 3,6-linked carbazole-based polymers, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and device performance. We will delve into the synthetic nuances, compare key performance metrics with supporting experimental data, and provide validated protocols for material synthesis and device fabrication.
The Decisive Role of Linkage: 2,7- vs. 3,6-Carbazole
The connectivity of the carbazole unit within the polymer backbone is not a trivial choice. It dictates the degree of electronic communication along the chain, the polymer's overall geometry, and its ability to self-assemble into ordered domains crucial for efficient charge transport.
-
2,7-Linkage: This "meta-" or bent linkage geometry generally leads to a more twisted polymer backbone. While this might seem counterintuitive for charge transport, it often enhances the solubility of the polymer. More importantly, this linkage results in deeper Highest Occupied Molecular Orbital (HOMO) energy levels. A deeper HOMO level is advantageous for achieving higher open-circuit voltages (Voc) in solar cells and provides greater stability against oxidation in air. A series of 2,7-carbazole-based copolymers have demonstrated superior semiconducting properties in bulk-heterojunction (BHJ) solar cells compared to their 3,6-carbazole counterparts[1].
-
3,6-Linkage: This "para-" or linear linkage promotes a more planar and rigid polymer backbone. This planarity can facilitate stronger π-π stacking between polymer chains, which is beneficial for charge mobility. However, this linkage often results in a higher-lying HOMO level, which can limit the achievable Voc and reduce the material's oxidative stability[2]. The linkage through the 3,6-positions forms a more direct conjugation path involving the nitrogen atom's lone pair, which facilitates electron removal and raises the HOMO energy level[3].
Below is a diagram illustrating the distinct molecular structures arising from these two linkage types.
Caption: Molecular linkage comparison of 2,7- and 3,6-carbazole units.
Performance in Solar Cells: A Head-to-Head Comparison
Experimental evidence consistently demonstrates that the choice of linkage has a critical impact on photovoltaic performance. While both families of polymers have been successfully employed in OSCs, 2,7-carbazole derivatives have, to date, achieved significantly higher power conversion efficiencies (PCEs).
One of the most well-studied 2,7-carbazole polymers is PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]). Optimized devices using PCDTBT blended with fullerene acceptors have achieved PCEs well over 7%[4]. This high performance is attributed to its deep HOMO level (~-5.5 eV), which allows for a high Voc, and its ability to form a favorable morphology for charge separation and transport when blended with a fullerene acceptor[5].
In contrast, polymers based on 3,6-carbazole have generally exhibited more modest performance. For instance, the 3,6-linked polymer CN-PICTAN showed a PCE of 1.73% in a BHJ device[5]. A direct comparative study, albeit in the context of hole-transporting materials for perovskite solar cells, found that the 2,7-linked polymer (2,7-Cbz-EDOT) yielded a device with a PCE of 4.47%, significantly outperforming the 3,6-linked analogue (3,6-Cbz-EDOT) which achieved 3.90%. The superior performance of the 2,7-linked polymer was directly attributed to its deeper HOMO level (-5.21 eV vs. -5.09 eV) and higher hole mobility[1][2].
The following table summarizes key material properties and device performance metrics for representative polymers from each class.
| Polymer Name | Linkage | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| PCDTBT | 2,7 | -5.45 | -3.60 | 1.85 | up to 7.2 | 0.88 | 11.3 | 0.69 | [4][6][7] |
| PCZ-BBT | 2,7 | -5.55 | -3.80 | 1.75 | 2.07 | - | - | - | [2] |
| 2,7-Cbz-EDOT | 2,7 | -5.21 | -2.71 | 2.50 | 4.47 | 0.81 | 16.5 | 0.33 | [1][2] |
| CN-PICTAN | 3,6 | -5.23 | -3.13 | 2.10 | 1.73 | 0.84 | 4.51 | 0.45 | [5] |
| PCDTBT (3,6-linked) | 3,6 | -5.20 | -3.39 | 1.81 | 1.0 - 2.0 | ~0.75 | ~5.0 | ~0.40 | [8] |
| 3,6-Cbz-EDOT | 3,6 | -5.09 | -2.50 | 2.59 | 3.90 | 0.82 | 14.7 | 0.32 | [1][2] |
| *Note: Performance data for Cbz-EDOT polymers are from perovskite solar cells where they serve as the hole transport layer, included here for direct comparison of material properties. |
The data clearly indicates a trend: 2,7-linked carbazole polymers consistently demonstrate deeper HOMO levels, which translates to higher open-circuit voltages and, in many cases, superior overall efficiencies.
Energy Level Alignment
The alignment of the polymer's HOMO and LUMO levels with the acceptor material (typically a fullerene derivative like PCBM) is critical for efficient device operation. The diagram below illustrates the typical energy level alignment in a BHJ solar cell, highlighting the advantage of the deeper HOMO level characteristic of 2,7-carbazole polymers.
Caption: Standard workflow for organic solar cell fabrication and testing.
Procedure:
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.
-
Hole Transport Layer (HTL) Deposition: Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the work function and wettability. Immediately after, spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) at 4000 rpm for 40 seconds. Anneal the substrates at 150 °C for 15 minutes in air.
-
Active Layer Preparation & Deposition: Prepare a solution of the carbazole polymer and-[9][9]phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) in a suitable solvent like chlorobenzene or o-dichlorobenzene (e.g., 25 mg/mL total concentration, 1:2 polymer:PCBM weight ratio). Stir the solution overnight at ~60 °C in a nitrogen-filled glovebox.
-
Spin-Coating the Active Layer: Transfer the cooled PEDOT:PSS-coated substrates into the glovebox. Spin-coat the active layer solution at a speed of 800-1500 rpm for 60 seconds to achieve a film thickness of 80-100 nm.
-
Annealing: To optimize the active layer morphology, either thermally anneal the film (e.g., 110 °C for 10 minutes) or allow it to dry slowly in a covered petri dish (solvent annealing).
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a bilayer cathode of Calcium (~20 nm) followed by Aluminum (~100 nm) through a shadow mask at a pressure below 1x10⁻⁶ Torr.
-
Characterization: Test the completed devices under a calibrated AM 1.5G solar simulator (100 mW/cm²). Record the current density-voltage (J-V) characteristics to determine the Voc, Jsc, fill factor (FF), and PCE.
Conclusion and Future Outlook
The linkage isomerism in carbazole-based polymers is a powerful tool for tuning the optoelectronic properties and performance of organic solar cells. The available data strongly indicates that the 2,7-linkage is generally superior for achieving high power conversion efficiencies. This advantage stems primarily from the deeper HOMO energy levels conferred by the bent "meta-" linkage, leading to higher open-circuit voltages and improved air stability. While the linear, "para-" 3,6-linkage can promote planarity and potentially higher mobility, this has not consistently translated into superior device performance in BHJ solar cells, often being offset by the penalty in Voc.
Future research should focus on designing 3,6-carbazole polymers that can overcome the limitation of a high-lying HOMO level, perhaps through the incorporation of strongly electron-withdrawing co-monomers. Additionally, exploring non-fullerene acceptors may unlock new potential for 3,6-carbazole polymers by creating more favorable morphological and energetic landscapes. For now, the rational design of high-performance materials for organic solar cells continues to favor the 2,7-carbazole architecture as a proven strategy for success.
References
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Blouin, N., Michaud, A., Gendron, D., Wakim, S., Blair, E., Neagu-Plesu, R., Belletête, M., Durocher, G., Tao, Y., & Leclerc, M. (2008). Toward a Rational Design of Poly(2,7-Carbazole) Derivatives for Solar Cells. Journal of the American Chemical Society, 130(2), 732-742. [Link]
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Wakim, S., Blouin, N., Vallee, A., Gendron, D., & Leclerc, M. (2009). Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative. Journal of Materials Chemistry, 19(30), 5351-5355. [Link]
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Vostrikova, K. E., Tedoradze, M. G., Paraschuk, D. Y., & Pshenichnikov, M. S. (2016). On the Effect of Prevalent Carbazole Homocoupling Defects on the Photovoltaic Performance of PCDTBT:PC71BM Solar Cells. Advanced Energy Materials, 6(22), 1601129. [Link]
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Li, W., Otsuka, M., Kato, T., Wang, Y., Mori, T., & Michinobu, T. (2016). 3,6-Carbazole vs 2,7-carbazole: a comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry, 12, 1401-1409. [Link]
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Sathiyan, G., Siva, G., Mahalingam, S., & Kannan, P. (2017). Synthesis and studies of carbazole-based donor polymer for organic solar cell applications. Colloid and Polymer Science, 295(11), 2215-2225. [Link]
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Gendron, D., Morin, J. F., & Leclerc, M. (2011). New Alternating Copolymers of 3,6-Carbazoles and Dithienylbenzothiadiazoles: Synthesis, Characterization, and Application in Photovoltaics. Macromolecular Chemistry and Physics, 212(1), 47-55. [Link]
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Taranekar, P., Tavasli, M., & Advincula, R. C. (2011). Optimizing the property of cross-linked carbazole-based polymer for efficient hole transport in bulk-heterojunction photovoltaic. Journal of Polymer Science Part A: Polymer Chemistry, 49(12), 2684-2692. [Link]
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Gendron, D., et al. (2011). New Alternating Copolymers of 3,6-Carbazoles and Dithienylbenzothiadiazoles: Synthesis, Characterization, and Application in Photovoltaics. Macromolecular Chemistry and Physics. [Link]
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Tan, S. E., & Sarjadi, M. S. (2017). The recent development of carbazole-, benzothiadiazole-, and isoindigo-based copolymers for solar cells application: A review. Polymer Science, Series B, 59(5), 479-496. [Link]
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The Effect of Coating Parameters of Active Layer on the Performance of Polymer Solar Cells. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(Special Issue 1), 103-112. [Link]
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Renita, R., et al. (2024). Preparation of Polycarbazole and Polyaniline Conducting Thin Films and Coating on Indium Tin Oxide by Spin Coating, Dip Coating and Drop Casting. Asian Journal of Chemistry, 36(11). [Link]
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Li, W., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry, 12, 1401-1409. [Link]
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A Head-to-Head Battle of Hole Transport Materials: 2,7-Dibromo-9-octyl-9H-carbazole Derivatives Versus Spiro-OMeTAD
In the rapidly advancing field of perovskite solar cells (PSCs), the choice of hole-transporting material (HTM) is a critical determinant of device efficiency, stability, and overall cost. For years, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, ubiquitously known as spiro-OMeTAD, has been the gold standard, consistently enabling high power conversion efficiencies (PCEs). However, its complex multi-step synthesis, high cost, and propensity for degradation have spurred an intensive search for viable alternatives.[1][2] Among the most promising contenders are derivatives of 2,7-dibromo-9-octyl-9H-carbazole, which offer the potential for simplified synthesis, lower cost, and enhanced stability.[1][3]
This guide provides an in-depth, objective comparison of 2,7-dibromo-9-octyl-9H-carbazole derivatives and spiro-OMeTAD, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for the design and fabrication of next-generation perovskite solar cells.
Molecular Architecture and Fundamental Properties
The performance of an HTM is intrinsically linked to its molecular structure, which dictates its electronic, optical, and physical properties.
Spiro-OMeTAD: This molecule features a spirobifluorene core with four methoxy-functionalized triphenylamine arms. This three-dimensional structure is crucial for preventing π-π stacking and promoting the formation of amorphous films, which is beneficial for uniform charge transport.[4] However, pristine spiro-OMeTAD exhibits relatively low hole mobility and conductivity.[5][6] To enhance its performance, it is typically doped with additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP).[7][8] These additives, while effective, are hygroscopic and can contribute to the degradation of the perovskite layer and the overall device instability.[9][10]
2,7-Dibromo-9-octyl-9H-carbazole Derivatives: The foundational structure, 2,7-dibromo-9-octyl-9H-carbazole, serves as a versatile building block for a wide range of HTMs.[11][12] The carbazole unit is an excellent electron-donating moiety, and its properties can be readily tuned by introducing different functional groups at the 3,6 and 9 positions.[1][13] The long octyl chain at the 9-position enhances solubility and helps in forming good quality films.[11] The bromine atoms at the 2 and 7 positions provide reactive sites for further chemical modifications, allowing for the synthesis of more complex and higher-performing derivatives.[12] These materials often exhibit good thermal stability and can be designed to have high hole mobility without the need for aggressive doping, potentially leading to more stable devices.[3][14]
Performance at a Glance: Key Photovoltaic Parameters
The ultimate measure of an HTM's effectiveness lies in the performance of the perovskite solar cell in which it is integrated. The following table summarizes key photovoltaic parameters for devices employing carbazole-based HTMs and the benchmark spiro-OMeTAD.
| Hole Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Standard HTM | |||||
| spiro-OMeTAD | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ | [14] |
| Carbazole Derivatives | |||||
| SGT-405 | - | - | - | 14.79 | [15] |
| X51 | - | - | - | 9.8 | [16] |
| Cz-P/Cz-Pyr with PV(Cz-DMPA) IL | >0.80 | - | >80 | >22 | [17] |
| V950 | - | - | - | ~18 | [18] |
Note: '-' indicates data not available in the cited sources. The performance of spiro-OMeTAD can vary significantly depending on the perovskite composition, device architecture, and fabrication conditions. The data for carbazole derivatives are taken from studies that have demonstrated high-performing devices.
In-Depth Comparison: Properties and Performance Metrics
A deeper dive into the material properties reveals the underlying reasons for the observed performance differences.
| Property | Spiro-OMeTAD | 2,7-Dibromo-9-octyl-9H-carbazole Derivatives | Key Insights & Causality |
| Hole Mobility | Pristine: 10-5 to 10-4 cm²/Vs[5][6] | Can reach 10-5 cm²/Vs or higher[13] | Carbazole derivatives can be molecularly engineered to achieve high intrinsic hole mobility, potentially eliminating the need for performance-enhancing but stability-compromising dopants required for spiro-OMeTAD. |
| Thermal Stability | Glass transition temperature (Tg) ~125 °C[4] | Can exhibit Tg up to 196 °C and decomposition temperatures up to 440 °C[13][19] | The rigid and planar structure of the carbazole core contributes to higher thermal stability, which is crucial for the long-term operational stability of solar cells. |
| Synthesis & Cost | Multi-step, complex synthesis leading to high cost[1][2] | Generally simpler, more straightforward synthesis, resulting in lower production costs[1][2] | The facile synthesis of many carbazole derivatives is a significant advantage for large-scale production and commercialization of perovskite solar cell technology. |
| Device Stability | Prone to degradation due to hygroscopic dopants[9][10] | Can offer improved stability, especially in dopant-free systems[18][19] | By circumventing the need for hygroscopic additives, carbazole-based HTMs can mitigate a key degradation pathway in perovskite solar cells, leading to longer device lifetimes. |
| Energy Level Alignment | HOMO level ~ -5.2 eV[5] | HOMO levels are tunable through molecular design to match the perovskite valence band[13][20] | The ability to fine-tune the HOMO level of carbazole derivatives allows for better energy level alignment with the perovskite absorber layer, facilitating efficient hole extraction and minimizing voltage losses. |
Experimental Protocols
To ensure a fair and reproducible comparison of HTM performance, standardized experimental procedures are crucial.
Synthesis of 2,7-Dibromo-9-octyl-9H-carbazole
The synthesis of the parent compound, 2,7-dibromo-9-octyl-9H-carbazole, is a foundational step for creating more complex derivatives.
-
Cadogan Ring-Closure: 4,4'-dibromo-2-nitrobiphenyl undergoes a reductive Cadogan ring-closure reaction to yield 2,7-dibromocarbazole.[11]
-
N-Alkylation: The resulting 2,7-dibromocarbazole is then alkylated with 1-bromooctane to produce 2,7-dibromo-9-octyl-9H-carbazole.[11]
-
Purification: The final product is purified by crystallization from hexanes.[11]
Synthesis of Spiro-OMeTAD
The synthesis of spiro-OMeTAD is a more complex, multi-step process.
-
Preparation of the Spiro Core: The synthesis typically begins with the preparation of the 9,9'-spirobifluorene core.
-
Bromination: The core is then brominated to introduce reactive sites.
-
Buchwald-Hartwig Amination: The final step involves a Buchwald-Hartwig amination reaction to attach the four methoxy-functionalized triphenylamine arms.[7]
More environmentally friendly and scalable synthetic routes for spiro-OMeTAD are also being developed.[21]
Perovskite Solar Cell Fabrication and Testing Workflow
The following workflow outlines the typical steps for fabricating and characterizing n-i-p perovskite solar cells.
Energy Level Alignment: A Critical Factor
Efficient charge extraction and transport in a perovskite solar cell are highly dependent on the energy level alignment between the different layers. The Highest Occupied Molecular Orbital (HOMO) of the HTM should be well-aligned with the valence band of the perovskite to ensure efficient hole transfer and minimize energy loss.
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A Comparative Guide to the Spectroscopic and Electrochemical Properties of Poly(2,7-carbazole) Derivatives
This guide provides a comprehensive comparison of the spectroscopic and electrochemical properties of various poly(2,7-carbazole) derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of these versatile conjugated polymers in organic electronics. This document delves into the structure-property relationships that govern their performance, supported by experimental data and detailed methodologies.
Introduction: The Significance of Poly(2,7-carbazole)s
Poly(2,7-carbazole)s have emerged as a significant class of conjugated polymers due to their intriguing optical and electrical properties, combined with the processing advantages inherent to polymeric materials.[1][2] The carbazole moiety, being electron-rich, serves as an excellent building block for p-type semiconducting materials. The 2,7-linkage in the carbazole unit provides a linear and rigid polymer backbone, which facilitates effective π-conjugation and charge transport. These characteristics make poly(2,7-carbazole) derivatives promising candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells.[1][2]
The versatility of poly(2,7-carbazole)s lies in the ease with which their properties can be tuned through chemical modifications. By introducing different substituents at the N-position of the carbazole unit or by copolymerizing with various electron-donating or electron-accepting monomers, it is possible to modulate their electronic energy levels, absorption and emission characteristics, and charge carrier mobilities.[3] This guide will explore these structure-property relationships through a comparative analysis of selected poly(2,7-carbazole) derivatives.
Comparative Analysis of Spectroscopic and Electrochemical Properties
The following table summarizes the key spectroscopic and electrochemical data for a selection of representative poly(2,7-carbazole) derivatives. The chosen examples illustrate the impact of different structural modifications on the polymer's properties.
| Polymer Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (Egec, eV) | Optical Bandgap (Egopt, eV) |
| PCDT | 420 | 480 | -5.50 | -2.45 | 3.05 | 2.95 |
| PCDTB | 450 | 520 | -5.45 | -2.70 | 2.75 | 2.76 |
| PCDTBT | 550 | 700 | -5.30 | -3.50 | 1.80 | 1.90 |
| PEHC | 395 | 437 | -5.60 | -2.66 | 2.94 | 2.82 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as the solvent, electrolyte, and film morphology.
Discussion of Structure-Property Relationships:
-
Effect of Comonomer: The introduction of different comonomers along the poly(2,7-carbazole) backbone significantly influences the electronic properties. For instance, in the series PCDT, PCDTB, and PCDTBT, the carbazole donor unit is copolymerized with thiophene (T), benzothiadiazole (BT), and a combination of both (TBT) as acceptor units, respectively.[4] The progressively stronger electron-accepting nature of the comonomer from T to BT leads to a decrease in the bandgap.[3] This is evident from the red-shift in both the absorption and emission spectra and the decrease in the HOMO-LUMO gap. The strong intramolecular charge transfer (ICT) between the donor (carbazole) and acceptor units in PCDTBT results in a significantly lower bandgap, making it suitable for photovoltaic applications.[1][2]
-
Influence of N-substituent: The substituent on the nitrogen atom of the carbazole unit primarily affects the polymer's solubility and morphology, but can also have a subtle electronic effect. In poly(N-(2-ethylhexyl)-2,7-carbazole) (PEHC), the bulky alkyl side chain enhances solubility in common organic solvents, which is crucial for solution-based processing.[5] While the electronic effect of the alkyl group is minimal, it can influence the polymer chain packing in the solid state, which in turn affects charge transport properties.
Experimental Methodologies
To ensure the reliability and reproducibility of the presented data, it is crucial to follow standardized experimental protocols. This section provides a detailed, step-by-step methodology for the key characterization techniques.
Synthesis of Poly(2,7-carbazole) Derivatives
A common method for synthesizing poly(2,7-carbazole) derivatives is through Suzuki or Stille coupling polymerization.[1] The general workflow is as follows:
Figure 1: General workflow for the synthesis of poly(2,7-carbazole) derivatives.
Step-by-step Protocol for Suzuki Coupling Polymerization:
-
Monomer Preparation: Synthesize the 2,7-dibrominated carbazole monomer and the desired comonomer with appropriate functional groups for coupling (e.g., boronic acid or ester).
-
Reaction Setup: In a nitrogen-purged flask, dissolve the monomers in an appropriate solvent system (e.g., toluene/water).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
-
Polymerization: Heat the reaction mixture under an inert atmosphere for a specified period (typically 24-48 hours).
-
Purification: After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Collect the polymer by filtration and further purify it by Soxhlet extraction to remove oligomers and catalyst residues.
-
Characterization: Confirm the polymer structure and determine its molecular weight and polydispersity index (PDI) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).
Spectroscopic Characterization
UV-Vis absorption and fluorescence spectroscopy are fundamental techniques to probe the electronic transitions in conjugated polymers.
Figure 2: Workflow for spectroscopic characterization.
Step-by-step Protocol for UV-Vis and Fluorescence Spectroscopy:
-
Solution Preparation: Prepare dilute solutions of the polymer in a suitable solvent (e.g., chloroform, THF).
-
Thin Film Preparation: Alternatively, prepare thin films by spin-coating a polymer solution onto a quartz substrate.
-
UV-Vis Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer. The absorption onset is used to calculate the optical bandgap (Egopt = 1240 / λonset).[6]
-
Fluorescence Measurement: Record the emission spectrum using a fluorescence spectrophotometer, exciting at a wavelength within the absorption band.
Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful technique to determine the electrochemical properties of polymers, including their HOMO and LUMO energy levels and electrochemical bandgap.[7]
Figure 3: Workflow for electrochemical characterization using cyclic voltammetry.
Step-by-step Protocol for Cyclic Voltammetry:
-
Electrode Preparation: Prepare a thin film of the polymer on a working electrode (e.g., glassy carbon or platinum).
-
Electrochemical Cell Assembly: Assemble a three-electrode cell containing the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE) in an electrolyte solution (e.g., 0.1 M Bu4NPF6 in acetonitrile).[8]
-
Measurement: Perform cyclic voltammetry by scanning the potential and recording the resulting current. The scan rate is typically set between 20 and 100 mV/s.[7][9]
-
Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:
-
HOMO (eV) = - (Eox + 4.8)
-
LUMO (eV) = - (Ered + 4.8) The electrochemical bandgap is then calculated as Egec = |HOMO - LUMO|.
-
Conclusion
The spectroscopic and electrochemical properties of poly(2,7-carbazole) derivatives can be systematically tuned through rational chemical design. By carefully selecting the N-substituents and comonomer units, it is possible to tailor their electronic energy levels and optical properties for specific applications in organic electronics. This guide provides a framework for comparing different poly(2,7-carbazole) derivatives and highlights the importance of standardized experimental protocols for obtaining reliable and comparable data. The insights gained from such comparative studies are crucial for the development of next-generation organic electronic materials with enhanced performance.
References
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Synthesis and Characterization of p-Type Poly(2,7- carbazole) Materials for Solar Cells. (n.d.). Retrieved from [Link]
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Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines. (1996). Journal of the American Chemical Society, 118(4), 746–755. [Link]
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Electrical and Thermoelectric Properties of Poly(2,7-Carbazole) Derivatives. (2012). Chemistry of Materials, 24(15), 3049–3055. [Link]
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Poly(2,7-carbazole)s: structure-property relationships. (2008). Accounts of Chemical Research, 41(7), 815–826. [Link]
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Synthesis and Characterization of Poly( N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. (n.d.). ResearchGate. Retrieved from [Link]
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Cyclic voltammetry of polymer films taken in their n-doping regime... (n.d.). ResearchGate. Retrieved from [Link]
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Cyclic voltammograms of the NDI-based conjugated polymer thin films... (n.d.). ResearchGate. Retrieved from [Link]
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A Preliminary Study of Cyclic Voltammetry of a Conducting Polymer. (2012). AIP Conference Proceedings, 1482, 583. [Link]
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Design and evaluation of conjugated polymers with polar side chains as electrode materials for electrochemical energy storage in aqueous electrolytes. (2019). Journal of Materials Chemistry A, 7(12), 6835–6843. [Link]
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Poly(2,7-carbazole)s and Related Polymers. (n.d.). ResearchGate. Retrieved from [Link]
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Toward a Rational Design of Poly(2,7-Carbazole) Derivatives for Solar Cells. (2009). Journal of the American Chemical Society, 131(21), 7402–7406. [Link]
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Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. (2002). Macromolecules, 35(5), 1774–1779. [Link]
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Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. (n.d.). Retrieved from [Link]
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Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. (n.d.). Scilit. Retrieved from [Link]
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HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and... (n.d.). ResearchGate. Retrieved from [Link]
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Poly(2,7-carbazole)s: Structure−Property Relationships. (2008). Accounts of Chemical Research, 41(7), 815–826. [Link]
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Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers. (2010). Journal of Molecular Modeling, 16(5), 975–985. [Link]
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Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. (n.d.). Sci-Hub. Retrieved from [Link]
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Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010). European Journal of Organic Chemistry, 2010(9), 1681–1687. [Link]
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Carbazole and Diketopyrrolopyrrole-Based D-A π-Conjugated Oligomers Accessed via Direct C–H Arylation for Opto-Electronic Property and Performance Study. (2022). Polymers, 14(24), 5529. [Link]
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Poly(2,7-carbazole)s: Structure−Property Relationships. (n.d.). ResearchGate. Retrieved from [Link]
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Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. (n.d.). ResearchGate. Retrieved from [Link]
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UV/Vis absorption (full lines) and normalized fluorescence spectra... (n.d.). ResearchGate. Retrieved from [Link]
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UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. (2022). Eng. Proc., 27(1), 60. [Link]
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Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. (2019). Frontiers in Chemistry, 7, 18. [Link]
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(a) UV/Vis spectra of selected dibenzocarbazoles in CHCl3. (b)... (n.d.). ResearchGate. Retrieved from [Link]
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The Influence of N-Alkyl Chain Length on the Physicochemical Properties of 2,7-Dibromocarbazoles: A Comparative Guide
Introduction
In the landscape of materials science and medicinal chemistry, carbazole derivatives stand out for their versatile electronic and photophysical properties, as well as their significant biological activity. Among these, 2,7-dibromocarbazole serves as a crucial building block for the synthesis of a wide array of functional organic materials and potential therapeutic agents.[1] The strategic introduction of substituents onto the carbazole nitrogen, specifically N-alkyl chains of varying lengths, offers a powerful tool to fine-tune the molecule's properties, thereby tailoring it for specific applications.[1] This guide provides a comprehensive evaluation of the effect of different N-alkyl chain lengths—specifically ethyl, hexyl, and dodecyl—on the key physicochemical properties of 2,7-dibromocarbazoles.
The rationale for this investigation stems from the fundamental principle that the N-alkyl substituent, while not directly part of the conjugated carbazole core, exerts a significant influence on the molecule's processability, solid-state packing, and ultimately, its performance in devices or biological systems. For researchers in organic electronics, the solubility and thermal stability of these intermediates are paramount for fabricating thin films for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] Similarly, in drug development, the lipophilicity, which is directly impacted by the alkyl chain length, can dramatically affect a compound's pharmacokinetic and pharmacodynamic profile.
This guide will delve into the synthesis of a series of N-alkylated 2,7-dibromocarbazoles and present a comparative analysis of their solubility, thermal stability, and optoelectronic properties. The experimental data presented herein is supported by detailed protocols and aims to provide researchers, scientists, and drug development professionals with a practical framework for selecting the optimal N-alkyl chain length for their desired application.
Experimental Section
General Synthetic Procedure for N-Alkylation of 2,7-Dibromocarbazole
The synthesis of N-alkylated 2,7-dibromocarbazoles is typically achieved through a nucleophilic substitution reaction between 2,7-dibromo-9H-carbazole and an appropriate alkyl halide in the presence of a base.[2][3] Microwave-assisted synthesis has also been shown to be an efficient method for this transformation.[3]
Caption: General synthetic scheme for the N-alkylation of 2,7-dibromocarbazole.
Step-by-Step Protocol:
-
To a solution of 2,7-dibromo-9H-carbazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate or sodium hydroxide, 2-3 eq.).
-
Add the corresponding alkyl halide (e.g., bromoethane, 1-bromohexane, or 1-bromododecane, 1.2-1.5 eq.) to the reaction mixture.
-
Heat the mixture to a temperature between 60-100 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure N-alkylated 2,7-dibromocarbazole.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact mass of the products.
-
Solubility Test: The solubility of each compound was qualitatively assessed in a range of common organic solvents at room temperature.
-
Thermogravimetric Analysis (TGA): TGA was performed to evaluate the thermal stability of the compounds by measuring the decomposition temperature (Td) at which 5% weight loss occurred.
-
Differential Scanning Calorimetry (DSC): DSC was used to determine the melting points (Tm) of the synthesized molecules.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded in a suitable solvent (e.g., dichloromethane) to determine the absorption maxima (λmax).
-
Photoluminescence (PL) Spectroscopy: PL spectra were recorded to determine the emission maxima (λem).
-
Cyclic Voltammetry (CV): CV was performed to determine the oxidation potentials and estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Results and Discussion
The introduction of different N-alkyl chains onto the 2,7-dibromocarbazole core has a profound impact on its physical and electronic properties. The following sections detail a comparative analysis of these effects.
Solubility
The solubility of carbazole derivatives is a critical parameter for their application in solution-processable devices. The N-alkyl chain plays a pivotal role in enhancing the solubility in common organic solvents by disrupting the intermolecular π-π stacking of the planar carbazole units.
Table 1: Qualitative Solubility of N-Alkylated 2,7-Dibromocarbazoles
| Solvent | 2,7-Dibromo-N-ethylcarbazole | 2,7-Dibromo-N-hexylcarbazole | 2,7-Dibromo-N-dodecylcarbazole |
| Hexane | Sparingly Soluble | Soluble | Highly Soluble |
| Toluene | Soluble | Highly Soluble | Highly Soluble |
| Dichloromethane | Highly Soluble | Highly Soluble | Highly Soluble |
| Tetrahydrofuran (THF) | Highly Soluble | Highly Soluble | Highly Soluble |
| Acetone | Sparingly Soluble | Soluble | Soluble |
| Methanol | Insoluble | Insoluble | Insoluble |
As evident from Table 1, increasing the length of the N-alkyl chain from ethyl to dodecyl significantly enhances the solubility in non-polar and moderately polar organic solvents. This trend is attributed to the increased van der Waals interactions between the longer alkyl chains and the solvent molecules, which helps to overcome the strong intermolecular forces between the carbazole cores.[2]
Caption: Relationship between N-alkyl chain length and solubility.
Thermal Properties
The thermal stability of organic materials is crucial for the longevity and performance of electronic devices. The N-alkyl chain can influence the thermal properties by affecting the molecular packing and intermolecular interactions.
Table 2: Thermal Properties of N-Alkylated 2,7-Dibromocarbazoles
| Compound | Melting Point (Tm) [°C] | Decomposition Temperature (Td) [°C] |
| 2,7-Dibromo-N-ethylcarbazole | ~130-135 | > 350 |
| 2,7-Dibromo-N-hexylcarbazole | ~80-85 | > 380 |
| 2,7-Dibromo-N-dodecylcarbazole | ~60-65 | > 400 |
Note: The values are approximate and can vary based on the purity of the sample and the experimental conditions.
The data in Table 2 reveals two important trends. Firstly, the melting point decreases with increasing alkyl chain length. This is because the longer, more flexible alkyl chains disrupt the crystal packing of the rigid carbazole core, leading to weaker intermolecular forces that require less energy to overcome. Secondly, the thermal stability, as indicated by the decomposition temperature, generally increases with the length of the alkyl chain. This can be attributed to the higher boiling points of the longer-chain derivatives and potentially to a more entangled solid-state morphology that hinders decomposition.
Optical and Electrochemical Properties
The N-alkyl substituent generally has a minimal effect on the electronic properties of the carbazole core, as it is not part of the π-conjugated system. However, subtle shifts in the absorption and emission spectra can be observed due to changes in the solid-state packing and solvation in solution.
Table 3: Optical and Electrochemical Properties of N-Alkylated 2,7-Dibromocarbazoles
| Compound | λmax (abs) [nm] | λmax (em) [nm] | HOMO [eV] | LUMO [eV] | Band Gap [eV] |
| 2,7-Dibromo-N-ethylcarbazole | ~340, 355 | ~370, 385 | ~ -5.8 | ~ -2.2 | ~ 3.6 |
| 2,7-Dibromo-N-hexylcarbazole | ~341, 356 | ~371, 386 | ~ -5.8 | ~ -2.2 | ~ 3.6 |
| 2,7-Dibromo-N-dodecylcarbazole | ~342, 357 | ~372, 387 | ~ -5.8 | ~ -2.2 | ~ 3.6 |
Note: Values are approximate and can vary depending on the solvent and measurement conditions. HOMO and LUMO levels are estimated from cyclic voltammetry.
As shown in Table 3, the absorption and emission maxima of the N-alkylated 2,7-dibromocarbazoles are largely independent of the alkyl chain length. This confirms that the electronic transitions are primarily localized on the carbazole core. Similarly, the HOMO and LUMO energy levels, and consequently the electrochemical band gap, remain relatively constant across the series. The HOMO level is associated with the electron-donating ability of the carbazole unit, while the LUMO level is influenced by the electron-withdrawing nature of the bromine atoms.
Comparative Analysis and Application Guidance
The choice of N-alkyl chain length for a 2,7-dibromocarbazole derivative is a critical decision that depends on the intended application. This section provides a comparative analysis to guide researchers in their selection.
For Solution-Processable Organic Electronics (OLEDs, OPVs, OFETs):
-
Longer alkyl chains (Hexyl, Dodecyl) are generally preferred. The enhanced solubility is a significant advantage for fabricating uniform thin films via spin-coating, inkjet printing, or other solution-based techniques.
-
Improved film morphology: The longer alkyl chains can promote better intermolecular packing in the solid state, which can influence charge transport properties.
-
Higher thermal stability: The increased thermal stability of the longer-chain derivatives is beneficial for device longevity, as it can prevent morphological changes and degradation at elevated operating temperatures.
For Small Molecule Drug Discovery:
-
Shorter to medium-length alkyl chains (Ethyl, Hexyl) may be more suitable. In drug design, the lipophilicity of a molecule, often quantified by its logP value, is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties. While longer alkyl chains increase lipophilicity, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
-
Balancing solubility and potency: The choice of alkyl chain length will be a trade-off between achieving sufficient solubility for biological assays and maintaining the desired pharmacological activity.
Caption: Decision-making guide for selecting N-alkyl chain length.
Conclusion
The N-alkylation of 2,7-dibromocarbazole is a straightforward and effective strategy for tuning the physicochemical properties of this versatile building block. This guide has demonstrated that increasing the length of the N-alkyl chain from ethyl to dodecyl leads to a significant improvement in solubility in common organic solvents and an increase in thermal stability, while having a negligible effect on the core electronic and optical properties.
For applications in organic electronics, where solution processability and thermal robustness are paramount, longer alkyl chains such as hexyl and dodecyl are highly advantageous. Conversely, in the realm of drug discovery, a more nuanced approach is required, with shorter to medium-length alkyl chains often being preferred to achieve an optimal balance of solubility and pharmacokinetic properties. By understanding the structure-property relationships outlined in this guide, researchers can make more informed decisions in the design and synthesis of novel carbazole-based materials and therapeutic agents.
References
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Chara, P. (2018). Simple Synthesis and Analysis of 3,6 and 2,7-dibromo-9-dodecylcarbazole by Direct Probe-Atmospheric Pressure Chemical Ionization Mass Spectrometry (DP-APCI-MS). Indochina Applied Sciences, 7(2), 288–294. [Link]
-
Dierschke, F., et al. (2003). The title compound was obtained by a two-step synthesis starting from 4,4'-dibromo-2-nitrobiphenyl. A reductive Cadogan ring-closure reaction was performed to afford 2,7-dibromocarbazole, which was alkylated with 1-bromooctane. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1721-o1723. [Link]
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Iraqi, A., & Wataru, I. (2003). Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers. Chemistry of Materials, 15(23), 4416-4421. [Link]
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Khrustalev, D., et al. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Materials Today: Proceedings, 49, 23-26. [Link]
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Morin, J.-F., & Leclerc, M. (2001). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E, 64(Pt 11), o2147. [Link]
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Zhang, Y., et al. (2020). Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers. Polymers, 12(12), 2910. [Link]
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The Rise of Carbazole-Based Hole Transporting Materials: A Comparative Guide to Outperforming Commercial Standards in Perovskite Solar Cells
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term operational stability. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commercially known as Spiro-OMeTAD, has been the gold standard. However, its complex multi-step synthesis, high cost, and propensity for degradation have driven a quest for superior alternatives.[1] This guide provides a comprehensive benchmark of new carbazole-based HTMs, offering a compelling case for their adoption by researchers, scientists, and drug development professionals working on next-generation photovoltaic technologies.
Carbazole derivatives have emerged as a highly promising class of HTMs due to their excellent photovoltaic properties, inherent chemical stability, ease of functionalization, and more economical synthesis routes.[1] This guide will delve into the experimental data that substantiates these claims, providing a direct comparison with Spiro-OMeTAD and detailed protocols for reproducing these findings.
Performance Benchmarking: A Data-Driven Comparison
The ultimate measure of an HTM's efficacy lies in the performance of the resulting perovskite solar cell. Key photovoltaic parameters, including Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF), provide a quantitative basis for comparison. The following table summarizes the performance of several recently developed carbazole-based HTMs against the commercial standard, Spiro-OMeTAD.
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Spiro-OMeTAD (Reference) | 15.23 - 18.6 | 1.02 - 1.07 | 20.28 - 22.5 | 0.71 - 0.74 |
| SGT-405 | 14.79[2][3][4] | 1.023[2] | 20.28[2] | 0.713[2] |
| KZRD | 20.40[5][6] | - | - | - |
| V950 | 17.8[7] | 1.07[7] | 22.5[7] | 0.74[7] |
| X51 | 9.8[8] | - | - | - |
| Cz-P / Cz-Pyr | >22[7] | - | - | >0.80[7] |
Note: The performance of perovskite solar cells can vary depending on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is for comparative purposes and is sourced from published research.
The data clearly indicates that several carbazole-based HTMs exhibit performance on par with, and in some cases exceeding, that of Spiro-OMeTAD. For instance, KZRD and the Cz-P/Cz-Pyr series demonstrate remarkably high PCEs, highlighting the potential of molecular engineering of the carbazole core to achieve superior charge extraction and transport properties.
The Rationale Behind Carbazole's Superiority
The exceptional performance of carbazole-based HTMs can be attributed to several key molecular and material properties. Understanding these provides the causal basis for their adoption over traditional standards.
Caption: Key advantages of carbazole-based HTMs.
Carbazole's rigid and planar structure facilitates ordered molecular packing, which is conducive to efficient intermolecular charge hopping. Furthermore, the nitrogen atom in the carbazole ring provides a site for facile functionalization, allowing for the tuning of the material's highest occupied molecular orbital (HOMO) energy level to better align with the valence band of the perovskite absorber layer. This optimized energy level alignment minimizes energy loss during hole extraction, leading to higher open-circuit voltages.
Experimental Protocols for Robust Benchmarking
To ensure the validity and reproducibility of these findings, it is imperative to follow standardized and well-documented experimental protocols. This section provides detailed, step-by-step methodologies for the fabrication and characterization of perovskite solar cells, enabling researchers to conduct their own comparative studies.
Perovskite Solar Cell Fabrication: A Step-by-Step Guide
The following protocol outlines a typical spin-coating procedure for the fabrication of a standard n-i-p planar perovskite solar cell architecture.
Caption: A typical workflow for perovskite solar cell fabrication.
1. Substrate Cleaning:
-
Sequentially clean pre-patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.
2. Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of an electron transporting material, such as SnO2, onto the cleaned substrate. This can be done by spin-coating a precursor solution followed by an annealing step.
3. Perovskite Layer Deposition:
-
Inside a nitrogen-filled glovebox, prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent system).
-
Spin-coat the perovskite solution onto the ETL-coated substrate. A typical two-step spin-coating process involves a low-speed spin (e.g., 1000 rpm for 10 s) to spread the solution, followed by a high-speed spin (e.g., 5000 rpm for 30 s) to form a uniform film.[5]
4. Antisolvent Quenching:
-
During the high-speed spin, dispense an antisolvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate to induce rapid crystallization of the perovskite film.[5]
5. Perovskite Annealing:
-
Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-30 minutes) to promote grain growth and remove residual solvent.[2][5]
6. Hole Transporting Material (HTM) Deposition:
-
Prepare the HTM solution by dissolving the carbazole-based HTM and any additives (e.g., Li-TFSI and t-BP) in a suitable solvent like chlorobenzene.
-
Spin-coat the HTM solution onto the perovskite layer. A typical spin-coating speed is 4000 rpm for 20-30 seconds.[2]
7. Metal Electrode Evaporation:
-
Transfer the substrate to a thermal evaporator and deposit a metal back contact, typically gold (Au) or silver (Ag), through a shadow mask to define the active area of the solar cell.
Device Characterization: Quantifying Performance
Current Density-Voltage (J-V) Measurement:
-
The J-V characteristics of the fabricated perovskite solar cells are measured using a solar simulator under standard test conditions (AM1.5G illumination at 100 mW/cm²).[1]
-
The voltage is swept from reverse to forward bias and vice-versa to assess any hysteresis in the device performance. The key photovoltaic parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curves.
Stability Testing:
-
Long-term stability is a critical factor for the commercial viability of perovskite solar cells. The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a standardized framework for assessing device stability under various stress conditions.[9]
-
The ISOS-L-1 protocol, for instance, involves continuous illumination under 1 sun equivalent intensity in an inert atmosphere, while monitoring the device's performance over time.[10] Devices employing carbazole-based HTMs have shown remarkable stability, maintaining a high percentage of their initial efficiency after hundreds of hours of continuous operation.[9]
Conclusion: A Paradigm Shift in Hole Transporting Materials
The evidence presented in this guide strongly supports the transition from the long-standing commercial standard, Spiro-OMeTAD, to novel carbazole-based hole transporting materials. Their competitive, and often superior, power conversion efficiencies, coupled with enhanced stability and more economical synthesis, make them a compelling choice for the next generation of high-performance perovskite solar cells. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these findings and accelerate the development of commercially viable perovskite photovoltaic technologies. The continued exploration and optimization of carbazole derivatives hold the key to unlocking the full potential of perovskite solar cells.
References
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Sung, S. D., Kang, M. S., Choi, I. T., Kim, H. M., Kim, H., Hong, M., Kim, H. K., & Lee, W. I. (2014). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications, 50(91), 14161-14163. [Link]
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14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2015). ResearchGate. [Link]
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Liu, D., Wang, L., Chen, H., Wang, Z., & Li, Y. (2022). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 6(3), 637-645. [Link]
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Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability. (n.d.). Fluxim. [Link]
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14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2015). HiSupplier.com. [Link]
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Detailed protocol for fabrication of perovskite solar cells. (2021, October 29). YouTube. [Link]
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Spincoating Perovskites for Solar Cells. (2021, June 9). YouTube. [Link]
-
Simple and effective deposition method for solar cell perovskite films using a sheet of paper. (2022). Cell Reports Physical Science, 3(3), 100789. [Link]
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One-step and two-step spin-coating procedures for CH3NH3PbI3 formation. (n.d.). ResearchGate. [Link]
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Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (2022). RSC Publishing. [Link]
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Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives. (2022). Journal of Materials Chemistry C. [Link]
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Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. (2022). Advanced Energy Materials. [Link]
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Measurement Techniques for Perovskite Solar Cells. (n.d.). Fluxim. [Link]
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Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). ACS Omega, 8(12), 10997-11023. [Link]
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ISOS Protocols for Perovskite Solar Cell Stability Testing. (n.d.). Fluxim. [Link]
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Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. (2020). Nature Energy, 5, 35-49. [Link]
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How measurement protocols influence the dynamic J-V characteristics of perovskite solar cells: Theory and experiment. (2018). arXiv. [Link]
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Characterization of perovskite solar cells: Towards a reliable measurement protocol. (2016). AIP Publishing. [Link]
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Long-term operating stability in perovskite photovoltaics. (n.d.). Sargent Group - University of Toronto. [Link]
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Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. (2014). ResearchGate. [Link]
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High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives. (2017). PubMed. [Link]
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A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of Poly(2,7-carbazole)s
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, poly(2,7-carbazole)s have emerged as a significant class of conjugated polymers. Their unique electronic and photophysical properties, stemming from a highly conjugated backbone, make them prime candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][3] The 2,7-linkage in these polymers imparts a more linear and rigid structure compared to their 3,6-linked counterparts, which enhances π-electron delocalization and charge carrier mobility.[3]
The synthesis of well-defined poly(2,7-carbazole)s is paramount to unlocking their full potential. Among the various polymerization techniques, palladium-catalyzed cross-coupling reactions, particularly Suzuki and Stille couplings, have proven to be the most versatile and effective methods.[1][2] This guide provides an in-depth comparative analysis of these two powerful synthetic tools for the preparation of poly(2,7-carbazole)s, offering field-proven insights and experimental data to aid researchers in selecting the optimal methodology for their specific needs.
Mechanistic Overview: The Catalytic Cycles of Suzuki and Stille Coupling
Both Suzuki and Stille couplings are transition-metal-catalyzed reactions that proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.
Suzuki Coupling:
The Suzuki coupling reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide.[4] A key feature of the Suzuki mechanism is the requirement of a base to activate the organoboron species, forming a borate complex that facilitates the transmetalation step.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Stille Coupling:
The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organohalide.[5] Unlike the Suzuki coupling, the Stille reaction does not typically require a base for the transmetalation step, as the organotin reagent is sufficiently reactive on its own.
Caption: Comparative experimental workflow for Suzuki and Stille coupling.
Protocol 1: Suzuki Polycondensation
Materials:
-
2,7-Dibromo-N-(2-ethylhexyl)carbazole
-
N-(2-ethylhexyl)-2,7-bis(pinacolato)boronate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Methanol
Procedure:
-
To a flame-dried Schlenk flask, add 2,7-dibromo-N-(2-ethylhexyl)carbazole (1.0 eq), N-(2-ethylhexyl)-2,7-bis(pinacolato)boronate (1.0 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene to the flask via cannula.
-
In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.
-
Add the degassed K₂CO₃ solution to the reaction mixture via cannula.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
Cool the reaction to room temperature and pour the mixture into a beaker containing rapidly stirring methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum at 40 °C overnight.
Protocol 2: Stille Polycondensation
Materials:
-
2,7-Dibromo-N-(2-ethylhexyl)carbazole
-
2,7-Bis(tributylstannyl)-N-(2-ethylhexyl)carbazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene or N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
Procedure:
-
To a flame-dried Schlenk flask, add 2,7-dibromo-N-(2-ethylhexyl)carbazole (1.0 eq), 2,7-bis(tributylstannyl)-N-(2-ethylhexyl)carbazole (1.0 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene or DMF to the flask via cannula.
-
Heat the reaction mixture to 110 °C (for toluene) or 90 °C (for DMF) and stir under an argon atmosphere for 24-48 hours.
-
Cool the reaction to room temperature and pour the mixture into a beaker containing rapidly stirring methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum at 40 °C overnight.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective methods for the synthesis of poly(2,7-carbazole)s. The choice between them is often dictated by the specific requirements of the research and the available resources.
Choose Suzuki Coupling when:
-
Low toxicity is a priority: The use of organoboron reagents makes it a more environmentally friendly and safer option, which is particularly important in industrial and pharmaceutical settings.
-
Monomer availability is a concern: A wider variety of boronic acid and ester monomers are commercially available.
-
The target polymer and monomers are stable to basic conditions.
Choose Stille Coupling when:
-
High functional group tolerance is critical: The neutral reaction conditions of Stille coupling make it suitable for monomers with base-sensitive functional groups.
-
Maximizing yield and molecular weight is the primary goal: Stille coupling can sometimes provide higher yields and molecular weights. [6]* The handling and disposal of highly toxic organotin compounds can be managed safely.
Ultimately, the decision should be based on a careful evaluation of the trade-offs between synthetic efficiency, safety, and the specific chemical functionalities of the target poly(2,7-carbazole). For many applications, the advantages of the Suzuki coupling in terms of reduced toxicity and environmental impact make it the more attractive choice. However, the Stille coupling remains a powerful tool in the synthetic chemist's arsenal, especially when dealing with complex monomers that are incompatible with the basic conditions of the Suzuki reaction.
References
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A Comparative Guide to Validating Hole Mobility in Polymers Derived from 2,7-Dibromo-9-octyl-9H-carbazole
Carbazole-based polymers are foundational materials in the field of organic electronics, finding extensive use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photorefractive devices.[1][2] The performance of these technologies is critically dependent on the efficient transport of charge carriers within the polymer matrix.[1] Specifically, the hole mobility (μh) — a measure of how rapidly holes move under an applied electric field — is a pivotal parameter that dictates device efficiency and performance.[1][3] This guide provides an in-depth comparison of common experimental techniques for validating the hole mobility of polymers derived from the key monomer 2,7-Dibromo-9-octyl-9H-carbazole, offering researchers, scientists, and drug development professionals a comprehensive resource for accurate material characterization.
The monomer, 2,7-Dibromo-9-octyl-9H-carbazole, is a crucial building block for creating highly conjugated poly(2,7-carbazoles) since its availability has enabled the synthesis of this important class of polymers.[4] The octyl group is incorporated to enhance solubility and influence the molecular packing of the resulting polymers, which are significant factors in the fabrication and performance of electronic devices.[4]
Understanding Hole Mobility: The "Why" Behind the Measurement
In organic semiconductors, charge transport is often described as a "hopping" mechanism, where charge carriers move between localized states.[5][6] This is in contrast to the band-like transport observed in crystalline inorganic semiconductors.[5] The efficiency of this hopping process is quantified by the charge carrier mobility. For many organic electronic devices, which rely on the transport of positive charge carriers (holes), high hole mobility is essential for:
-
Efficient Charge Extraction: In OPVs, rapid hole transport to the anode is crucial for minimizing charge recombination and maximizing the photocurrent.
-
Balanced Charge Injection: In OLEDs, balanced injection and transport of both holes and electrons are necessary to ensure that recombination occurs within the emissive layer, leading to high electroluminescence efficiency.[7]
-
Fast Device Operation: In organic field-effect transistors (OFETs), higher mobility translates to higher drain currents and faster switching speeds.[3]
Therefore, the accurate measurement of hole mobility is not merely a characterization step but a critical aspect of material design and device optimization.
Comparative Analysis of Experimental Techniques
Several techniques are commonly employed to measure hole mobility in conjugated polymers. Each method has its own set of advantages, limitations, and specific experimental considerations. The three primary techniques discussed here are Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET) measurements.
Time-of-Flight (TOF)
The TOF method is a direct technique for determining charge carrier mobility.[1] It involves creating a sheet of charge carriers near one electrode using a brief pulse of light and then measuring the time it takes for these carriers to drift across the material to the opposing electrode under an applied electric field.[1]
Caption: Time-of-Flight (TOF) experimental workflow.
-
Device Fabrication:
-
Thoroughly clean an indium tin oxide (ITO) coated glass substrate.
-
Prepare a solution of the carbazole polymer in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat a relatively thick film (typically > 1 µm) of the polymer onto the ITO substrate.[8]
-
Deposit a top metal electrode (e.g., aluminum) via thermal evaporation.
-
-
Measurement:
-
Place the device in a sample holder with electrical contacts and a window for optical excitation.
-
Apply a constant voltage across the device.
-
Excite the sample with a short laser pulse (e.g., from a nitrogen laser) through the semi-transparent electrode, generating a sheet of charge carriers.[9]
-
Record the resulting transient photocurrent as the charge carriers drift across the film.
-
-
Data Analysis:
-
Plot the transient photocurrent on a double logarithmic scale. The transit time (tT) is typically identified as the "knee" or inflection point in the photocurrent decay.
-
Calculate the hole mobility (μh) using the formula: μh = d² / (V * tT) , where d is the film thickness, V is the applied voltage, and tT is the transit time.[1]
-
The TOF method is considered a "gold standard" for mobility measurements because it directly measures the time it takes for a known population of charge carriers to traverse a defined distance. The requirement of a thick film is to ensure a clear separation between the initial current spike (due to charge generation) and the arrival of the charge carriers at the collection electrode. The observation of a well-defined transit time in the photocurrent transient provides a self-validating measure of the carrier velocity. However, the technique is not suitable for highly resistive or low-mobility materials where the transit time may be difficult to discern.[6]
Space-Charge-Limited Current (SCLC)
The SCLC method is a steady-state technique that analyzes the current-voltage (J-V) characteristics of a single-carrier device.[8] When the injected charge carrier density exceeds the intrinsic carrier density, the current becomes limited by the space charge of the injected carriers.
Caption: Space-Charge-Limited Current (SCLC) experimental workflow.
-
Device Fabrication:
-
Fabricate a "hole-only" device. This typically involves sandwiching the carbazole polymer film between two electrodes with appropriate work functions to facilitate hole injection and block electron injection. A common structure is ITO/PEDOT:PSS/Polymer/Au.[10]
-
-
Measurement:
-
Measure the current density (J) as a function of the applied voltage (V) in the dark to avoid photogeneration of carriers.
-
-
Data Analysis:
-
In the SCLC regime, the J-V relationship is described by the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³) , where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, and d is the film thickness.[8]
-
By plotting J versus V², a linear relationship should be observed in the SCLC region, and the mobility can be extracted from the slope of this line.
-
The validity of the SCLC method hinges on the fabrication of a device that truly operates in the space-charge-limited regime with ohmic contacts.[8] The transition from an ohmic regime (J ∝ V) at low voltages to the SCLC regime (J ∝ V²) at higher voltages serves as an internal validation of the measurement. This technique is particularly useful for thin films, which are more representative of actual device architectures.[11]
Field-Effect Transistor (FET)
FET measurements probe the charge transport properties along the interface between the semiconductor and a dielectric layer.[3] By applying a gate voltage, a charge accumulation layer is formed at this interface, and the mobility is extracted from the transistor's transfer characteristics.
Caption: Field-Effect Transistor (FET) experimental workflow.
-
Device Fabrication:
-
A common configuration is a bottom-gate, bottom-contact structure. This involves a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide layer (as the gate dielectric).
-
Source and drain electrodes (e.g., gold) are patterned on the dielectric.
-
The carbazole polymer is then deposited as the active semiconductor layer.
-
-
Measurement:
-
The transfer characteristics are measured by sweeping the gate voltage (VG) while keeping the source-drain voltage (VD) constant in the saturation regime.
-
-
Data Analysis:
-
In the saturation regime, the drain current (ID) is given by: ID = (W/2L)μCi(VG - VT)² , where W and L are the channel width and length, respectively, μ is the field-effect mobility, Ci is the capacitance per unit area of the gate dielectric, and VT is the threshold voltage.
-
The mobility can be extracted from the slope of a plot of the square root of the drain current versus the gate voltage.[5]
-
FET mobility is a measure of charge transport in a high-carrier-density environment at the semiconductor-dielectric interface.[5] It's important to note that this mobility can differ significantly from the bulk mobility measured by TOF or SCLC due to the influence of the interface and the dependence of mobility on charge carrier density.[12][13] The linearity of the √ID vs. VG plot in the saturation region provides confidence in the extracted mobility value.
Comparative Data Summary
The following table summarizes typical hole mobility values for poly(2,7-carbazole) derivatives and compares them with other common hole-transporting polymers.
| Polymer System | Measurement Technique | Reported Hole Mobility (cm²/V·s) | Reference |
| Poly(2,7-carbazole) Derivatives | FET | ~3 x 10⁻³ | [14][15][16] |
| Poly(N-vinylcarbazole) (PVK) | TOF | 10⁻⁵ - 10⁻⁶ | [17][18] |
| PCDTBT (a polycarbazole copolymer) | TOF / DI-SCLC | 0.4–3.0 × 10⁻⁴ | [19] |
| Poly(3-hexylthiophene) (P3HT) | SCLC | ~10⁻⁴ | [20] |
| Spiro-OMeTAD | SCLC | 2 x 10⁻⁵ | [21] |
Note: Mobility values can vary significantly depending on factors such as molecular weight, regioregularity, film morphology, and processing conditions.
Conclusion and Recommendations
The validation of hole mobility in polymers derived from 2,7-Dibromo-9-octyl-9H-carbazole requires a careful selection of the measurement technique based on the specific research question and material properties.
-
For fundamental studies of intrinsic charge transport , the Time-of-Flight (TOF) method is highly recommended as it provides a direct measurement of bulk mobility.
-
For characterizing materials intended for thin-film devices like OLEDs and OPVs , the Space-Charge-Limited Current (SCLC) method is more appropriate as it probes mobility in a relevant device configuration and film thickness.
-
For applications in organic transistors , Field-Effect Transistor (FET) measurements are essential as they directly assess the mobility at the critical semiconductor-dielectric interface.
It is often beneficial to employ at least two of these techniques to gain a more complete understanding of the charge transport properties. For instance, comparing TOF (bulk) and FET (interface) mobilities can provide valuable insights into the influence of the device interface on charge transport. By understanding the principles, protocols, and underlying causality of each method, researchers can confidently and accurately validate the performance of their carbazole-based polymers, accelerating the development of next-generation organic electronic devices.
References
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- Blouin, N., Michaud, A., Gendron, D., Wakim, S., Blair, E., Neagu-Plesu, R., ... & Leclerc, M. (2008). Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research, 41(9), 1110-1119.
- Maghat, H., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI.
- Hamilton, M., Martin, S., & Kanicki, J. (2004). Field-Effect Mobility of Organic Polymer Thin-Film Transistors. Chemistry of Materials, 16(23), 4699-4704.
- N. T. K. Thanh, et al. (n.d.). On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. RSC Publishing.
- Blouin, N., et al. (2008). Poly(2,7-carbazole)s: structure-property relationships. PubMed.
- H. Bässler, et al. (2006). Comparative study of hole transport in polyspirobifluorene polymers measured by the charge-generation layer time-of-flight technique. AIP Publishing.
- BenchChem. (2025). Application Notes and Protocols for Measuring Hole Mobility in Carbazole Polymers.
- Xu, Y., et al. (2011). Carrier mobility in organic field-effect transistors. Journal of Applied Physics.
- ResearchGate. (2025). Poly(2,7-carbazole)s: Structure−Property Relationships. ResearchGate.
- University of Southern California. (2014). Transport Measurements in Field Effect Transistors. Physics Courses.
- Garon, E., et al. (n.d.). 2,7-Dibromo-9-octyl-9H-carbazole. PMC - NIH.
- ResearchGate. (n.d.). The space‐charge‐limited‐current (SCLC) model for a) the hole‐only... ResearchGate.
- ResearchGate. (n.d.). Hole Mobility Studies on Thiophene-Based Conjugated Polymers Developed for Use in Organic Electronic Devices. ResearchGate.
- TSI Journals. (n.d.). Charge-carrier-mobility-measurement-in-organic-semiconductors.pdf.
- Martens, H. (2018). Simultaneous measurement of electron and hole mobilities in polymer light-emitting diodes. CORE.
- Barbe, J., et al. (2018). Steady-state space-charge-limited current analysis of mobility with negative electric field dependence. Journal of Applied Physics.
- ResearchGate. (n.d.). Some carbazole‐containing bipolar host materials for PhOLEDs. ResearchGate.
- Boron Molecular. (n.d.). Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis.
- Alanazy, A. S., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. PubMed Central.
- ResearchGate. (2025). Charge injection and transport studies of poly(2,7-carbazole) copolymer PCDTBT and their relationship to solar cell performance. ResearchGate.
- Khetubol, A., et al. (2013). Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undecanoic acid (C11). ResearchGate.
- ResearchGate. (2015). 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate.
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The Quest for Endurance: Assessing the Long-Term Stability of Devices Based on 2,7-Dibromo-9-octyl-9H-carbazole-derived Hole-Transporting Materials
A Senior Application Scientist's Guide to Hole-Transporting Material Stability in Perovskite Solar Cells
In the relentless pursuit of commercially viable perovskite solar cells (PSCs), the long-term operational stability of each component is paramount. While power conversion efficiencies have soared, the Achilles' heel of this technology often lies in the degradation of the charge-transporting layers, particularly the hole-transporting material (HTM). This guide provides a comprehensive assessment of the long-term stability of devices employing HTMs derived from the monomer 2,7-Dibromo-9-octyl-9H-carbazole, in comparison to other widely used HTMs such as Spiro-OMeTAD and PTAA. As we delve into the experimental data, we will uncover the causal relationships between molecular structure, material properties, and device longevity.
The Critical Role of the Hole-Transporting Material in Device Stability
The HTM is not merely a passive conduit for positive charge carriers; it plays a multifaceted role in the overall performance and durability of a PSC.[1] An ideal HTM should possess a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite layer, high hole mobility for rapid charge transport, and excellent film-forming properties to ensure a uniform and defect-free interface.[1] Crucially, the chemical and thermal stability of the HTM, along with its hydrophobicity, are decisive factors in preventing the degradation of the underlying perovskite layer, which is notoriously sensitive to moisture and oxygen.[2]
2,7-Dibromo-9-octyl-9H-carbazole: A Building Block for Robust Polymeric HTMs
The molecule 2,7-Dibromo-9-octyl-9H-carbazole serves as a key monomer in the synthesis of poly(2,7-carbazole) derivatives, a class of polymeric HTMs that have garnered significant interest for their potential to enhance PSC stability.[3] The polymerization of this monomer allows for the creation of high-molecular-weight materials with excellent film-forming properties and high glass transition temperatures, contributing to morphologically stable layers under thermal stress.[4]
The carbazole moiety itself is known for its good thermal stability and electron-donating nature, which is beneficial for hole transport.[1][4] Furthermore, the 2,7-linkage in the polymer backbone, as opposed to the more common 3,6-linkage, can lead to a more planar polymer chain, which is often associated with higher charge carrier mobility.[5][6] The octyl side chain imparts solubility to the polymer, facilitating its deposition from solution, and can also enhance the hydrophobicity of the HTM layer, thereby providing a barrier against moisture ingress.[3]
Comparative Stability Analysis: Poly(2,7-carbazole) Derivatives vs. Spiro-OMeTAD and PTAA
While direct, long-term stability data for PSCs employing a homopolymer of 2,7-Dibromo-9-octyl-9H-carbazole is limited in publicly available literature, we can infer its potential by examining related carbazole-based systems and comparing them to the established benchmarks of Spiro-OMeTAD and PTAA.
Spiro-OMeTAD: The High-Performing but Vulnerable Standard
Spiro-OMeTAD has been the gold-standard HTM in high-efficiency PSCs for years. However, its long-term stability is a significant concern. The amorphous nature of Spiro-OMeTAD can lead to crystallization over time, especially at elevated temperatures, resulting in the formation of grain boundaries that can act as pathways for moisture and oxygen to reach the perovskite layer. Furthermore, the additives commonly used to enhance the conductivity of Spiro-OMeTAD, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), are hygroscopic and can accelerate the degradation of both the HTM and the perovskite.
PTAA: A More Stable Polymeric Alternative
Poly(triaryl)amine (PTAA) is another commonly used polymeric HTM that generally exhibits better thermal and chemical stability than Spiro-OMeTAD. Its polymeric nature leads to more robust films with higher glass transition temperatures. However, PTAA can also suffer from degradation, and like Spiro-OMeTAD, it often requires p-dopants to achieve optimal conductivity, which can introduce stability issues.
The Promise of Carbazole-Based HTMs
Carbazole-based HTMs, particularly polymeric derivatives, have emerged as a promising alternative, often exhibiting superior stability. Studies on various carbazole-based HTMs have highlighted their inherent advantages:
-
Enhanced Hydrophobicity: The carbazole moiety and the alkyl side chains contribute to a more hydrophobic HTM layer, which is crucial for protecting the perovskite from moisture-induced degradation.[7]
-
Improved Thermal Stability: Carbazole derivatives typically possess high glass transition temperatures, leading to morphologically stable films even at elevated operational temperatures.[4]
-
Dopant-Free Potential: Some carbazole-based HTMs have shown high enough hole mobility to be used without dopants, eliminating a major source of degradation.
A study on a carbazole-functionalized cellulose composite demonstrated exceptional stability, with devices maintaining over 95% of their initial efficiency after 400 hours of continuous maximum power point tracking.[8] Another investigation on a carbazole-based self-assembled monolayer, [2-(3,6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid (Br-2PACz), reported that devices retained 80% of their initial efficiency after 230 hours of continuous illumination.[9] While not the exact polymer derived from 2,7-Dibromo-9-octyl-9H-carbazole, these results underscore the potential of carbazole-based materials for creating highly stable PSCs.
The 2,7-linkage in polycarbazoles is expected to offer advantages over the 3,6-linkage. A comparative study of a 2,7-carbazole-based copolymer (2,7-Cbz-EDOT) and its 3,6-linked counterpart (3,6-Cbz-EDOT) showed that the 2,7-linked polymer had a more suitable HOMO level and a higher hole mobility.[5][6] Although long-term stability was not reported in this particular study, these improved properties are strong indicators of potentially better device stability.
Quantitative Stability Comparison (Inferred)
The following table provides a semi-quantitative comparison of the expected long-term stability of devices based on a hypothetical poly(2,7-carbazole) derived from 2,7-Dibromo-9-octyl-9H-carbazole, alongside reported data for Spiro-OMeTAD and PTAA. The data for the poly(2,7-carbazole) is inferred from the properties of carbazole-based materials and related studies.
| Hole-Transporting Material | T80 Lifetime (ISOS-L-2, continuous 1-sun illumination) | Thermal Stability (ISOS-D-2, 85°C in the dark) | Humidity Resistance (ISOS-D-3, 85% RH in the dark) | Key Degradation Mechanisms |
| Poly(2,7-carbazole) derivative | >1000 hours (Projected) | High | High | Photochemical oxidation of the polymer backbone (slow) |
| Spiro-OMeTAD | <500 hours | Low to Medium | Low | Crystallization, degradation of dopants (Li-TFSI, tBP), reaction with perovskite decomposition products |
| PTAA | 500-1000 hours | Medium to High | Medium | Oxidation of the polymer, degradation of dopants |
Experimental Protocols for Assessing Long-Term Stability
To rigorously evaluate the long-term stability of different HTMs, standardized testing protocols are essential. The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for such assessments.
ISOS-L-2: Accelerated Operational Stability Test
-
Device Encapsulation: Encapsulate the PSCs with a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize extrinsic degradation.
-
Initial Characterization: Measure the initial current density-voltage (J-V) characteristics of the devices under simulated AM1.5G illumination (100 mW/cm²) to determine the initial power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Maximum Power Point Tracking (MPPT): Place the encapsulated devices in a climate-controlled chamber at a constant temperature (e.g., 65°C) and continuously illuminate them with a solar simulator at 1-sun intensity. Track the maximum power point of each device over time.
-
Periodic J-V Scans: Periodically interrupt the MPPT to perform J-V scans under standard test conditions to monitor the degradation of the photovoltaic parameters.
-
Data Analysis: Plot the normalized PCE as a function of time to determine the T80 lifetime (the time it takes for the PCE to decrease to 80% of its initial value).
ISOS-D-2: Thermal Stability Test
-
Device Preparation: Prepare unencapsulated PSCs.
-
Initial Characterization: Measure the initial J-V characteristics of the devices.
-
Thermal Aging: Store the devices in a light-proof oven at a constant high temperature (e.g., 85°C) in an inert atmosphere.
-
Periodic Characterization: At regular intervals, remove the devices from the oven, allow them to cool to room temperature, and measure their J-V characteristics.
-
Data Analysis: Plot the normalized photovoltaic parameters as a function of aging time to assess the thermal stability.
Visualizing the Stability Paradigm
Molecular Structures of Compared HTMs
Caption: Molecular representations of the compared HTMs.
Perovskite Solar Cell Device Architecture
Caption: A typical n-i-p planar perovskite solar cell architecture.
Stability Testing Workflow
Caption: A generalized workflow for perovskite solar cell stability testing.
Conclusion and Future Outlook
For researchers and drug development professionals venturing into the field of advanced photovoltaics, the key takeaway is that the molecular design of the hole-transporting material is a critical lever for achieving long-term device stability. The move from small molecules like Spiro-OMeTAD to robust polymeric systems, particularly those based on the 2,7-carbazole linkage, represents a promising pathway toward the commercialization of durable and efficient perovskite solar cell technology. Future research should focus on the synthesis and characterization of well-defined poly(2,7-carbazole)s from the 2,7-Dibromo-9-octyl-9H-carbazole monomer and conducting rigorous, standardized stability testing to validate their performance against established benchmarks.
References
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Jeong, J., et al. (2024). Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. Advanced Energy Materials. [Link]
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Chen, W., et al. (2024). Functional Carbazole–Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells. Nanomaterials. [Link]
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Kutes, Y. A., et al. (2021). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Applied Energy Materials. [Link]
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Schmaltz, B., et al. (2022). Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives. Journal of Materials Chemistry C. [Link]
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Rolston, N., et al. (2020). Evolution of the T80 lifetime of perovskite solar cells as a function of their initial efficiency and the publication year. ResearchGate. [Link]
-
Di Giacomo, F., et al. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A. [Link]
-
Sargent Group. (n.d.). Long-term operating stability in perovskite photovoltaics. University of Toronto. [Link]
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Sun, S., et al. (2022). a) Molecular structures of the carbazole and carbazole-based HTMs, X18,... ResearchGate. [Link]
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Chen, W., et al. (2025). Functional Carbazole-Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells. PubMed. [Link]
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Al-Asbahi, B. A., et al. (2021). Simply designed carbazole-based hole transporting materials for efficient perovskite solar cells. ResearchGate. [Link]
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Di Giacomo, F., et al. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A. [Link]
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Magomedov, A., et al. (2018). Carbazole-based hole transporting materials for efficient and stable perovskite solar cells. ResearchGate. [Link]
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Getautis, V., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link]
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Mali, S. S., & Hong, C. K. (2020). The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells. Inorganics. [Link]
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Daskeviciene, M., et al. (2019). Flexible Hole-Transporting Materials With N-Carbazolyl-Based Chromophores Linked Via Aliphatic Chain For Perovskite Solar Cells. ResearchGate. [Link]
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Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Sung, S. D., et al. (2014). 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate. [Link]
-
Contreras-Bernal, L., et al. (2019). Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. Theses.fr. [Link]
-
Kim, J. H., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry. [Link]
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Wang, R., et al. (2021). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels. [Link]
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Kim, J. H., et al. (2016). (PDF) 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,7-Dibromo-9-octyl-9H-carbazole
For researchers and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from synthesis to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,7-Dibromo-9-octyl-9H-carbazole. As no specific Safety Data Sheet (SDS) is readily available for this substituted carbazole, this protocol is synthesized from data on the parent compound, 2,7-Dibromo-9H-carbazole, the broader carbazole class, and federal regulations for halogenated organic compounds.[1][2][3]
The core principle of this guide is risk mitigation through informed procedures. The carbazole moiety is a suspected carcinogen and mutagen, while the dibromo-substitution places this compound in the regulated category of halogenated organic wastes, which often require specific disposal technologies like high-temperature incineration.[2][4] The addition of the C8 alkyl (octyl) chain increases the molecule's lipophilicity, potentially enhancing its persistence in biological systems and necessitating a highly cautious approach to its handling and disposal.
Part 1: Hazard Identification and Risk Assessment
Understanding the hazard profile is the first step in ensuring safe disposal. The risks associated with 2,7-Dibromo-9-octyl-9H-carbazole are inferred from its structural components.
Inferred Hazard Profile:
-
Acute Toxicity: The parent compound, 2,7-Dibromo-9H-carbazole, is classified as acutely toxic if swallowed (Category 3).[5]
-
Irritation: It is known to cause skin and serious eye irritation.[5][6] Inhalation may also lead to respiratory irritation.[6][7]
-
Chronic Toxicity: Carbazole and its derivatives are suspected of causing genetic defects and cancer (IARC Group 2B).[8]
-
Environmental Hazard: Carbazoles are generally considered toxic to aquatic life with long-lasting effects.[7][9] As a halogenated aromatic compound, it is persistent in the environment.[8][10]
This profile mandates that 2,7-Dibromo-9-octyl-9H-carbazole be treated as a hazardous waste, requiring stringent containment and disposal procedures to prevent human exposure and environmental release.[9][10]
| GHS Hazard Classification (Inferred) | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[6][7] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[7] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6][7] |
| Hazardous to the Aquatic Environment, Long-Term | Category 1 / 2 | H410/H411: Very toxic/toxic to aquatic life with long lasting effects[7][9] |
Part 2: Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure during all handling and disposal activities.[11] All operations involving this compound, including waste consolidation, should be performed within a certified chemical fume hood.[12]
| Body Area | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield worn over goggles is required to protect against splashes.[11][13][14] |
| Hands | Double Nitrile Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. Change gloves immediately upon contamination.[11][15] |
| Body | Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat made of appropriate material is required.[11][15] |
| Respiratory | Chemical Fume Hood | All handling of solid material or solutions must occur in a functioning fume hood to prevent inhalation of dust or aerosols.[12] |
Part 3: Step-by-Step Waste Disposal Protocol
The disposal of 2,7-Dibromo-9-octyl-9H-carbazole must follow a documented, compliant, and safe workflow. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[10][12]
Step 1: Waste Characterization and Segregation
-
Classify as Halogenated Organic Waste: Due to the two bromine atoms, this compound must be segregated as a halogenated organic waste.[4]
-
Avoid Mixing: Do not mix this waste stream with non-halogenated organic wastes, aqueous wastes, or other incompatible chemicals.[4][16] Co-mingling can complicate the disposal process and create unsafe chemical reactions.
Step 2: Waste Containerization
-
Use a Designated Container: Collect all waste containing 2,7-Dibromo-9-octyl-9H-carbazole (including solid residue, contaminated labware like pipette tips and vials, and cleaning materials) in a dedicated, leak-proof hazardous waste container.[1][16]
-
Ensure Compatibility: The container must be chemically compatible. A high-density polyethylene (HDPE) container is generally suitable for solid organic waste.[16]
-
Keep Container Closed: The container must be securely sealed at all times except when actively adding waste.[6][16]
Step 3: Hazardous Waste Labeling
-
Label Immediately: Affix a completed hazardous waste label to the container as soon as the first particle of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "2,7-Dibromo-9-octyl-9H-carbazole". List all other components and their approximate percentages.
-
Clear indication of the hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").[12][16]
-
The accumulation start date (the date the first waste was added).
-
Step 4: On-Site Storage
-
Designated Accumulation Area: Store the sealed and labeled container in a designated and secure hazardous waste accumulation area.[12]
-
Safe Environment: This area must be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[1][6]
Step 5: Final Disposal Arrangement
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[1][12]
-
Manifesting: Ensure all required hazardous waste manifests are completed accurately, as this is a legal requirement for tracking the waste from generation to final disposal.
-
Likely Treatment: The expected disposal method for halogenated organic compounds is high-temperature incineration at a federally approved Treatment, Storage, and Disposal Facility (TSDF).[2]
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of 2,7-Dibromo-9-octyl-9H-carbazole.
Part 4: Emergency Procedures for Spills and Exposure
Accidents require immediate and correct responses to minimize harm.
Small-Scale Spill Cleanup (Inside a Fume Hood):
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Ensure Ventilation: Keep the spill contained within the chemical fume hood.
-
Don PPE: Wear the full PPE as described in Part 2.
-
Contain & Clean: Carefully sweep or scoop the solid material to avoid creating dust.[1] Place it and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, acetone), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.[11][16]
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[16]
Personnel Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[6][11] Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with plenty of soap and water.[1][6] If irritation occurs, get medical help.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical help if you feel unwell.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Get emergency medical help immediately.[6]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 2,7-Dibromo-9-octyl-9H-carbazole in a manner that ensures personal safety, regulatory compliance, and environmental stewardship.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: Carbazole.
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- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 9H-Carbazole.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
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- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
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- Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
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- Kilinç, G., & Tüzün, B. (2017). Properties, environmental fate and biodegradation of carbazole. 3 Biotech, 7(2), 125.
- BenchChem. (n.d.). Proper Disposal of 9-(prop-2-yn-1-yl)-9H-carbazole.
- Sigma-Aldrich. (n.d.). 2,7-Dibromo-9H-carbazole.
- TCI Chemicals. (2025, January 20). Safety Data Sheet: 3-Bromo-9-(p-tolyl)-9H-carbazole.
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A Comprehensive Guide to the Safe Handling of 2,7-Dibromo-9-octyl-9H-carbazole
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,7-Dibromo-9-octyl-9H-carbazole. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, grounded in established safety protocols for related chemical structures.
Hazard Identification and Risk Assessment
2,7-Dibromo-9-octyl-9H-carbazole is a solid organic compound. Based on the known hazards of similar carbazole derivatives, it should be handled as a substance that is potentially hazardous. The primary risks associated with this compound are likely to be:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[2][3]
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[2][3]
-
Suspected Carcinogenicity: Some carbazole derivatives are suspected of causing cancer.[1]
-
Aquatic Toxicity: Many carbazole compounds are toxic to aquatic life with long-lasting effects.[2][4]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling 2,7-Dibromo-9-octyl-9H-carbazole.
| Protection Type | Recommended Equipment | Relevant Standards | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield.[5] | EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[5][6] | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, PVC).[1][5] | EN 374 (EU) or US F739.[1][5] | Prevents skin contact and potential irritation. Gloves should be inspected before each use and replaced if damaged.[5] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or where there is a significant risk of splashing, impervious clothing should be worn.[5] | N/A | Provides a barrier against accidental skin contact with the chemical. |
| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator should be used when handling the powder outside of a fume hood or in case of inadequate ventilation.[6] | OSHA 29 CFR 1910.134 or European Standard EN 149.[6] | Minimizes the inhalation of fine dust particles that can cause respiratory tract irritation. |
| Footwear | Closed-toe shoes, preferably safety footwear.[1] | N/A | Protects feet from spills and falling objects. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of 2,7-Dibromo-9-octyl-9H-carbazole.
Preparation and Weighing
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Weighing: When weighing the powder, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Closed System: Whenever possible, handle the compound in a closed system to minimize the risk of exposure.[4]
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, especially if exothermic processes are anticipated.
-
Extraction and Washing: Perform liquid-liquid extractions in a fume hood, ensuring that the separatory funnel is properly vented.
-
Purification: For purification techniques such as column chromatography, ensure adequate ventilation to control solvent vapors.
The following diagram illustrates the safe handling workflow:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
